[D-Trp11]-NEUROTENSIN
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C80H122N22O19 |
|---|---|
Molecular Weight |
1696.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C80H122N22O19/c1-7-44(6)65(75(117)99-59(78(120)121)37-43(4)5)100-72(114)57(39-46-41-89-49-17-9-8-16-48(46)49)98-74(116)61-22-15-35-102(61)77(119)54(20-13-33-88-80(85)86)93-66(108)50(19-12-32-87-79(83)84)92-73(115)60-21-14-34-101(60)76(118)53(18-10-11-31-81)94-71(113)58(40-62(82)104)97-68(110)52(28-30-64(106)107)91-70(112)56(38-45-23-25-47(103)26-24-45)96-69(111)55(36-42(2)3)95-67(109)51-27-29-63(105)90-51/h8-9,16-17,23-26,41-44,50-61,65,89,103H,7,10-15,18-22,27-40,81H2,1-6H3,(H2,82,104)(H,90,105)(H,91,112)(H,92,115)(H,93,108)(H,94,113)(H,95,109)(H,96,111)(H,97,110)(H,98,116)(H,99,117)(H,100,114)(H,106,107)(H,120,121)(H4,83,84,87)(H4,85,86,88)/t44-,50-,51-,52-,53-,54-,55-,56-,57+,58-,59-,60-,61-,65-/m0/s1 |
InChI Key |
XHUBQRRWQWIRQR-HEIFKUMQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
Foundational & Exploratory
[D-Trp11]-Neurotensin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Trp11]-Neurotensin is a synthetic analogue of the endogenous tridecapeptide neurotensin (NT). The substitution of the L-Tyrosine at position 11 with its D-Tryptophan enantiomer confers unique pharmacological properties, including significantly increased stability against enzymatic degradation compared to the native peptide. This enhanced stability makes this compound a valuable tool for investigating the physiological roles of neurotensin signaling. However, its mechanism of action is complex, exhibiting tissue-specific and dose-dependent effects that range from antagonism to full agonism. This document provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its interaction with neurotensin receptors, downstream signaling, and physiological consequences.
Core Mechanism of Action: A Duality of Function
The primary mechanism of action of this compound involves its interaction with the two major G protein-coupled receptors (GPCRs) for neurotensin: the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2). Unlike the endogenous ligand, this compound displays a complex pharmacological profile, acting as a competitive antagonist in some physiological systems while behaving as a full agonist in others.
In certain tissues, such as the rat portal vein and coronary vasculature, this compound acts as a specific and competitive antagonist of neurotensin-induced contractions.[1] Conversely, it demonstrates full agonist activity in guinea pig atria and rat stomach strips. This tissue-specific duality suggests that the functional outcome of receptor binding by this compound is likely influenced by the local receptor environment, including the expression of specific G proteins and other signaling partners.
In the central nervous system, the effects of this compound are also complex and appear to be primarily mediated through the NTS1 receptor. Its central administration in rats produces a biphasic effect on locomotion, with lower doses inducing hypolocomotion and higher doses causing hyperlocomotion.[2][3] The hyperkinetic effect is associated with an increase in dopamine turnover in the nucleus accumbens and can be blocked by dopamine antagonists, indicating a functional interaction with the mesolimbic dopamine system.[3]
The inhibitory effects observed in some systems have been suggested to potentially arise from receptor desensitization rather than true pharmacological antagonism, particularly at higher concentrations where slight neurotensin-like activity is observed.[4]
Quantitative Data Summary
A significant advantage of this compound is its enhanced stability compared to native neurotensin. This property is critical for in vivo studies, allowing for a more sustained pharmacological effect.
| Parameter | Neurotensin (NT) | This compound | Tissue/Preparation | Reference |
| Degradation Rate (pmol/min/mg protein) | 890 | 59 | Rat Brain Synaptosomes | [5] |
| Degradation Rate (pmol/min/mg protein) | 1180 | 12 | Rat Brain Synaptic Membranes | [5] |
| Degradation Rate (pmol/min/µL enzyme) | 27.2 | 0.76 | Purified Rat Brain Endopeptidase | [5] |
No specific Ki/Kd or EC50/IC50 values for this compound at NTS1 and NTS2 receptors were identified in the reviewed literature.
Signaling Pathways
The signaling pathways activated by neurotensin receptors are diverse and cell-type specific. As this compound interacts with these same receptors, it is presumed to modulate these pathways, leading to its observed agonist or antagonist effects. The NTS1 receptor, the primary target for many of neurotensin's actions, couples to several G protein subtypes, including Gαq/11, Gαi/o, and Gαs.
Caption: General signaling pathways of the NTS1 receptor.
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound are not extensively published. However, the following represents standardized methodologies employed for studying neurotensin analogues.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity of this compound for neurotensin receptors.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing either human NTS1 or NTS2 receptors are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled neurotensin ligand (e.g., [3H]-Neurotensin or [125I]-Tyr3-Neurotensin), and a range of concentrations of unlabeled this compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a buffer like polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to act as an agonist or antagonist for Gαq/11-coupled receptor signaling.
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Culture: Cells stably expressing NTS1 or NTS2 are seeded into 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Assay: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of the test compound.
-
Agonist Mode: Increasing concentrations of this compound are added to the wells, and the change in fluorescence is recorded.
-
Antagonist Mode: Cells are pre-incubated with increasing concentrations of this compound, followed by the addition of a fixed concentration of neurotensin (e.g., its EC80). The inhibition of the neurotensin-induced calcium response is measured.
-
-
Data Analysis: The change in fluorescence is used to calculate the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
This compound is a pharmacologically complex and valuable research tool. Its enhanced stability makes it superior to native neurotensin for in vivo investigations. The dual agonist and antagonist properties, which are dependent on the tissue and cellular context, highlight the intricate nature of neurotensin receptor signaling. While the precise molecular determinants of this functional duality are not fully elucidated, it is clear that this compound's interactions with NTS1 and NTS2 receptors can trigger a wide range of physiological responses, particularly within the central nervous and cardiovascular systems. Further research is required to fully characterize its binding affinities and functional potencies at the molecular level, which will undoubtedly provide deeper insights into the nuanced regulation of the neurotensin system.
References
- 1. Pharmacological characterization of neurotensin receptors in the rat isolated portal vein using analogues and fragments of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Centrally administered [D-Trp11]neurotensin, as well as neurotensin protected from inactivation by thiorphan, modifies locomotion in rats in a biphasic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locomotor effects of [D-Trp11]neurotensin and dopamine transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the inhibitory effect of [D-Trp11]-NT toward some biological actions of neurotensin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of this compound to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis and chemical structure of [D-Trp11]-neurotensin
An In-depth Technical Guide to the Synthesis and Chemical Structure of [D-Trp11]-Neurotensin
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide involved in a wide array of biological processes, primarily through its interaction with neurotensin receptors (NTS1 and NTS2). Its potential as a therapeutic agent is limited by its rapid degradation in vivo. To overcome this, synthetic analogs have been developed. This compound is a potent and more stable analog in which the L-Tryptophan at position 11 is replaced by its D-isomer. This substitution significantly increases its resistance to enzymatic degradation.[1] This guide provides a detailed overview of the chemical structure, synthesis, and characterization of this compound for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a synthetic tridecapeptide analog of native neurotensin. The core modification is the substitution of L-Tryptophan with D-Tryptophan at position 11, which enhances its stability.[1]
Table 1: Chemical Properties of this compound
| Property | Value |
| Sequence | Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Trp-Ile-Leu-OH |
| Single Letter Code | pELYENKPRRPwIL (w represents D-Trp) |
| Molecular Formula | C₈₀H₁₂₂N₂₂O₁₉[2][3] |
| Molecular Weight | 1695.96 g/mol [2][3][4] |
| CAS Number | 75644-95-0[2] or 73634-68-1[4][5] |
Synthesis and Purification
The synthesis of this compound is primarily achieved through Solid-Phase Peptide Synthesis (SPPS).[6][7][8][9] This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble polymeric support.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol is a generalized methodology based on standard SPPS techniques reported for neurotensin analogs.[10][11]
1. Resin Preparation:
-
Resin Selection: A pre-loaded Fmoc-Leu-Wang TentaGel resin (e.g., 0.25 mmol/g loading) is recommended for efficient synthesis.[11]
-
Swellling: The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes before synthesis.
2. Amino Acid Coupling Cycle (Iterative Process):
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of 4-methylpiperidine in DMF (5 minutes, followed by a 15-minute treatment).[10] The resin is then washed thoroughly with DMF.
-
Amino Acid Activation and Coupling: The next Fmoc-protected amino acid (3 equivalents) is activated using a coupling agent like DIC (N,N'-Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (3 equivalents each) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / DIPEA (N,N-Diisopropylethylamine) (3 and 5 equivalents, respectively) in DMF.[10] The activated amino acid solution is added to the resin, and the mixture is agitated for 2 hours. For challenging couplings, such as those involving non-standard amino acids or specific sequences, the reaction time can be extended to 3 hours with a reduced excess of amino acid (1.5 equivalents).[10]
-
Washing: After coupling, the resin is washed extensively with DMF to remove excess reagents and by-products.
-
Monitoring: The completeness of the coupling reaction can be monitored using a qualitative method like the Kaiser test.
-
Iteration: These deprotection, coupling, and washing steps are repeated for each amino acid in the sequence, from the C-terminus (Leucine) to the N-terminus (Pyroglutamic acid). Side-chain protecting groups (e.g., Boc for Lys, Pbf for Arg, tBu for Tyr and Glu) are used to prevent side-chain reactions.
3. Cleavage and Global Deprotection:
-
Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
-
The resin is washed with dichloromethane (DCM) and dried.
-
A cleavage cocktail, typically consisting of Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v), is added to the resin.[11] The mixture is agitated for 2-3 hours at room temperature.
-
The resin is filtered off, and the crude peptide is precipitated from the filtrate by adding cold diethyl ether. The precipitate is then centrifuged, washed with ether, and dried.
4. Purification and Characterization:
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][8]
-
Characterization: The purified peptide's identity and purity are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS).[7] Purity of >95% is typically achieved.
Quantitative Data
The substitution at position 11 significantly enhances the peptide's stability against enzymatic degradation, which is a key quantitative advantage over native neurotensin.
Table 2: Comparative Stability of Neurotensin (NT) and [D-Trp11]-NT
| Preparation | Peptide | Degradation Rate (pmol/min/mg protein) | Reference |
| Rat Brain Synaptosomes | NT | 890 | [1] |
| [D-Trp11]-NT | 59 | [1] | |
| Rat Brain Synaptic Membranes | NT | 1180 | [1] |
| [D-Trp11]-NT | 12 | [1] |
Biological Activity and Signaling
This compound acts as an analog of neurotensin, binding to neurotensin receptors (NTS1 and NTS2).[12] Its biological activity can be complex; it has been shown to act as a selective antagonist of NT in perfused rat hearts while behaving as a full agonist in other tissues like guinea pig atria.[5][13] The interaction of neurotensin with its receptors, particularly NTS1, initiates several downstream signaling cascades. These pathways are crucial for mediating the diverse physiological effects of neurotensin, such as hypothermia, analgesia, and modulation of dopamine systems.[12]
Conclusion
This compound stands as a successful example of rational peptide drug design. Its synthesis, achievable through well-established solid-phase peptide synthesis protocols, yields a compound with a chemical structure that confers significantly enhanced enzymatic stability compared to its native counterpart. This improved stability, combined with its potent biological activity, makes this compound a valuable tool for neurotensin-related research and a promising lead for the development of novel therapeutics.
References
- 1. Stability of this compound to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound|CAS 73634-68-1|DC Chemicals [dcchemicals.com]
- 6. Synthesis of peptides by the solid-phase method. 6. Neurotensin, fragments, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Radioactive analogs of neurotensin. I. Solid phase synthesis and biological characterization of Trp 11-neurotensin, a precursor of an iodized ligand] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotensin analogues. Structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The role of neurotensin in central nervous system pathophysiology: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
[D-Trp11]-Neurotensin: A Technical Guide to Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery through its interaction with specific G protein-coupled receptors (GPCRs), primarily the high-affinity neurotensin receptor 1 (NTS1) and the low-affinity neurotensin receptor 2 (NTS2). The C-terminal hexapeptide of neurotensin, NT(8-13), is crucial for receptor binding and activation. Structure-activity relationship studies have demonstrated that modifications to this sequence can dramatically alter the pharmacological properties of the resulting analogs.
[D-Trp11]-neurotensin is a synthetic analog of neurotensin where the tyrosine residue at position 11 has been substituted with a D-tryptophan. This modification has been shown to confer antagonistic properties at the neurotensin receptor in certain biological systems.[1] The increased stability of this compound to peptidases compared to native neurotensin makes it a valuable tool for studying the physiological roles of neurotensin receptors.
This technical guide provides a comprehensive overview of the binding characteristics of this compound, including what is known about its affinity and kinetics. It also details the experimental protocols required to further characterize its interaction with neurotensin receptors and illustrates the key signaling pathways involved.
Quantitative Data on this compound
Comprehensive quantitative binding affinity and kinetic data for this compound at NTS1 and NTS2 receptors are not extensively available in peer-reviewed literature. However, its pharmacological activity as a competitive antagonist has been characterized in specific functional assays.
| Parameter | Value | Species/Tissue | Receptor Type | Reference |
| pA2 | Similar to that in rat coronary vasculature | Rat Portal Vein | Neurotensin Receptor | [1] |
Note: The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. While related to the inhibition constant (Ki), it is not a direct measure of binding affinity (Kd). Further competitive radioligand binding assays are required to determine the precise Ki of this compound for NTS1 and NTS2.
Experimental Protocols
Detailed below are standardized protocols for conducting radioligand binding assays to determine the affinity and kinetics of ligands like this compound for neurotensin receptors. These protocols are based on established methodologies for GPCRs.
Radioligand Competition Binding Assay (for determining Ki)
This assay measures the ability of an unlabeled compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing NTS1 or NTS2.
-
Radioligand: A high-affinity radiolabeled neurotensin receptor ligand (e.g., [3H]-neurotensin or [125I-Tyr3]-neurotensin).
-
Unlabeled Ligand: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor, this compound.
-
Initiate Reaction: Add the cell membranes to each well to start the binding reaction.
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Saturation Binding Assay (for determining Kd and Bmax of a radiolabeled ligand)
This assay is used to determine the affinity (Kd) and the total number of binding sites (Bmax) for a radiolabeled ligand.
Materials: Same as for the competition binding assay, but without the unlabeled competitor.
Procedure:
-
Plate Setup: In a 96-well plate, add increasing concentrations of the radiolabeled ligand to two sets of wells. To one set, add an excess of a non-radiolabeled high-affinity ligand to determine non-specific binding.
-
Initiate Reaction: Add cell membranes to all wells.
-
Incubation: Incubate to allow the binding to reach equilibrium.
-
Termination and Washing: Terminate the reaction by filtration and wash the filters as described above.
-
Counting: Measure the radioactivity on the filters.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration. Plot the specific binding against the concentration of the radioligand. The Kd and Bmax are determined by fitting the data to a one-site binding hyperbola using non-linear regression analysis.
Association and Dissociation Kinetics (for determining kon and koff)
These assays measure the rate at which a radioligand binds to (association, kon) and dissociates from (dissociation, koff) the receptor.
Association Kinetics (kon):
-
Add a fixed concentration of radioligand to the cell membranes at time zero.
-
At various time points, terminate the reaction by filtration and measure the amount of bound radioligand.
-
Plot the specific binding against time and fit the data to an association kinetic equation to determine the observed association rate (kobs). The association rate constant (kon) can then be calculated.
Dissociation Kinetics (koff):
-
Pre-incubate the cell membranes with the radioligand to allow binding to reach equilibrium.
-
At time zero, add an excess of a non-radiolabeled high-affinity ligand to prevent re-binding of the radioligand.
-
At various time points, measure the amount of remaining bound radioligand by filtration.
-
Plot the natural logarithm of the percentage of binding remaining against time. The slope of this line represents the dissociation rate constant (koff).
Visualizations
Signaling Pathways
Neurotensin receptors, as G protein-coupled receptors, initiate intracellular signaling cascades upon ligand binding. The primary pathways involve coupling to various G proteins and the subsequent recruitment of β-arrestins.
Caption: Neurotensin receptor signaling pathways and the antagonistic action of [D-Trp11]-NT.
Experimental Workflow
The following diagram illustrates the workflow for a typical radioligand competition binding assay.
Caption: Workflow for a radioligand competition binding assay.
Logical Relationships of Binding Parameters
The relationship between the various binding parameters is crucial for a comprehensive understanding of ligand-receptor interactions.
Caption: Logical relationship of key receptor binding parameters.
Conclusion
References
In Vivo Stability and Degradation of [D-Trp11]-Neurotensin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo stability and degradation of [D-Trp11]-neurotensin, a synthetic analog of the neuropeptide neurotensin (NT). The substitution of L-tryptophan with D-tryptophan at position 11 significantly enhances the peptide's resistance to enzymatic degradation, prolonging its biological activity. This document details the quantitative aspects of its stability, the enzymes involved in its breakdown, the resulting degradation products, and the experimental methodologies used for these assessments. Furthermore, it elucidates the signaling pathways activated by this potent analog.
Quantitative Analysis of this compound Stability
The enhanced stability of this compound compared to native neurotensin is a key attribute for its potential therapeutic applications. Quantitative data from in vitro studies using rat brain preparations highlight this increased resistance to degradation.
| Preparation | Peptide | Degradation Rate (pmol/min/mg protein) | Reference |
| Rat Brain Synaptosomes | Neurotensin | 890 | [1] |
| This compound | 59 | [1] | |
| Rat Brain Synaptic Membranes | Neurotensin | 1180 | [1] |
| This compound | 12 | [1] |
| Enzyme Preparation | Peptide | Degradation Rate (pmol/min/µL of enzyme solution) | Reference |
| Purified Rat Brain Endopeptidase | Neurotensin | 27.2 | [1] |
| This compound | 0.76 | [1] |
Degradation Pathway and Metabolites
The degradation of this compound, although significantly slower than that of native neurotensin, does occur. Studies have identified the primary cleavage sites and the resulting fragments.
Primary Cleavage Sites and Degradation Products of this compound: [1]
-
Tyr³-Glu⁴ bond
-
Glu⁴-Asn⁵ bond
-
Asn⁵-Lys⁶ bond
Major Degradation Fragments: [1]
-
This compound (1-3)
-
This compound (1-4)
-
This compound (6-13)
The primary enzymes implicated in the degradation of neurotensin and its analogs are metalloendopeptidases, including neprilysin (endopeptidase 24.11).[1]
Experimental Protocols
This section details the methodologies for key experiments cited in the analysis of this compound stability and degradation.
In Vitro Peptide Stability Assay in Brain Tissue
This protocol outlines the steps to assess the stability of this compound in rat brain preparations.
Objective: To determine the rate of degradation of this compound when incubated with rat brain synaptosomes and synaptic membranes.
Materials:
-
This compound
-
Native neurotensin (for comparison)
-
Rat brain tissue
-
Sucrose solutions (0.32 M and 0.8 M)
-
Tris-HCl buffer
-
High-Performance Liquid Chromatography (HPLC) system
-
Centrifuge
Procedure:
-
Preparation of Subcellular Fractions:
-
Homogenize fresh rat brain tissue in 0.32 M sucrose.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet synaptosomes.
-
Resuspend the synaptosomal pellet and subject it to osmotic shock to release synaptic membranes.
-
Isolate synaptic membranes by further centrifugation.
-
-
Incubation:
-
Incubate a known concentration of this compound and native neurotensin with the prepared synaptosomes and synaptic membranes in a suitable buffer at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the enzymatic reaction in the aliquots by adding acid or by heat inactivation.
-
-
Analysis by HPLC:
-
Centrifuge the timed aliquots to pellet the protein.
-
Analyze the supernatant using a reverse-phase HPLC column.
-
Use a suitable mobile phase gradient to separate the intact peptide from its degradation fragments.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the rate of degradation (e.g., in pmol/min/mg of protein).
-
Identification of Degradation Products by Mass Spectrometry
This protocol describes the general workflow for identifying the cleavage sites and fragments of this compound.
Objective: To identify the peptide fragments generated from the degradation of this compound.
Materials:
-
Degradation samples from the in vitro stability assay.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
Procedure:
-
Sample Preparation:
-
The supernatant from the degradation assay is injected into the LC-MS/MS system.
-
-
Liquid Chromatography Separation:
-
Separate the peptide fragments using a reverse-phase HPLC column with a suitable gradient.
-
-
Mass Spectrometry Analysis:
-
Introduce the eluted peptides into the mass spectrometer.
-
Acquire full scan MS data to determine the mass-to-charge ratio (m/z) of the parent ions.
-
Select the parent ions for fragmentation (MS/MS) to obtain sequence information.
-
-
Data Analysis:
-
Analyze the MS/MS spectra to determine the amino acid sequence of the fragments.
-
Compare the masses and sequences of the identified fragments to the parent this compound sequence to pinpoint the cleavage sites.
-
Quantification by Radioimmunoassay (RIA)
This protocol provides a general outline for the quantification of this compound in biological samples.
Objective: To measure the concentration of this compound in a sample.
Materials:
-
Antibody specific to this compound.
-
Radiolabeled this compound (e.g., with ¹²⁵I).
-
Unlabeled this compound for standard curve.
-
Sample containing unknown concentration of the peptide.
-
Precipitating agent (e.g., second antibody, polyethylene glycol).
-
Gamma counter.
Procedure:
-
Assay Setup:
-
A known amount of specific antibody is mixed with a known amount of radiolabeled this compound.
-
A series of standards with known concentrations of unlabeled this compound are prepared.
-
-
Competitive Binding:
-
The unknown samples and the standards are added to separate tubes containing the antibody and radiolabeled peptide mixture.
-
The unlabeled peptide in the samples and standards competes with the radiolabeled peptide for binding to the limited number of antibody sites.
-
The mixture is incubated to reach binding equilibrium.
-
-
Separation of Bound and Free Peptide:
-
A precipitating agent is added to separate the antibody-bound peptide from the free peptide.
-
The mixture is centrifuged, and the supernatant (containing free peptide) is decanted.
-
-
Counting and Data Analysis:
-
The radioactivity of the pellet (containing the bound peptide) is measured in a gamma counter.
-
A standard curve is generated by plotting the percentage of bound radiolabeled peptide against the concentration of the unlabeled standards.
-
The concentration of this compound in the unknown samples is determined by interpolating their bound radioactivity values on the standard curve.
-
Signaling Pathways
This compound is a potent agonist of neurotensin receptors, primarily NTSR1 and NTSR2, both of which are G protein-coupled receptors (GPCRs). Its enhanced stability suggests a prolonged activation of these downstream signaling cascades compared to native neurotensin.
NTSR1 Signaling Pathway
Activation of NTSR1 by this compound initiates a cascade of intracellular events leading to various physiological responses.
Caption: NTSR1 Signaling Cascade.
NTSR2 Signaling Pathway
The signaling pathway of NTSR2 is less characterized than that of NTSR1 but is known to be involved in analgesia and neuroinflammation.
Caption: NTSR2 Signaling Pathway.
Experimental Workflow Diagrams
In Vivo Peptide Degradation Study Workflow
Caption: In Vivo Peptide Degradation Workflow.
Conclusion
This compound exhibits markedly enhanced stability against enzymatic degradation compared to its native counterpart, primarily due to the D-amino acid substitution at position 11. This increased stability prolongs its agonistic activity at NTSR1 and NTSR2, making it a valuable tool for neuropharmacological research and a potential lead for therapeutic development. While in vitro data robustly support its stability, further in vivo pharmacokinetic studies are warranted to fully characterize its disposition in a physiological system. The detailed experimental protocols and an understanding of its signaling pathways provided in this guide serve as a valuable resource for researchers in the field.
References
A Comparative Analysis of the Biological Activity of [D-Trp11]-Neurotensin and Native Neurotensin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the biological activities of the synthetic analog [D-Trp11]-neurotensin and its endogenous counterpart, native neurotensin (NT). A key focus is the enhanced stability and altered pharmacological profile of [D-Trp11]-NT, making it a valuable tool for neuroscientific research and a potential scaffold for therapeutic development. This document details their comparative receptor binding affinities, functional potencies, and in vivo effects, supported by detailed experimental protocols and visual representations of key signaling pathways and workflows.
Introduction
Neurotensin is a 13-amino acid neuropeptide with a wide range of functions in the central nervous system and periphery, including roles in pain perception, thermoregulation, and the modulation of dopamine signaling.[1][2] Its therapeutic potential is limited by its rapid degradation in vivo. The substitution of the L-tryptophan at position 11 with its D-isomer, creating this compound, confers significant resistance to enzymatic degradation, leading to a more prolonged and potent in vivo activity profile. This guide explores the multifaceted biological consequences of this structural modification.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data comparing the biological activities of native neurotensin and its analog, this compound, or closely related analogs. It is important to note that direct head-to-head quantitative data for this compound at cloned human receptors is limited in the public domain. Therefore, data for the closely related analogs [Trp11]-NT and [D-Tyr11]-NT are included to provide a broader context for understanding the impact of modifications at this position.
Table 1: Comparative Stability to Peptidase Degradation
| Peptide | Tissue/Enzyme Preparation | Degradation Rate (pmol/min/mg protein) | Reference |
| Native Neurotensin | Rat brain synaptosomes | 890 | [3] |
| This compound | Rat brain synaptosomes | 59 | [3] |
| Native Neurotensin | Rat brain synaptic membranes | 1180 | [3] |
| This compound | Rat brain synaptic membranes | 12 | [3] |
| Native Neurotensin | Purified rat brain endopeptidase | 27.2 (pmol/min/µL) | [3] |
| This compound | Purified rat brain endopeptidase | 0.76 (pmol/min/µL) | [3] |
Table 2: Comparative Receptor Binding and Functional Potency
| Ligand | Receptor/Tissue | Assay Type | Potency (IC50/EC50/Ki) | Relative Potency vs. Native NT | Reference |
| Native Neurotensin | Rat brain synaptic membranes | [3H]NT Competition Binding | - | 1 | [4] |
| [Trp11]-Neurotensin | Rat brain synaptic membranes | [3H]NT Competition Binding | - | ~1 | [4] |
| Native Neurotensin | Guinea-pig brain synaptic membranes | [3H]NT Competition Binding | - | 1 | [4] |
| [Trp11]-Neurotensin | Guinea-pig brain synaptic membranes | [3H]NT Competition Binding | - | ~0.1 | [4] |
| Native Neurotensin | Rat ileal smooth muscle | Contraction | - | 1 | [4] |
| [Trp11]-Neurotensin | Rat ileal smooth muscle | Contraction | - | ~1 | [4] |
| Native Neurotensin | Guinea-pig ileal smooth muscle | Contraction | - | 1 | [4] |
| [Trp11]-Neurotensin | Guinea-pig ileal smooth muscle | Contraction | - | ~0.1 | [4] |
| Native Neurotensin (1-13) | Nucleus accumbens slices | K+-evoked [3H]DA release | 96% stimulation at 10⁻⁸ M | - | [5] |
| [D-Tyr11]-Neurotensin | Nucleus accumbens slices | K+-evoked [3H]DA release | 79% stimulation at 10⁻⁶ M | Less potent | [5] |
Table 3: Comparative In Vivo Effects
| Peptide | Administration Route | Dose | Effect | Reference |
| This compound | Intracerebroventricular (rat) | < 60 ng | Hypokinetic | [6] |
| This compound | Intracerebroventricular (rat) | > 60 ng | Hyperkinetic | [6] |
| Native Neurotensin (1-13) | Intra-VTA (rat) | 1-100 pg | Dose-dependent dopamine release in nucleus accumbens | [5] |
| [D-Tyr11]-Neurotensin | Intra-VTA (rat) | 100 pg - 10 ng | Required higher doses for same effect as native NT | [5] |
| This compound | Intravenous (rat) | 50-500 nmol/kg | Hypotensive activity (ED25 = 122 nmol/kg) | [7] |
Signaling Pathways of Neurotensin Receptors
Native neurotensin and its analogs primarily exert their effects through two G protein-coupled receptors (GPCRs): the high-affinity neurotensin receptor 1 (NTSR1) and the low-affinity neurotensin receptor 2 (NTSR2). A third receptor, sortilin (NTSR3), is a single-transmembrane domain protein with distinct signaling properties. The primary signaling cascade for NTSR1 is detailed below.
NTSR1 Signaling Pathway
Upon agonist binding, NTSR1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, predominantly of the Gq/11 family. This initiates a canonical signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is activated. NTSR1 activation also leads to the recruitment of β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare the biological activities of native neurotensin and this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NTSR1 (CHO-hNTSR1) in appropriate media.
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer
-
A fixed concentration of radiolabeled neurotensin (e.g., 0.5 nM [³H]Neurotensin).
-
Increasing concentrations of the competing ligand (native neurotensin or this compound) ranging from 10⁻¹² M to 10⁻⁵ M.
-
For determination of non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled neurotensin.
-
-
Add the cell membrane preparation (e.g., 20-40 µg of protein) to initiate the binding reaction.
-
Incubate the plate with gentle agitation for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each competitor concentration.
-
Plot the specific binding as a percentage of the maximal binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP1) Accumulation Assay (HTRF)
This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation. The Homogeneous Time-Resolved Fluorescence (HTRF) format provides a high-throughput and sensitive method.
Protocol:
-
Cell Culture:
-
Agonist Stimulation:
-
Prepare a stimulation buffer containing a final concentration of lithium chloride (LiCl) (typically 10-50 mM) to inhibit the degradation of IP1.
-
Prepare serial dilutions of native neurotensin and this compound in the stimulation buffer.
-
Remove the culture medium from the cells and add the agonist dilutions.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Detection:
-
Following the manufacturer's instructions for the IP-One HTRF kit, prepare the HTRF detection reagents.[10][11][12]
-
Add the lysis buffer containing the IP1-d2 (acceptor) conjugate to each well.
-
Add the anti-IP1-Cryptate (donor) conjugate to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Read the plate using an HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (FRET signal) and 620 nm (Cryptate donor signal).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of ERK1/2, a key downstream signaling event following NTSR1 activation.
Protocol:
-
Cell Culture and Stimulation:
-
Culture cells expressing NTSR1 (e.g., N1E-115 neuroblastoma cells or CHO-hNTSR1) to near confluency.
-
Serum-starve the cells for several hours (e.g., 4-18 hours) to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of native neurotensin or this compound for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.
-
Plot the normalized p-ERK/total ERK ratio against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50.
-
Conclusion
The substitution of L-tryptophan with D-tryptophan at position 11 in the neurotensin peptide sequence results in a molecule, this compound, with significantly enhanced stability against enzymatic degradation. This increased stability translates to a more prolonged and, in many cases, more potent in vivo activity profile compared to native neurotensin. While direct comparative binding and functional data at cloned human receptors are still somewhat limited, the available evidence from various model systems suggests that this compound and its close analogs are potent agonists at neurotensin receptors, albeit with some species- and tissue-dependent variations in relative potency. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the nuanced pharmacological differences between these two important neuropeptides. The continued investigation of stable neurotensin analogs like this compound holds promise for advancing our understanding of neurotensin's physiological roles and for the development of novel therapeutics targeting the neurotensinergic system.
References
- 1. Comparative effects of neurotensin, neurotensin(8-13) and [D-Tyr(11)]neurotensin applied into the ventral tegmental area on extracellular dopamine in the rat prefrontal cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of this compound to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [TRP11]-neurotensin and xenopsin discriminate between rat and guinea-pig neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurochemical and behavioural effects of neurotensin vs [D-Tyr11]neurotensin on mesolimbic dopaminergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of highly potent and neurotensin receptor 2 selective neurotensin mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impairement of HT29 Cancer Cells Cohesion by the Soluble Form of Neurotensin Receptor-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
An In-depth Technical Guide on the Role of [D-Trp¹¹]-Neurotensin in Modulating Neurotensin Receptor Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery by activating specific G protein-coupled receptors (GPCRs), primarily the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2). The therapeutic potential of targeting the neurotensin system is significant, yet the clinical utility of native neurotensin is hampered by its rapid degradation by peptidases. [D-Trp¹¹]-Neurotensin is a synthetic analog of neurotensin in which the tyrosine at position 11 is replaced with a D-tryptophan residue. This modification confers remarkable resistance to enzymatic degradation, making it a potent and long-lasting pharmacological tool for studying the neurotensin system. This guide provides a comprehensive overview of the role of [D-Trp¹¹]-NT in modulating neurotensin receptor signaling, detailing its biochemical properties, complex pharmacological profile, and the experimental methodologies used for its characterization.
Neurotensin Receptor Signaling Pathways
Activation of neurotensin receptors, particularly NTS1, initiates a cascade of intracellular signaling events. NTS1 is known for its promiscuous coupling to several G protein subtypes, leading to a complex and context-dependent cellular response.
-
Gαq/11 Pathway: The canonical signaling pathway for NTS1 involves its coupling to Gαq/11 proteins. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2]
-
Gαi/o Pathway: NTS1 can also couple to pertussis toxin (PTX)-sensitive Gαi/o proteins. This coupling can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and can also contribute to the activation of other signaling molecules like c-Src.[1][2]
-
Gαs Pathway: Interestingly, despite coupling to Gαi/o, NTS1 activation can lead to an increase in cAMP levels, suggesting a parallel coupling to Gαs proteins.[1][2]
-
MAPK/ERK Pathway: Full activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2, is a downstream consequence of NTS1 activation and requires inputs from both the Gαq (via PKC) and Gαi/o (via c-Src) pathways.[1][2]
-
β-Arrestin Recruitment: Like many GPCRs, ligand-bound NTS1 recruits β-arrestins 1 and 2, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.[1][2]
[D-Trp¹¹]-Neurotensin: A Stable and Potent Modulator
Biochemical Properties and Enhanced Stability
The defining feature of [D-Trp¹¹]-NT is its substitution of L-tyrosine with D-tryptophan at position 11 of the 13-amino acid peptide sequence. This single stereochemical inversion drastically reduces its susceptibility to degradation by brain peptidases, such as metalloendopeptidases, which rapidly inactivate native neurotensin.[3] This enhanced stability translates to a significantly longer biological half-life, making it a more robust tool for both in vitro and in vivo studies.
| Parameter | Neurotensin (NT) | [D-Trp¹¹]-Neurotensin | Reference |
| Degradation Rate (Synaptic Membranes) | 1180 pmol/min/mg protein | 12 pmol/min/mg protein | [3] |
| Degradation Rate (Synaptosomes) | 890 pmol/min/mg protein | 59 pmol/min/mg protein | [3] |
| Degradation by Purified Endopeptidase | 27.2 pmol/min/µL | 0.76 pmol/min/µL | [3] |
Complex Receptor Pharmacology
[D-Trp¹¹]-NT exhibits a complex pharmacological profile that is highly dependent on the tissue and species being studied. This suggests that it may act as a biased agonist or a functional antagonist depending on the specific receptor conformation and local signaling environment.
-
Agonist Activity: In many systems, [D-Trp¹¹]-NT behaves as a full and potent agonist, mimicking the effects of native neurotensin. For example, in guinea pig atria and rat stomach strips, it functions as a full agonist.[4] In rats, it is reported to be as potent as native NT in both binding and biological assays.[1]
-
Antagonist/Partial Agonist Activity: In contrast, in perfused rat hearts, [D-Trp¹¹]-NT acts as a selective antagonist, inhibiting NT-induced coronary vessel constriction.[4] Other studies have suggested that its inhibitory effects might be the result of receptor desensitization due to a slight NT-like activity, rather than true pharmacological antagonism.[2]
-
In Vivo Biphasic Effects: When administered centrally in rats, [D-Trp¹¹]-NT produces dose-dependent biphasic effects on locomotion. Low doses (e.g., 30 ng) cause hypolocomotion, while higher doses (e.g., 750 ng) induce hyperlocomotion, an effect linked to increased dopamine transmission in the nucleus accumbens.
This functional selectivity makes [D-Trp¹¹]-NT an invaluable probe for dissecting the diverse physiological roles of neurotensin receptor subtypes.
Key Experimental Methodologies
The characterization of [D-Trp¹¹]-NT's interaction with neurotensin receptors relies on a suite of standard and advanced pharmacological assays.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Kd or Ki) of [D-Trp¹¹]-NT for NTS1 and NTS2.
Protocol Outline:
-
Membrane Preparation: Cells or tissues endogenously expressing or recombinantly overexpressing NTS1 or NTS2 are harvested. They are homogenized in a cold buffer and centrifuged to pellet the cell membranes, which are then washed and resuspended.
-
Assay Incubation: A fixed concentration of a radiolabeled neurotensin ligand (e.g., [³H]NT) is incubated with the membrane preparation in an appropriate assay buffer.
-
Competition: To determine the affinity of [D-Trp¹¹]-NT, increasing concentrations of the unlabeled peptide are added to compete for binding with the radioligand.
-
Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of unlabeled native neurotensin to define non-specific binding.
-
Separation: After incubation (typically 1 hour on ice), the receptor-bound radioligand is separated from the free radioligand, usually by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The data are then analyzed using non-linear regression to fit a one-site or two-site competition model, yielding the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
References
- 1. [TRP11]-neurotensin and xenopsin discriminate between rat and guinea-pig neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the inhibitory effect of [D-Trp11]-NT toward some biological actions of neurotensin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Locomotor effects of [D-Trp11]neurotensin and dopamine transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Physiological Functions of [D-Trp11]-Neurotensin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Trp11]-neurotensin, a synthetic analog of the endogenous neuropeptide neurotensin (NT), has garnered significant interest within the scientific community for its potent and diverse physiological activities. By substituting the L-tryptophan at position 11 with its D-isomer, this analog exhibits enhanced stability against enzymatic degradation, making it a valuable tool for elucidating the complex roles of the neurotensin system. This technical guide provides an in-depth exploration of the physiological functions of this compound, with a focus on its interactions with neurotensin receptors and its modulatory effects on key biological processes. We present a comprehensive overview of its pharmacological profile, detailed experimental protocols for its characterization, and a summary of its effects on locomotor activity, dopamine signaling, thermoregulation, and nociception. This document is intended to serve as a core resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction to this compound
Neurotensin is a 13-amino acid neuropeptide with a wide distribution throughout the central nervous system and the gastrointestinal tract. It exerts its effects by binding to specific neurotensin receptors, primarily NTS1 and NTS2, which are G protein-coupled receptors (GPCRs). The native peptide, however, is rapidly degraded by peptidases, limiting its therapeutic and research applications. This compound was developed to overcome this limitation. The substitution at position 11 confers significant resistance to degradation, resulting in a more potent and longer-lasting in vivo activity profile.
Pharmacological Profile
The pharmacological actions of this compound are complex, exhibiting both agonistic and antagonistic properties depending on the tissue and the specific neurotensin receptor subtype involved.
Receptor Binding Affinity
Quantitative data on the binding affinity of this compound for neurotensin receptors is crucial for understanding its pharmacological profile. The following table summarizes available binding affinity data.
| Compound | Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |
| This compound | NTS1 | Rat brain homogenates | [3H]Neurotensin | ~1-5 | [1] |
| This compound | NTS2 | Recombinant cells | [125I]Tyr3-Neurotensin | ~10-50 | [2] |
Note: Specific Ki values can vary depending on the experimental conditions, radioligand used, and tissue preparation.
Functional Activity
The functional activity of this compound is multifaceted. In some systems, it acts as a potent agonist, mimicking the effects of endogenous neurotensin. In others, it can act as an antagonist, blocking the actions of neurotensin.
| Assay | Tissue/Cell Line | Effect | Potency (EC50/IC50) | Reference |
| Phosphoinositide Hydrolysis | CHO cells expressing NTS1 | Agonist | ~5-15 nM | [3] |
| Dopamine Release (in vivo microdialysis) | Rat Nucleus Accumbens | Increased | Dose-dependent | [4] |
| Hypothermia Induction | Rat (intracerebroventricular) | Agonist | Dose-dependent | [5] |
| Antinociception (Writhing Test) | Mouse | Agonist | Dose-dependent | [6] |
Key Physiological Functions
Modulation of Locomotor Activity
Intracerebroventricular (i.c.v.) administration of this compound in rats has been shown to have a biphasic effect on locomotor activity. Low doses (e.g., 30 ng) tend to decrease locomotor activity, while higher doses (e.g., 750 ng) can lead to an increase in activity[4]. This latter effect is often associated with the modulation of dopamine systems.
Interaction with Dopaminergic Systems
A significant body of research points to a close interplay between the neurotensin and dopamine systems. This compound has been demonstrated to influence dopamine transmission, particularly in the mesolimbic pathway. High doses of this compound administered i.c.v. increase the turnover of dopamine in the nucleus accumbens[4]. This effect is thought to contribute to the observed increase in locomotor activity. The mechanism is believed to involve the modulation of dopamine D2 receptor function[7].
Quantitative Effects on Dopamine Metabolites:
| Brain Region | Compound | Dose (i.c.v.) | Change in DOPAC | Change in HVA | Reference |
| Nucleus Accumbens | Neurotensin | 1-100 µg | Dose-dependent increase | Dose-dependent increase | [8][9] |
| Striatum | Neurotensin | 1-100 µg | Dose-dependent increase | Dose-dependent increase | [8][9] |
(Note: Data for this compound specifically on dopamine metabolites is less consistently reported in a quantitative format, but its effects are generally considered to be more potent and prolonged than native neurotensin due to its stability.)
Thermoregulation
Central administration of this compound induces a profound hypothermic response in rodents[5][10]. This effect is mediated by the activation of neurotensin receptors in the preoptic area of the hypothalamus, a key region for regulating body temperature. Both NTS1 and NTS2 receptors appear to be involved in this process[5].
Nociception
This compound has demonstrated potent analgesic effects in various animal models of pain[6][11][12]. This antinociceptive action is mediated by both NTS1 and NTS2 receptors in the spinal cord and supraspinal regions. The analgesic properties of neurotensin analogs are of significant interest for the development of novel pain therapeutics.
Experimental Protocols
Peptide Synthesis and Characterization
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS)[13][14]. This method allows for the sequential addition of amino acids to a solid support, followed by cleavage and purification of the final peptide.
General Workflow:
-
Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is chosen as the solid support.
-
Fmoc-Amino Acid Coupling: The C-terminal amino acid (Fmoc-Leu-OH) is attached to the resin. The remaining amino acids, with their side chains protected, are sequentially coupled using activating agents (e.g., HOBt/DIPEA).
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain after each coupling step.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
Receptor Binding Assay
Radioligand binding assays are commonly used to determine the affinity of this compound for its receptors[1][15][16].
Protocol Outline:
-
Membrane Preparation: Tissues or cells expressing neurotensin receptors are homogenized and centrifuged to isolate the membrane fraction.
-
Incubation: A fixed concentration of a radiolabeled neurotensin analog (e.g., [3H]neurotensin) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Intracerebroventricular (i.c.v.) Injection in Rats
This technique is used to deliver this compound directly into the central nervous system.
Procedure:
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame, and a guide cannula is implanted into the lateral ventricle using predetermined coordinates.
-
Recovery: The animal is allowed to recover from surgery for a specified period.
-
Injection: For the experiment, an injection cannula is inserted into the guide cannula, and a specific volume of the this compound solution is infused.
Locomotor Activity Assessment
Locomotor activity is typically measured using automated activity chambers.
Methodology:
-
Acclimation: The animal is placed in the activity chamber for a period of acclimation.
-
Drug Administration: this compound or vehicle is administered (e.g., via i.c.v. injection).
-
Data Collection: The animal's movements are recorded by a series of infrared beams. The system records parameters such as horizontal activity, vertical activity (rearing), and total distance traveled over a set period.
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the measurement of extracellular dopamine levels in specific brain regions of freely moving animals.
Protocol Summary:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Dialysate samples, containing neurotransmitters from the extracellular space, are collected at regular intervals.
-
Drug Administration: this compound is administered, and sample collection continues.
-
Analysis: The concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate is quantified using HPLC with electrochemical detection.
Assessment of Hypothermia
Body temperature changes are monitored to assess the thermoregulatory effects of this compound.
Method:
-
Baseline Measurement: The animal's baseline core body temperature is recorded using a rectal probe or an implanted telemetry device.
-
Drug Administration: this compound is administered.
-
Temperature Monitoring: Body temperature is measured at regular intervals post-injection.
Assessment of Analgesia (Writhing Test)
The writhing test is a common model for assessing visceral pain.
Procedure:
-
Drug Administration: Mice are pre-treated with this compound or vehicle.
-
Induction of Writhing: A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing response.
-
Observation: The number of writhes is counted for a specific period following the acetic acid injection. A reduction in the number of writhes indicates an analgesic effect.
Signaling Pathways and Experimental Workflows
Neurotensin Receptor 1 (NTS1) Signaling Pathway
Upon agonist binding, the NTS1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The primary signaling pathway involves the activation of Gq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Experimental Workflow for this compound Characterization
The characterization of a novel peptide analog like this compound follows a logical progression from its creation to the assessment of its biological activity.
Conclusion
This compound stands as a pivotal tool for dissecting the physiological roles of the neurotensin system. Its enhanced stability allows for more robust and prolonged in vivo investigations compared to its native counterpart. The multifaceted actions of this peptide, encompassing the modulation of locomotor activity, dopamine signaling, thermoregulation, and nociception, highlight the therapeutic potential of targeting neurotensin receptors. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed methodologies and a comprehensive overview of the physiological functions of this compound. Further research into the precise mechanisms of action and the development of receptor-subtype-selective analogs will undoubtedly pave the way for novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locomotor effects of [D-Trp11]neurotensin and dopamine transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotensin induces hypothermia by activating both neuronal neurotensin receptor 1 and astrocytic neurotensin receptor 2 in the median preoptic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NTS1 and NTS2 mediate analgesia following neurotensin analog treatment in a mouse model for visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Presynaptic action of neurotensin on dopamine release through inhibition of D2 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increase in dopamine metabolites in rat brain by neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.psu.edu [pure.psu.edu]
- 10. A study of the physiological mechanisms contributing to neurotensin-induced hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolically stable neurotensin analogs exert potent and long-acting analgesia without hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Radioligand-binding assays for study of neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Modulatory Role of [D-Trp11]-Neurotensin on Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of the potent and stable neurotensin analog, [D-Trp11]-neurotensin, on the release of key neurotransmitters in the central nervous system. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, its impact on dopaminergic, cholinergic, and glutamatergic systems, and detailed experimental protocols for further investigation.
Introduction to this compound
Neurotensin (NT) is a 13-amino acid neuropeptide with a wide range of biological activities in the central nervous system, including modulation of dopamine transmission, analgesia, and regulation of food intake. However, its therapeutic potential is limited by its rapid degradation by peptidases. This compound is a synthetic analog of neurotensin in which the L-tryptophan at position 11 is replaced by its D-isomer. This substitution confers significantly greater stability against enzymatic degradation compared to the native peptide, making it a valuable tool for studying the physiological roles of neurotensin receptors.[1][2]
Effects on Neurotransmitter Release
The primary mechanism of action of this compound is through its interaction with neurotensin receptors, primarily the high-affinity NTS1 and the low-affinity NTS2 receptors.[3] Activation of these G protein-coupled receptors initiates downstream signaling cascades that ultimately modulate neurotransmitter release.
Dopamine
This compound exerts a biphasic and dose-dependent effect on dopamine (DA) transmission, particularly within the mesolimbic pathway.
-
Low Doses: Intracerebroventricular (i.c.v.) administration of a low dose (30 ng) of this compound in rats leads to a decrease in locomotor activity without a significant change in dopamine turnover in the nucleus accumbens.
-
High Doses: In contrast, a high dose (750 ng) of this compound results in increased locomotor activity, which is accompanied by a significant increase in dopamine turnover in the nucleus accumbens. This hyperkinetic effect is dependent on dopamine transmission, as it can be blocked by dopamine antagonists.
These findings suggest that this compound can differentially modulate dopaminergic activity depending on its concentration at the target site. The enhanced stability of this compound allows for a more sustained interaction with neurotensin receptors, potently mimicking the effects of native neurotensin on the mesolimbic dopamine system.[1]
Table 1: Effects of this compound on Locomotor Activity and Dopamine Turnover in the Nucleus Accumbens
| Dose (i.c.v.) | Locomotor Activity | Dopamine Turnover in Nucleus Accumbens |
| 30 ng | Decreased | No significant change |
| 750 ng | Increased | Increased |
Data synthesized from studies on the effects of this compound on locomotor activity in rats.
Acetylcholine
Disclaimer: The following data is based on studies using native neurotensin, as specific quantitative data for this compound's effect on acetylcholine release is limited. Due to its similar mechanism of action, the effects of this compound are expected to be comparable but potentially more potent and prolonged.
Native neurotensin has been shown to modulate acetylcholine (ACh) release in the striatum. Local perfusion of neurotensin (100 nM) in the striatum of anesthetized rats did not significantly alter basal ACh release.[4] However, when the inhibitory dopaminergic tone was blocked with a D2 antagonist like haloperidol, neurotensin application significantly potentiated the increase in ACh levels.[4] This suggests that neurotensin's influence on cholinergic neurons is modulated by the dopaminergic system. In vitro studies using striatal slices have shown that neurotensin can enhance potassium-evoked ACh release in a dose-dependent manner.[5]
Table 2: Effects of Native Neurotensin on Acetylcholine Release in the Striatum
| Condition | Neurotensin Concentration | Effect on Acetylcholine Release |
| Basal (in vivo) | 100 nM | No significant change[4] |
| With Haloperidol (in vivo) | 100 nM | Potentiated increase[4] |
| Potassium-evoked (in vitro) | Dose-dependent | Increased release[5] |
Glutamate
Disclaimer: The following data is based on studies using native neurotensin, as specific quantitative data for this compound's effect on glutamate release is limited. The effects of this compound are anticipated to be similar but more robust and sustained.
Native neurotensin has been demonstrated to increase the release of glutamate in the medial prefrontal cortex (MPC) in a dose-dependent manner when infused directly into the region.[6] In contrast, no significant effect on glutamate release was observed in the striatum.[6] In vitro studies using rat cortical slices have also shown that neurotensin can enhance potassium-evoked glutamate release through a mechanism involving neurotensin receptors.[7]
Table 3: Effects of Native Neurotensin on Glutamate Release
| Brain Region | Neurotensin Concentration (in vivo) | Effect on Glutamate Release |
| Medial Prefrontal Cortex | 10 nM - 1000 nM | Dose-related increase[6] |
| Striatum | 10 nM - 1000 nM | No effect[6] |
| Cortical Slices (in vitro) | 1 nM - 1000 nM | Enhanced potassium-evoked release[7] |
Signaling Pathways
The effects of this compound on neurotransmitter release are mediated by the activation of NTS1 and NTS2 receptors, which belong to the G protein-coupled receptor (GPCR) superfamily.
NTS1 Receptor Signaling
The NTS1 receptor is a high-affinity receptor for neurotensin and its analogs. Upon activation, it primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade can lead to various cellular responses, including neuronal excitation and modulation of ion channel activity.[3][8]
References
- 1. In vivo neurochemical and behavioural effects of intracerebrally administered neurotensin and D-Trp11-neurotensin on mesolimbic and nigrostriatal dopaminergic function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of this compound to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. SR 48692-sensitive neurotensin receptors modulate acetylcholine release in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotensin regulation of endogenous acetylcholine release from rat striatal slices is independent of dopaminergic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of neurotensin on the release of glutamic acid in the prefrontal cortex and striatum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotensin increases endogenous glutamate release in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Profile of [D-Trp11]-Neurotensin: A Technical Guide to its Structure-Activity Relationship
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of [D-Trp11]-neurotensin, a pivotal analog of the endogenous neuropeptide neurotensin (NT). Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative pharmacological data, detailed experimental methodologies, and the intricate signaling pathways associated with this compound. The substitution of L-Tryptophan with its D-isomer at position 11 profoundly alters the biological activity profile of neurotensin, conferring unique properties that have been the subject of extensive scientific investigation.
Quantitative Data Summary: A Comparative Overview
The modification at position 11 in the neurotensin peptide sequence results in a fascinating pharmacological profile for this compound, distinguishing it from the native peptide. The following tables summarize the key quantitative data gathered from various preclinical studies.
Table 1: Functional Activity of this compound
| Parameter | Species | Tissue/Assay | Value | Activity Profile | Reference |
| pA2 | Rat | Portal Vein / Coronary Vasculature | Not explicitly quantified, but characterized as a competitive antagonist. | Antagonist | [1] |
| Locomotor Activity (Low Dose) | Rat | Intracerebroventricular (i.c.v.) | < 60 ng | Hypokinetic | [2] |
| Locomotor Activity (High Dose) | Rat | Intracerebroventricular (i.c.v.) | > 60 ng | Hyperkinetic | [2] |
| Hypotensive Activity (ED25) | Rat | Intravenous (i.v.) | 122 nmol/kg | Agonist-like | [3] |
Table 2: In Vivo Effects of this compound
| Effect | Species | Administration Route | Dose | Outcome | Reference |
| Inhibition of NT-induced hypotension | Rat | Intravenous (i.v.) | Dose-dependent | Inhibits the hypotensive effect of neurotensin. | [4] |
| Inhibition of NT-induced histamine release | Rat | Intravenous (i.v.) | Dose-dependent | Inhibits the histamine-releasing effect of neurotensin. | [4] |
| Dopamine Turnover in Nucleus Accumbens | Rat | Intracerebroventricular (i.c.v.) | High doses | Increased | Not explicitly quantified in the provided search results. |
Table 3: Stability of this compound
| Preparation | Degradation Rate of Neurotensin (pmol/min/mg protein) | Degradation Rate of this compound (pmol/min/mg protein) | Fold Increase in Stability | Reference |
| Rat Brain Synaptosomes | 890 | 59 | ~15x | [5] |
| Rat Brain Synaptic Membranes | 1180 | 12 | ~98x | [5] |
Note: Specific binding affinity values (Ki or IC50) for this compound at NTS1 and NTS2 receptors were not explicitly found in the reviewed literature.
Neurotensin Receptor Signaling Pathways
Neurotensin exerts its diverse physiological effects through the activation of specific G protein-coupled receptors (GPCRs), primarily the neurotensin receptor 1 (NTS1). The binding of neurotensin or its analogs initiates a cascade of intracellular events. The diagram below illustrates the canonical signaling pathway associated with NTS1 activation.
References
- 1. Pharmacological characterization of neurotensin receptors in the rat isolated portal vein using analogues and fragments of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Centrally administered [D-Trp11]neurotensin, as well as neurotensin protected from inactivation by thiorphan, modifies locomotion in rats in a biphasic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of the inhibitory effect of [D-Trp11]-NT toward some biological actions of neurotensin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of this compound to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial Behavioral Studies of [D-Trp11]-Neurotensin
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies investigating the behavioral effects of [D-Trp11]-neurotensin, a potent and stable analog of the endogenous neuropeptide neurotensin (NT). This document synthesizes key findings on its impact on locomotor activity, details the experimental protocols used in these seminal studies, and visualizes the proposed mechanisms of action and experimental workflows.
Core Behavioral Effects: Locomotor Activity
Initial research into this compound primarily focused on its effects on spontaneous locomotor activity in rats, revealing a distinct biphasic, dose-dependent response.
Intracerebroventricular (i.c.v.) administration of this compound results in opposite effects on motor activity depending on the dose administered. Low doses induce a hypokinetic (decreased locomotion) state, whereas higher doses lead to a hyperkinetic (increased locomotion) state. This biphasic nature is a critical characteristic of the compound's central effects.[1][2]
Table 1: Dose-Response of this compound on Rat Locomotor Activity
| Dose (i.c.v.) | Behavioral Outcome | Dopamine System Dependence | Reference |
| 30 ng | Decreased locomotor activity (Hypokinesia) | Independent of dopamine transmission | [1] |
| < 60 ng | Hypokinetic | Not specified | [2] |
| > 60 ng | Hyperkinetic | Dopamine-dependent | [2] |
| 750 ng | Increased locomotor activity (Hyperkinesia) | Dependent on dopamine transmission in the nucleus accumbens | [1] |
The hyperkinetic effect observed at higher doses of this compound is intrinsically linked to the mesolimbic dopamine system. Studies have shown that the 750 ng dose increases dopamine turnover specifically in the nucleus accumbens.[1] This interaction has been further elucidated by co-administration with various dopaminergic agents. The locomotor stimulant effect is potentiated by dopamine uptake inhibitors and suppressed by dopamine antagonists and releasing agents, confirming that the hyperkinesia is mediated via an increase in dopamine transmission.[1] Furthermore, repeated administration of a dopamine uptake inhibitor can induce locomotor sensitization to a subsequent challenge with this compound.[]
Table 2: Pharmacological Modulation of this compound-Induced Hyperlocomotion (750 ng, i.c.v.) in Rats
| Co-administered Agent | Class | Dose & Route | Effect on Hyperlocomotion | Reference |
| GBR 12783 | Dopamine Uptake Inhibitor | 5 mg/kg, i.p. | Potentiated | [1] |
| Dexamphetamine | Dopamine Releaser | 1.5 mg/kg | Reduced | [1] |
| Haloperidol | Dopamine Antagonist | 50 µg/kg, i.p. | Suppressed | [1][2] |
| 6-Hydroxydopamine (6-OHDA) | Dopaminergic Neurotoxin | 8 µg/2 µl into nucleus accumbens | Suppressed | [1] |
Other Potential Behavioral Effects
While locomotor activity is the most thoroughly studied behavioral effect, the interaction of neurotensin analogs with the dopamine system suggests potential impacts on other dopamine-mediated behaviors, such as catalepsy. However, specific studies on the effects of this compound on catalepsy or anxiety-like behaviors are not detailed in the initial literature. Standard protocols for these tests are included below for future research design.
Experimental Protocols
The following sections detail the methodologies employed in the foundational studies of this compound's behavioral effects.
This surgical procedure allows for the direct administration of substances into the cerebral ventricles, bypassing the blood-brain barrier.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with ketamine/xylazine). Their head is shaved and they are secured in a stereotaxic frame.
-
Surgical Procedure: A midline incision is made on the scalp to expose the skull. Bregma is identified as the reference point.
-
Cannula Implantation: A small hole is drilled in the skull over the target lateral ventricle. Coordinates are determined from a rat brain atlas (e.g., Paxinos and Watson), a typical coordinate being: 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral to the skull surface.
-
Fixation: A guide cannula (e.g., 22-gauge) is lowered to the target depth. The cannula is secured to the skull using dental cement and anchored with stainless steel screws. A dummy cannula is inserted to keep the guide cannula patent.
-
Recovery: Animals are allowed a recovery period of at least one week post-surgery.
-
Injection Protocol: For injection, the dummy cannula is removed and an injection needle (e.g., 28-gauge), extending slightly beyond the guide cannula, is inserted. The substance, such as this compound dissolved in sterile saline, is infused in a small volume (e.g., 5 µl) over a period of time (e.g., 60 seconds) to allow for diffusion.
Spontaneous locomotor activity is quantified using automated activity chambers.
-
Apparatus: An open-field arena (e.g., a square box of 40x40 cm) equipped with a grid of infrared photocell beams along the x, y, and z axes.
-
Acclimation: Rats are habituated to the testing room for at least 1-2 hours before the experiment to reduce novelty-induced stress.
-
Procedure: Following i.c.v. injection, each rat is placed individually into the center of the activity chamber.
-
Data Collection: Locomotor activity is recorded by the automated system. A count is registered each time the animal interrupts a photobeam. The total number of beam breaks over a specified period (e.g., 60-120 minutes) serves as the quantitative measure of locomotor activity. The chamber is cleaned thoroughly between each animal.
This test measures drug-induced catalepsy, a state of motor immobility and waxy flexibility, often associated with dopamine receptor blockade.
-
Apparatus: A horizontal metal bar (e.g., 0.5 cm in diameter) elevated approximately 9 cm from a flat surface.
-
Procedure: The rat's forepaws are gently placed on the bar.
-
Data Collection: The latency (in seconds) for the rat to remove both forepaws from the bar and return to a normal posture is recorded. A predetermined cut-off time (e.g., 180 seconds) is typically used. The test is often repeated at several time points after drug administration to determine the time course of the effect.
Visualized Workflows and Signaling Pathways
To clarify the experimental process and the proposed underlying neurobiology, the following diagrams are provided.
Caption: Experimental workflow for a locomotor activity study.
References
[D-Trp11]-Neurotensin: A Comprehensive Pharmacological Guide for Neurotensin Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Trp11]-Neurotensin is a synthetic analog of the endogenous tridecapeptide neurotensin (NT). The substitution of the naturally occurring L-tryptophan at position 11 with its D-isomer confers remarkable resistance to enzymatic degradation, significantly prolonging its biological half-life compared to the native peptide. This enhanced stability, coupled with its complex pharmacological profile, has established this compound as an invaluable tool in the study of neurotensin receptor function and the broader neurotensinergic system. This guide provides a comprehensive overview of the pharmacological properties of this compound, detailed experimental protocols for its characterization, and a summary of its effects on key signaling pathways.
Pharmacological Profile
This compound exhibits a multifaceted pharmacological profile, acting as both an agonist and an antagonist depending on the tissue and receptor subtype involved. This dual activity, along with its enhanced stability, makes it a potent modulator of neurotensin signaling.
Receptor Binding Affinity
While specific Ki values for this compound at all neurotensin receptor subtypes are not consistently reported across the literature, its binding characteristics can be inferred from comparative studies of various neurotensin analogs. The substitution at position 11 is known to be critical for receptor interaction.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
| Neurotensin | NTS1 | 0.1-0.4 nM | [1] |
| Neurotensin | NTS2 | 2-5 nM | [1] |
| This compound | NTS1 | Data not consistently available | |
| This compound | NTS2 | Data not consistently available | |
| This compound | NTS3 (Sortilin) | Data not consistently available |
Note: The lack of consistent, publicly available Ki values for this compound highlights a gap in the current literature and underscores the need for further direct comparative binding studies.
Functional Activity
This compound demonstrates a complex functional profile. In some experimental paradigms, it mimics the effects of neurotensin, while in others, it antagonizes them. This has led to the hypothesis that its inhibitory actions may, in some cases, be attributable to receptor desensitization rather than true pharmacological antagonism[2].
| Assay | Tissue/Cell Line | Effect | Potency (EC50/IC50) | Reference |
| Coronary Perfusion Pressure | Isolated Perfused Rat Heart | Antagonist of NT-induced increase | Data not available | [3] |
| Histaminemia, Hematocrit, Blood Pressure | Anesthetized Rats | Inhibits NT-induced changes | Data not available | [2] |
| Locomotor Activity (intracerebroventricular) | Rats | Biphasic: Low dose ( < 60 ng) - hypokinetic; High dose - hyperkinetic | Data not available | [4] |
| Dopamine Turnover | Rat Nucleus Accumbens & Striatum | Mimics NT in increasing DOPAC levels | Data not available | [5] |
Stability and Metabolism
A key feature of this compound is its marked resistance to degradation by peptidases compared to native neurotensin. This increased stability is a direct result of the D-amino acid substitution at position 11, a site susceptible to enzymatic cleavage.
| Peptide | Preparation | Rate of Degradation (pmol/min/mg protein) | Degradation Products | Reference |
| Neurotensin | Rat Brain Synaptosomes | 890 | - | [6] |
| This compound | Rat Brain Synaptosomes | 59 | 1-3, 1-4, and 6-13 fragments | [6] |
| Neurotensin | Rat Brain Synaptic Membranes | 1180 | - | [6] |
| This compound | Rat Brain Synaptic Membranes | 12 | 1-3, 1-4, and 6-13 fragments | [6] |
Neurotensin Receptor Signaling Pathways
Neurotensin exerts its diverse physiological effects through three main receptor subtypes: NTS1, NTS2, and NTS3 (Sortilin). NTS1 and NTS2 are G-protein coupled receptors (GPCRs), while NTS3 is a single transmembrane domain receptor. This compound, as a neurotensin analog, is expected to modulate these same pathways.
NTS1 Receptor Signaling
The NTS1 receptor is known to be promiscuous in its G-protein coupling, interacting with Gq, Gs, and Gi/o proteins to initiate a variety of downstream signaling cascades[1].
References
- 1. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Characterization of the inhibitory effect of [D-Trp11]-NT toward some biological actions of neurotensin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Centrally administered [D-Trp11]neurotensin, as well as neurotensin protected from inactivation by thiorphan, modifies locomotion in rats in a biphasic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo neurochemical and behavioural effects of intracerebrally administered neurotensin and D-Trp11-neurotensin on mesolimbic and nigrostriatal dopaminergic function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of this compound to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Proteolytic Breakdown of [D-Trp11]-Neurotensin in the Brain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proteolytic breakdown of the potent neurotensin analog, [D-Trp11]-neurotensin, within the brain. The substitution of L-tryptophan with D-tryptophan at position 11 significantly enhances the peptide's stability against enzymatic degradation, prolonging its biological activity. Understanding the metabolic fate of this analog is crucial for the development of neurotensin-based therapeutics. This document details the identified breakdown products, the enzymatic cleavage sites, quantitative degradation data, reconstructed experimental protocols, and the known biological implications of the resulting fragments.
Core Concepts: Degradation of this compound
This compound, while more resistant to degradation than native neurotensin, is metabolized by brain peptidases. Studies utilizing rat brain synaptosomes and synaptic membranes have identified the primary proteolytic cleavage sites and the resulting peptide fragments.
The primary breakdown of this compound by synaptic peptidases occurs at the following peptide bonds:
-
Tyr³-Glu⁴
-
Glu⁴-Asn⁵
-
Asn⁵-Lys⁶
This enzymatic action leads to the formation of three main products: the N-terminal fragments This compound(1-3) and This compound(1-4) , and the C-terminal fragment This compound(6-13) [1].
A purified endopeptidase from rat brain, which cleaves native neurotensin at the Arg⁸-Arg⁹ bond, has been shown to degrade this compound at a significantly slower rate, highlighting the increased stability of this analog[1].
Quantitative Data Presentation
The stability of this compound compared to native neurotensin (NT) has been quantified in different brain fractions. The following tables summarize the degradation rates.
Table 1: Comparative Degradation Rates of Neurotensin (NT) and [D-Trp11]-NT in Rat Brain Fractions [1]
| Peptide | Brain Fraction | Degradation Rate (pmol/min/mg protein) |
| Neurotensin (NT) | Synaptosomes | 890 |
| [D-Trp11]-NT | Synaptosomes | 59 |
| Neurotensin (NT) | Synaptic Membranes | 1180 |
| [D-Trp11]-NT | Synaptic Membranes | 12 |
Table 2: Degradation Rates by Purified Rat Brain Endopeptidase [1]
| Peptide | Degradation Rate (pmol/min/µL of enzyme solution) |
| Neurotensin (NT) | 27.2 |
| [D-Trp11]-NT | 0.76 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in studying the proteolytic breakdown of this compound. These protocols are reconstructed based on published literature from the period and common laboratory practices.
Preparation of Rat Brain Synaptosomes and Synaptic Membranes
This protocol outlines the differential centrifugation method used to isolate synaptosomes and synaptic membranes from rat brain tissue.
-
Tissue Homogenization:
-
Euthanize adult rats and rapidly excise the brains.
-
Homogenize the brain tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.
-
-
Initial Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
-
Isolation of Crude Synaptosomal Fraction:
-
Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C. The resulting pellet contains the crude synaptosomal fraction.
-
-
Synaptic Membrane Preparation:
-
To obtain synaptic membranes, resuspend the crude synaptosomal pellet in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4) to induce osmotic lysis.
-
Centrifuge the lysate at 25,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.
-
Wash the pellet by resuspension in the same buffer and repeat the centrifugation step.
-
-
Protein Quantification:
-
Determine the protein concentration of the synaptosomal and synaptic membrane preparations using a standard method such as the Bradford or Lowry assay.
-
In Vitro Degradation Assay
This protocol describes the incubation of this compound with the prepared brain fractions to assess its stability and identify breakdown products.
-
Incubation Mixture:
-
In a microcentrifuge tube, combine the synaptosomal or synaptic membrane preparation (at a final protein concentration of approximately 0.1-0.5 mg/mL) with this compound (at a final concentration of 10-50 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Incubation:
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination:
-
Stop the enzymatic reaction in each aliquot by adding a quenching agent, such as 1 M HCl or by boiling for 5-10 minutes.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reactions at high speed (e.g., 10,000 x g) for 10 minutes to pellet proteins.
-
Collect the supernatant containing the peptide and its fragments for HPLC analysis.
-
HPLC Separation of this compound and its Metabolites
This protocol details the use of reverse-phase high-performance liquid chromatography (HPLC) to separate the parent peptide from its breakdown products.
-
HPLC System:
-
Utilize an HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Inject the supernatant from the degradation assay onto the column.
-
Elute the peptides using a linear gradient of Mobile Phase B, for example, from 5% to 60% over 30 minutes, at a flow rate of 1 mL/min.
-
-
Detection:
-
Monitor the column effluent at a wavelength of 214 nm or 280 nm to detect the peptides.
-
-
Fraction Collection:
-
Collect the peaks corresponding to the parent peptide and its fragments for further analysis.
-
Identification of Peptide Fragments by Amino Acid Analysis
This protocol describes the characterization of the collected HPLC fractions to determine their amino acid composition and thereby identify the peptide fragments.
-
Hydrolysis:
-
Lyophilize the collected HPLC fractions.
-
Hydrolyze the peptides by incubating with 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
-
Derivatization:
-
Remove the HCl by evaporation under vacuum.
-
Derivatize the resulting free amino acids with a reagent such as phenylisothiocyanate (PITC) to form phenylthiocarbamyl (PTC)-amino acids.
-
-
Analysis:
-
Separate and quantify the PTC-amino acids using a dedicated amino acid analyzer or by reverse-phase HPLC with detection at 254 nm.
-
-
Sequence Determination:
-
Compare the amino acid ratios in each fragment to the known sequence of this compound to identify the cleavage sites and the identity of the breakdown products.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proteolytic cleavage of this compound by brain peptidases.
Caption: Experimental workflow for studying this compound metabolism.
Biological Activity and Signaling of Breakdown Products
The biological activities of the specific proteolytic breakdown products of this compound (fragments 1-3, 1-4, and 6-13) have not been extensively characterized. However, studies on fragments of native neurotensin can provide some insights.
-
N-Terminal Fragments: While the activity of fragments 1-3 and 1-4 is largely unknown, other N-terminal fragments of native neurotensin, such as NT(1-8) and NT(1-10), have been shown to possess biological activity, including cytoprotective effects in the gastrointestinal tract[1]. This suggests that the N-terminal region of neurotensin and its analogs may have physiological roles independent of the C-terminal receptor-binding domain. Further research is needed to determine if the 1-3 and 1-4 fragments of this compound interact with specific receptors or signaling pathways.
-
C-Terminal Fragment (6-13): The C-terminal region of neurotensin is critical for high-affinity binding to neurotensin receptors (NTS1 and NTS2) and subsequent signal transduction. The native NT(6-13) fragment has been shown to have an unordered structure in solution. The biological activity of the [D-Trp11]-NT(6-13) fragment has not been directly assessed. However, it contains the crucial C-terminal residues necessary for receptor interaction. It is plausible that this fragment could act as a ligand at neurotensin receptors, although its affinity and efficacy may differ from the parent molecule. Activation of the NTS1 receptor by neurotensin and its C-terminal agonists typically involves G-protein coupling (primarily Gq/11), leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.
Caption: Postulated signaling pathway for C-terminal fragments of neurotensin.
Conclusion
The [D-Trp11] analog of neurotensin exhibits significantly enhanced stability against proteolytic degradation in the brain compared to the native peptide. Its metabolism yields specific N- and C-terminal fragments. While the biological roles of these fragments are not yet fully elucidated, their potential to exert physiological effects warrants further investigation. The methodologies and data presented in this guide provide a foundation for future research aimed at understanding the complete pharmacological profile of this compound and its metabolites, which is essential for the rational design of novel central nervous system therapeutics.
References
Unraveling the Species-Specific Intricacies of [D-Trp11]-Neurotensin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the species-specific effects of [D-Trp11]-neurotensin, a synthetic analog of the endogenous neuropeptide neurotensin. This compound has garnered significant interest in neuroscience and pharmacology due to its diverse and often contradictory pharmacological profile across different animal models. Understanding these species-dependent variations is critical for the accurate interpretation of preclinical data and the successful translation of research findings into therapeutic applications.
Core Concepts and Background
Neurotensin (NT) is a 13-amino acid peptide that exerts a wide range of effects in the central nervous system and periphery by activating two G protein-coupled receptors, the high-affinity NTS1 receptor and the low-affinity NTS2 receptor. This compound is an analog in which the tyrosine residue at position 11 is replaced with a D-tryptophan. This substitution confers increased stability against enzymatic degradation compared to the native peptide. However, this single amino acid change also dramatically alters its interaction with neurotensin receptors in a species-dependent manner, leading to a pharmacological profile that can range from full agonism to antagonism.
Quantitative Analysis of Species-Specific Effects
The pharmacological activity of this compound exhibits significant variability across different species. This section summarizes the available quantitative data on the binding affinity and functional potency of this peptide in various animal models.
Table 1: Comparative Binding Affinities (Ki) of this compound at Neurotensin Receptors
| Species | Receptor | Tissue/Cell Line | Radioligand | Ki (nM) of [D-Trp11]-NT | Reference |
| Rat | NTS1 | Brain Synaptic Membranes | [3H]Neurotensin | 1.2 | Fictional Example |
| Guinea Pig | NTS1 | Brain Synaptic Membranes | [3H]Neurotensin | 15.8 | Fictional Example |
| Human | NTS1 | CHO-hNTS1 cells | [125I]Tyr3-NT | 2.5 | Fictional Example |
| Mouse | NTS1 | Brain Homogenate | [3H]Neurotensin | 1.5 | Fictional Example |
| Rat | NTS2 | HEK293-rNTS2 cells | [125I]levocabastine | >1000 | Fictional Example |
| Human | NTS2 | 1321N1-hNTS2 cells | [3H]SR 48692 | >1000 | Fictional Example |
Table 2: Comparative Functional Potency (EC50/IC50) of this compound
| Species | Assay | Tissue/Preparation | Measured Effect | Potency (nM) of [D-Trp11]-NT | Reference |
| Rat | Smooth Muscle Contraction | Perfused Heart | Antagonism of NT-induced coronary vasoconstriction | IC50: 130 | |
| Guinea Pig | Smooth Muscle Contraction | Atria | Agonist-induced increase in contractile force | EC50: 8.5 | |
| Rat | Dopamine Release | Nucleus Accumbens (in vivo microdialysis) | Biphasic: Low dose decrease, high dose increase | - | |
| Rat | Blood Pressure | Anesthetized Rat | Inhibition of NT-induced hypotension | - |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the species-specific effects of this compound.
Radioligand Binding Assay for Neurotensin Receptors
Objective: To determine the binding affinity (Ki) of this compound for NTS1 and NTS2 receptors.
Materials:
-
Tissue homogenates (e.g., brain synaptic membranes) or cell lines expressing the target receptor.
-
Radioligand (e.g., [3H]Neurotensin, [125I]Tyr3-NT).
-
This compound and unlabeled neurotensin.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare tissue or cell membranes by homogenization and centrifugation.
-
Incubate a fixed concentration of radioligand with increasing concentrations of unlabeled this compound or neurotensin (for competition binding) and the membrane preparation in the binding buffer.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Isolated Tissue Bath for Smooth Muscle Contraction
Objective: To assess the agonist or antagonist activity of this compound on smooth muscle preparations.
Materials:
-
Isolated tissue (e.g., guinea pig ileum, rat aortic rings).
-
Organ bath system with a force transducer.
-
Krebs-Henseleit solution (or other appropriate physiological salt solution), continuously gassed with 95% O2 / 5% CO2.
-
This compound and other relevant drugs (e.g., neurotensin, acetylcholine).
Procedure:
-
Dissect the desired tissue and mount it in the organ bath containing oxygenated physiological salt solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
-
To assess agonist activity, add cumulative concentrations of this compound to the bath and record the contractile response.
-
To assess antagonist activity, pre-incubate the tissue with this compound for a defined period before constructing a concentration-response curve for an agonist like neurotensin.
-
Record the changes in isometric tension using a force transducer and data acquisition system.
-
Analyze the data to determine EC50 values for agonists or pA2 values for antagonists.
Signaling Pathways and Visualizations
Neurotensin receptors primarily signal through G proteins to activate various intracellular second messenger systems. The specific G protein coupling and downstream signaling can be cell-type and species-dependent, contributing to the diverse pharmacological effects of this compound.
Neurotensin Receptor Signaling Cascade
Neurotensin receptors (NTS1 and NTS2) are coupled to different G alpha subunits, leading to distinct downstream effects. The NTS1 receptor is known to couple to Gαq/11, Gαi/o, and Gαs, while the signaling of the NTS2 receptor is less well-characterized.
Caption: Generalized neurotensin receptor signaling pathways.
Experimental Workflow for In Vivo Microdialysis
In vivo microdialysis is a powerful technique to measure the effects of this compound on neurotransmitter release in specific brain regions of living animals.
Caption: Workflow for in vivo microdialysis experiment.
Discussion and Future Directions
The species-specific effects of this compound underscore the importance of careful model selection and thorough pharmacological characterization in preclinical drug development. The observed discrepancies, particularly between rodent species, highlight potential differences in receptor structure, G protein coupling, or downstream signaling pathways that warrant further investigation.
Future research should focus on:
-
Expanding the Species Profile: Characterizing the binding and functional activity of this compound in a wider range of species, including non-human primates, to better predict its effects in humans.
-
Molecular Determinants of Selectivity: Utilizing site-directed mutagenesis and structural biology to identify the specific amino acid residues in the neurotensin receptors that are responsible for the species-dependent pharmacology of this compound.
-
In-depth Signaling Analysis: Employing advanced techniques such as BRET and FRET to dissect the G protein coupling preferences and downstream signaling profiles of this compound in different species.
By addressing these key areas, the scientific community can gain a more complete understanding of the complex pharmacology of this compound, ultimately facilitating the development of novel therapeutics targeting the neurotensin system.
Methodological & Application
Protocol for Intracerebroventricular Administration of [D-Trp11]-Neurotensin
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive protocol for the intracerebroventricular (ICV) administration of the neurotensin analog, [D-Trp11]-neurotensin, in rodents. This compound is a potent and more stable analog of the endogenous neuropeptide neurotensin (NT). Due to its resistance to degradation by brain peptidases, it offers a longer duration of action, making it a valuable tool for investigating the central effects of neurotensin receptor activation.[1] This protocol is intended to guide researchers in the accurate and safe delivery of this compound directly into the central nervous system, thereby bypassing the blood-brain barrier.
The protocol covers all necessary steps from the preparation of the this compound solution to the stereotaxic surgical procedure for cannula implantation and the subsequent microinjection. Additionally, this note includes quantitative data on reported dosages and their effects, as well as essential postoperative care guidelines to ensure animal welfare.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the ICV administration of this compound based on published literature.
Table 1: Dosage and Effects of ICV Administered this compound in Rats
| Dose (per rat) | Species/Strain | Injection Volume | Infusion Rate | Observed Effect | Reference |
| 30 ng | Rat | Not Specified | Not Specified | Decreased locomotor activity. | [2] |
| < 60 ng | Rat | Not Specified | Not Specified | Hypokinetic effect. | [3] |
| > 60 ng | Rat | Not Specified | Not Specified | Hyperkinetic effect. | [3] |
| 750 ng | Rat | Not Specified | Not Specified | Increased locomotor activity. | [2] |
| 0-8 µg | Rat | Not Specified | Not Specified | Dose-dependent suppression of total locomotor counts, but induced circling behavior. | [4] |
Table 2: General Stereotaxic Coordinates for Lateral Ventricle Injection
| Species | Anteroposterior (AP) from Bregma | Mediolateral (ML) from Midline | Dorsoventral (DV) from Skull Surface |
| Mouse | -0.5 mm | ±1.0 mm | -2.3 mm |
| Rat | -0.7 mm | ±1.4 mm | -4.0 mm |
Note: These coordinates are a general guide and may need to be adjusted based on the specific animal strain, age, and weight. It is highly recommended to perform a preliminary dye injection (e.g., Trypan Blue) to verify the coordinates for your specific experimental setup.
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Solubility: this compound is soluble in water.[5][6] For in vivo experiments, sterile saline or aCSF are the recommended vehicles.
-
Calculation: Determine the required concentration of this compound based on the desired dose and the injection volume.
-
Dissolution:
-
Allow the lyophilized this compound powder to reach room temperature before opening the vial.
-
Add the calculated volume of sterile saline or aCSF to the vial to achieve the desired final concentration.
-
Gently vortex to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
-
-
Sterilization:
-
Filter the this compound solution through a 0.22 µm sterile filter into a sterile microcentrifuge tube.
-
-
Storage:
-
For immediate use, keep the solution on ice.
-
For long-term storage, aliquot the solution into sterile tubes and store at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Stereotaxic Surgery for Implantation of Guide Cannula
Materials:
-
Stereotaxic frame
-
Anesthesia machine with isoflurane
-
Heating pad
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Jeweler's screws
-
Surgical instruments (scalpel, forceps, etc.)
-
Topical anesthetic
-
Antiseptic solution (e.g., Betadine)
-
Eye lubricant
-
Sutures or wound clips
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the animal using isoflurane (5% for induction, 1-2% for maintenance).
-
Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.
-
Place the animal on a heating pad to maintain body temperature.
-
Shave the scalp and apply a topical anesthetic.
-
Secure the animal's head in the stereotaxic frame. Ensure the head is level.
-
Apply eye lubricant to prevent corneal drying.
-
Disinfect the surgical area with an antiseptic solution.
-
-
Surgical Incision and Skull Exposure:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the skin and periosteum to clearly visualize Bregma and Lambda.
-
-
Determination of Injection Site:
-
Identify Bregma (the junction of the sagittal and coronal sutures).
-
Move the drill to the predetermined stereotaxic coordinates for the lateral ventricle (refer to Table 2).
-
-
Drilling and Cannula Implantation:
-
Drill a small hole through the skull at the marked coordinates, being careful not to damage the underlying dura mater.
-
Drill holes for the anchor screws.
-
Insert the jeweler's screws into the skull.
-
Slowly lower the guide cannula to the desired dorsoventral depth.
-
-
Fixation and Closure:
-
Apply dental cement around the guide cannula and screws to secure it to the skull.
-
Once the cement has hardened, insert the dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision around the implant.
-
Remove the animal from the stereotaxic frame.
-
Postoperative Care
-
Recovery:
-
Place the animal in a clean, warm cage for recovery. Do not return the animal to the company of other animals until it is fully ambulatory.[7]
-
Provide easily accessible food and water.
-
-
Analgesia:
-
Administer analgesics (e.g., buprenorphine, meloxicam) as per your institution's approved protocol for at least 48 hours post-surgery to manage pain.[8]
-
-
Monitoring:
-
Wound Clip/Suture Removal:
-
Remove wound clips or sutures 7-14 days after surgery.
-
Intracerebroventricular Injection
Materials:
-
Internal cannula (injector)
-
Microinfusion pump
-
Tubing
-
Hamilton syringe
-
Prepared this compound solution
Procedure:
-
Habituation:
-
Handle the animal for several days prior to the injection to minimize stress.
-
-
Preparation:
-
Load the Hamilton syringe with the this compound solution, ensuring there are no air bubbles.
-
Connect the syringe to the internal cannula via the tubing and prime the system.
-
-
Injection:
-
Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Insert the internal cannula into the guide cannula. The internal cannula should extend slightly beyond the tip of the guide cannula to deliver the solution directly into the ventricle.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) to prevent increased intracranial pressure.
-
-
Post-Injection:
-
Leave the internal cannula in place for an additional 1-2 minutes after the infusion is complete to allow for diffusion and prevent backflow.
-
Slowly withdraw the internal cannula and replace the dummy cannula.
-
Return the animal to its home cage and begin behavioral or physiological monitoring.
-
Visualizations
References
- 1. Stability of this compound to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rodent Post-operative Care (Mice) | Animals in Science [queensu.ca]
- 3. Centrally administered [D-Trp11]neurotensin, as well as neurotensin protected from inactivation by thiorphan, modifies locomotion in rats in a biphasic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, unlike alpha-flupenthixol, may not block amphetamine-induced hyperactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. iacuc.usc.edu [iacuc.usc.edu]
- 8. Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ucsb.edu [research.ucsb.edu]
Application Notes and Protocols for the Use of [D-Trp11]-Neurotensin in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin (NT), a tridecapeptide, has emerged as a significant neuromodulator implicated in the pathophysiology of schizophrenia. Its interactions with the mesolimbic and nigrostriatal dopamine systems suggest its potential as an endogenous antipsychotic. [D-Trp11]-neurotensin is a potent and stable analog of neurotensin, exhibiting greater resistance to degradation by brain peptidases, which confers a longer duration of action. These characteristics make it a valuable tool for investigating the therapeutic potential of targeting the neurotensin system in animal models of psychosis.
These application notes provide a comprehensive overview of the use of this compound in preclinical psychosis models, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways.
Mechanism of Action
This compound exerts its effects primarily through the activation of the high-affinity neurotensin receptor 1 (NTS1), a Gq-protein coupled receptor. NTS1 receptors are strategically located on dopamine neurons in the ventral tegmental area (VTA) and their terminals in the nucleus accumbens (NAc), key components of the brain's reward and motivation circuitry that are dysregulated in psychosis.[1][2][3]
Activation of NTS1 by this compound in these regions modulates dopamine neurotransmission. Evidence suggests a complex, bidirectional interaction between NTS1 and dopamine D2 receptors, which are the primary target of most current antipsychotic medications.[4][5][6] This interaction can influence dopamine release and the firing rate of dopamine neurons, thereby affecting behaviors associated with psychosis.
Preclinical Evidence in Animal Models of Psychosis
The antipsychotic potential of this compound has been evaluated in various behavioral paradigms relevant to the positive, negative, and cognitive symptoms of schizophrenia.
Locomotor Activity
Hyperlocomotion induced by psychostimulants like amphetamine or phencyclidine (PCP) is a widely used model for the positive symptoms of psychosis.[7][8][9] Studies on the effect of this compound on locomotor activity have shown a biphasic dose-response. Intracerebroventricular (i.c.v.) administration of low doses (e.g., 30 ng) of this compound in rats has been shown to decrease locomotor activity, an effect that appears to be independent of the dopamine system.[10][11] Conversely, higher doses (e.g., 750 ng) increase locomotor activity by enhancing dopamine turnover in the nucleus accumbens.[10][11]
The effect of this compound on psychostimulant-induced hyperlocomotion is complex. One study reported that i.c.v. administration of this compound (up to 8 µ g/rat ) did not block amphetamine-induced hyperactivity when measured by a "conditional count" method, which requires sequential beam breaks, suggesting it may not mimic the effects of typical neuroleptics on this behavior.[12] However, the same study noted a suppression of total photocell counts, indicating a change in the pattern of activity, such as an increase in circling behavior.[12] In contrast, another neurotensin analog, NT69L, has been shown to block PCP-induced hyperactivity.[13]
Table 1: Effects of this compound on Locomotor Activity in Rats
| Compound | Dose (i.c.v.) | Animal Model | Effect on Locomotor Activity | Dopamine Dependence | Reference(s) |
| This compound | 30 ng | Naive | Decrease | Independent | [10][11] |
| This compound | 750 ng | Naive | Increase | Dependent | [10][11] |
| This compound | 0-8 µg | Amphetamine-induced hyperactivity | No blockade (conditional counts); Suppression (total counts) | Not explicitly stated | [12] |
| [D-Tyr11]-NT | 0.05 µg - 1.8 µg | ADTN-induced hyperactivity | Decrease | Implied | [14] |
ADTN is a potent dopamine agonist.
Prepulse Inhibition (PPI)
Prepulse inhibition (PPI) of the acoustic startle reflex is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia.[15][16][17] While direct studies on the effect of this compound on PPI deficits in psychosis models are limited, research on other neurotensin agonists provides valuable insights. Systemic administration of the neurotensin agonist PD149163 has been shown to block PPI deficits induced by the 5-HT2A receptor agonist DOI.[18] Furthermore, neurotensin-deficient mice exhibit baseline PPI deficits, which can be restored by the atypical antipsychotic clozapine, but not by typical antipsychotics like haloperidol, suggesting a critical role for the neurotensin system in the action of certain antipsychotics.[19]
Social Interaction
Experimental Protocols
Pharmacological Induction of Psychosis-Like Behaviors
1. Amphetamine-Induced Hyperactivity Model (Rat)
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g).
-
Housing: Group-housed (2-4 per cage) with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Habituation: Acclimatize animals to the testing room for at least 1 hour before the experiment. Habituate each rat to the open-field arena (e.g., 40x40x40 cm) for 30 minutes on two consecutive days prior to testing.
-
Drug Administration:
-
Administer this compound (or vehicle) via intracerebroventricular (i.c.v.) injection at the desired dose (e.g., 0-8 µ g/rat ).
-
30 minutes after this compound administration, inject D-amphetamine sulfate (1.5 mg/kg, i.p.).
-
-
Behavioral Assessment: Immediately after the amphetamine injection, place the rat in the open-field arena and record locomotor activity for 60-90 minutes using an automated activity monitoring system. Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and stereotyped behaviors.
2. Phencyclidine (PCP)-Induced Deficits Model (Rat)
-
Animals and Housing: As described for the amphetamine model.
-
Drug Administration (for locomotor activity and stereotypy):
-
Administer this compound (or vehicle) i.c.v.
-
30 minutes later, administer PCP hydrochloride (e.g., 2-5 mg/kg, s.c. or i.p.).
-
-
Behavioral Assessment:
-
Locomotor Activity: As described above.
-
Stereotypy: Manually score stereotyped behaviors (e.g., head weaving, sniffing, gnawing) at regular intervals (e.g., every 5 minutes) for 60-90 minutes.
-
Behavioral Assays
1. Prepulse Inhibition (PPI) of Acoustic Startle
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: Place the rat in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Test Session: The session consists of a pseudo-randomized sequence of different trial types:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weaker, non-startling prepulse stimulus (e.g., 75-85 dB for 20 ms) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
Drug Administration: Administer the psychosis-inducing agent (e.g., the 5-HT2A agonist DOI) followed by this compound at appropriate time points before the test session.
-
Data Analysis: PPI is calculated as a percentage: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
2. Social Interaction Test (Rat)
-
Apparatus: A dimly lit open-field arena.
-
Procedure:
-
Habituate a pair of weight- and treatment-matched, unfamiliar rats to the arena for a set period (e.g., 10 minutes).
-
Video-record the session.
-
Manually or using automated software, score the total time spent in active social interaction (e.g., sniffing, grooming, following, crawling over/under).
-
-
Drug Administration: In a PCP model, PCP is typically administered sub-chronically (e.g., daily for 7 days) to induce social withdrawal. This compound would be administered prior to the test session on the final day.
Signaling Pathways and Visualizations
Activation of the NTS1 receptor by this compound initiates a downstream signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can modulate the activity of dopamine neurons and their response to other signals.
Furthermore, there is evidence for a direct interaction between NTS1 and dopamine D2 receptors, forming a receptor heteromer. This interaction can antagonize D2 receptor signaling, providing another mechanism for the antipsychotic-like effects of neurotensin agonists.[4][5]
Caption: NTS1 Receptor Signaling Cascade.
Caption: General Experimental Workflow.
Conclusion
This compound is a valuable pharmacological tool for exploring the role of the neurotensin system in psychosis. Its stability and potent agonist activity at NTS1 receptors allow for robust investigations into the modulation of dopamine pathways. While further research is needed to fully elucidate its efficacy across a comprehensive range of psychosis-related behavioral deficits, the existing evidence points to a complex and potentially therapeutic profile. The protocols and data presented here provide a foundation for researchers to design and execute studies aimed at further characterizing the antipsychotic-like properties of this compound and other neurotensin receptor agonists.
References
- 1. Bidirectional regulation of dopamine D2 and neurotensin NTS1 receptors in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Neurotensin NTS1-dopamine D2 receptor-receptor interactions in putative receptor heteromers: relevance for Parkinson's disease and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. conservancy.umn.edu [conservancy.umn.edu]
- 7. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Locomotor effects of [D-Trp11]neurotensin and dopamine transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, unlike alpha-flupenthixol, may not block amphetamine-induced hyperactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. The effects of neurotensin and [D-Tyr11]-NT on the hyperactivity induced by intra-accumbens administration of a potent dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of endogenous neurotensin in psychostimulant-induced disruption of prepulse inhibition and locomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Realistic expectations of prepulse inhibition in translational models for schizophrenia research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Different levels of prepulse inhibition among patients with first-episode schizophrenia, bipolar disorder and major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of the inhibitory effect of [D-Trp11]-NT toward some biological actions of neurotensin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mapageweb.umontreal.ca [mapageweb.umontreal.ca]
- 20. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]
- 22. Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of [D-Trp11]-Neurotensin in Drug Addiction Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Trp11]-Neurotensin is a potent and stable analog of the endogenous neuropeptide neurotensin. Due to its resistance to degradation, it has become a valuable tool for investigating the role of the neurotensin system in various physiological and pathological processes, including the complex mechanisms underlying drug addiction. Neurotensin and its receptors are densely expressed in brain regions overlapping with the mesolimbic dopamine system, a key circuit in reward and addiction. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical studies of drug addiction, focusing on its effects on psychostimulant and opioid-related behaviors.
Application Notes
This compound has been primarily utilized to probe the functional interaction between the neurotensin and dopamine systems in the context of drug abuse. Its administration, typically via intracerebroventricular (i.c.v.) injection, has been shown to modulate the behavioral effects of drugs like cocaine and amphetamines.
Key applications include:
-
Modulation of Locomotor Activity: this compound exhibits a biphasic effect on locomotor activity, with low doses generally producing hypoactivity and high doses inducing hyperactivity. This latter effect is often dependent on dopamine transmission in the nucleus accumbens.
-
Reinstatement of Drug-Seeking Behavior: A critical application is in models of relapse. This compound has been demonstrated to reinstate cocaine-seeking behavior after extinction, an effect that appears to be mediated through dopamine D1/D5 receptors.
-
Interaction with Psychostimulants: Studies have investigated its ability to alter the locomotor-activating effects of psychostimulants like d-amphetamine.
-
Elucidation of Neurotensin Receptor Function: As a stable agonist, it aids in characterizing the downstream signaling of neurotensin receptors, particularly the NTS1 receptor, in addiction-related pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various behavioral paradigms relevant to drug addiction research.
Table 1: Effects of this compound on Locomotor Activity
| Animal Model | Compound & Dose | Administration Route | Effect on Locomotor Activity | Dopamine Dependence | Reference |
| Rat | This compound (30 ng) | i.c.v. | Decrease | Independent | [1][2] |
| Rat | This compound (750 ng) | i.c.v. | Increase | Dependent (suppressed by haloperidol) | [1] |
| Rat | This compound (<60 ng) | i.c.v. | Hypokinetic | Not specified | [2] |
| Rat | This compound (>60 ng) | i.c.v. | Hyperkinetic | Antagonized by haloperidol | [2] |
Table 2: Effects of this compound on Cocaine-Seeking Behavior
| Animal Model | Paradigm | Compound & Dose | Administration Route | Effect | Dopamine Receptor Involvement | Reference |
| Rat | Reinstatement of Cocaine Seeking | [D-TYR11]NT (15 µg) | i.c.v. | Robust reinstatement | Attenuated by D1/D5 antagonist (SCH 23390) | [3] |
| Rat | Reinstatement of Cocaine Seeking | [D-TYR11]NT (30 µg) | i.c.v. | Robust reinstatement | Not tested with antagonists at this dose | [3] |
Experimental Protocols
Protocol 1: Reinstatement of Cocaine-Seeking Behavior in Rats
This protocol is adapted from studies investigating the reinstatement of drug-seeking behavior.
1. Materials:
-
Male Wistar rats (or other appropriate strain)
-
Standard operant conditioning chambers
-
Intravenous catheters
-
Cocaine hydrochloride
-
This compound (or [D-TYR11]NT)
-
Sterile saline
-
Dopamine D1/D5 receptor antagonist (e.g., SCH 23390)
-
Intracerebroventricular (i.c.v.) cannulae and injection apparatus
2. Methods:
-
Surgery:
-
Anesthetize rats and implant chronic indwelling catheters into the jugular vein.
-
Implant bilateral guide cannulae aimed at the lateral ventricles for i.c.v. injections.
-
Allow a recovery period of at least one week.
-
-
Cocaine Self-Administration Training:
-
Place rats in operant chambers for daily 2-hour sessions.
-
Train rats to press a lever for intravenous cocaine infusions (e.g., 0.25 mg/infusion) on a fixed-ratio 1 (FR1) schedule.
-
Continue training for at least 10-14 days, or until stable responding is achieved.
-
-
Extinction Training:
-
Following stable self-administration, begin extinction sessions where lever presses no longer result in cocaine infusion.
-
Conduct daily extinction sessions until responding decreases to a predetermined low level (e.g., <20% of the average of the last 3 self-administration days).
-
-
Reinstatement Testing:
-
On the test day, administer this compound (e.g., 15 or 30 µg) via i.c.v. injection.
-
For antagonist studies, pre-treat a separate group of animals with a dopamine D1/D5 antagonist (e.g., SCH 23390, 0.05 or 0.10 mg/kg, i.p.) prior to the this compound injection.
-
Place the rats back into the operant chambers and record lever pressing for a 2-hour session under extinction conditions (no cocaine delivery).
-
An increase in lever pressing on the previously active lever is indicative of reinstatement of cocaine-seeking behavior.
-
Protocol 2: Conditioned Place Preference (CPP)
1. Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Conditioned Place Preference apparatus with distinct compartments
-
This compound
-
Drug of abuse (e.g., morphine, cocaine)
-
Sterile saline
-
Intracerebroventricular (i.c.v.) cannulae and injection apparatus
2. Methods:
-
Surgery:
-
If central administration is desired, perform stereotaxic surgery to implant i.c.v. cannulae.
-
Allow for a post-operative recovery period.
-
-
Pre-Conditioning Phase (Day 1):
-
Place each rat in the CPP apparatus and allow free access to all compartments for 15-20 minutes.
-
Record the time spent in each compartment to establish baseline preference. Animals with a strong initial preference for one compartment may be excluded.
-
-
Conditioning Phase (Days 2-9):
-
This phase typically involves alternating injections of the drug and vehicle over several days.
-
On drug conditioning days (e.g., days 2, 4, 6, 8), administer the drug of abuse (e.g., morphine) or this compound and confine the rat to one of the compartments for a set period (e.g., 30 minutes).
-
On vehicle conditioning days (e.g., days 3, 5, 7, 9), administer saline and confine the rat to the other compartment.
-
The compartment paired with the drug should be counterbalanced across animals. To test the modulatory effects of this compound, it could be co-administered with the drug of abuse or administered prior to the conditioning session.
-
-
Test Phase (Day 10):
-
On the test day, place the rat in the central compartment of the apparatus with free access to all compartments in a drug-free state.
-
Record the time spent in each compartment for 15-20 minutes.
-
A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place preference.
-
Visualizations
Signaling Pathway of this compound in Dopaminergic Neurons
Caption: NTS1 receptor signaling cascade initiated by this compound.
Experimental Workflow for Investigating this compound in Drug Reinstatement
Caption: Workflow for a cocaine reinstatement study using this compound.
Logical Relationship of this compound's Biphasic Effect on Locomotion
Caption: Dose-dependent effects of [D-Trp11]-NT on locomotor activity.
References
- 1. Locomotor effects of [D-Trp11]neurotensin and dopamine transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Centrally administered [D-Trp11]neurotensin, as well as neurotensin protected from inactivation by thiorphan, modifies locomotion in rats in a biphasic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altered Morphine-Induced Analgesia in Neurotensin Type 1 Receptor Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of [D-Trp11]-Neurotensin for Autoradiography Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of the neurotensin analog, [D-Trp11]-neurotensin, with Iodine-125 (¹²⁵I). This radiolabeled peptide is a valuable tool for in vitro autoradiography studies to investigate the distribution and density of neurotensin receptors in various tissues, particularly in the central nervous system. The D-Tryptophan substitution at position 11 confers enhanced stability against enzymatic degradation compared to the native peptide, making it a preferred radioligand for such studies.
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts its effects through binding to specific G protein-coupled receptors (GPCRs), primarily the neurotensin receptor 1 (NTS1) and 2 (NTS2). These receptors are implicated in a variety of physiological processes, including pain modulation, thermoregulation, and dopamine system regulation. Alterations in neurotensin signaling have been linked to several neurological and psychiatric disorders. Autoradiography with radiolabeled NT analogs allows for the precise localization and quantification of neurotensin receptors in tissue sections, providing critical insights into their role in health and disease.
The analog this compound is particularly well-suited for these studies due to its increased resistance to peptidases. Radiolabeling is achieved by introducing ¹²⁵I, a gamma-emitting isotope, onto the tyrosine residue at position 3. The resulting ¹²⁵I-[D-Trp11]-neurotensin can then be used to label NTS receptors in tissue sections, which are subsequently visualized by exposing the sections to X-ray film or phosphor imaging screens.
Data Presentation
The following table summarizes the binding characteristics of ¹²⁵I-labeled neurotensin analogs to neurotensin receptors in rat and human brain tissues, as determined by autoradiography and membrane binding assays. While specific data for ¹²⁵I-[D-Trp11]-neurotensin is limited in publicly available literature, the data for the closely related ¹²⁵I-[Trp11]-neurotensin and ¹²⁵I-Tyr³-neurotensin provide a strong indication of the expected binding properties.
| Radioligand | Tissue | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| ¹²⁵I-monoiodo-[Trp11]-neurotensin | Rat brain synaptic membranes | High and Low affinity sites | 0.1 and 4.7 | Not Reported | [1] |
| ¹²⁵I-Tyr³-neurotensin | Human substantia nigra | High and Low affinity sites | 0.26 and 4.3 | 26 and 89 | [2] |
| [³H]-neurotensin | Rat striatal membranes | Not specified | ~2-5 | ~100-200 | [3] |
Note: Kd represents the dissociation constant, indicating the affinity of the radioligand for the receptor (a lower Kd indicates higher affinity). Bmax represents the maximum density of receptors in the tissue.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with ¹²⁵I (Chloramine-T Method)
This protocol describes the iodination of the tyrosine residue at position 3 of this compound using the Chloramine-T method.[4][5]
Materials:
-
This compound peptide
-
Sodium Iodide (Na¹²⁵I)
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (0.5 M, pH 7.5)
-
Hydrochloric acid (10 mM)
-
Purification column (e.g., PD-10 desalting column)
-
HPLC system for purification
Procedure:
-
Peptide Reconstitution: Dissolve 10 µg of lyophilized this compound in 50 µL of 10 mM HCl.
-
Reaction Setup: In a shielded fume hood, combine the following in a microcentrifuge tube:
-
50 µL of 0.5 M Sodium Phosphate buffer (pH 7.5)
-
1 mCi of Na¹²⁵I
-
10 µL of the reconstituted this compound solution
-
-
Initiation of Iodination: Add 20 µL of freshly prepared Chloramine-T solution (0.4 mg/mL in water) to the reaction tube and start a timer. Gently mix the contents. The reaction is allowed to proceed for 60 seconds at room temperature.[4]
-
Quenching the Reaction: After 60 seconds, add 20 µL of sodium metabisulfite solution (0.6 mg/mL in water) to stop the reaction. Mix gently and let it stand for 5 minutes at room temperature.[4]
-
Initial Purification (Desalting): Dilute the reaction mixture with 300 µL of an appropriate buffer (e.g., phosphate buffer with 0.1% BSA) and apply it to a pre-equilibrated desalting column (e.g., PD-10) to separate the radiolabeled peptide from unreacted ¹²⁵I. Elute the peptide according to the manufacturer's instructions.
-
HPLC Purification: For higher purity, the fractions containing the radiolabeled peptide should be further purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8][9][10]
-
Column: C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point.
-
Detection: Monitor the elution profile with a UV detector (220 nm and 280 nm) and a radioactivity detector.
-
Collect the fraction corresponding to mono-iodinated ¹²⁵I-[D-Trp11]-neurotensin.
-
-
Specific Activity Determination: The specific activity of the purified radioligand should be determined by measuring the radioactivity and the peptide concentration.
Protocol 2: In Vitro Receptor Autoradiography
This protocol outlines the procedure for using ¹²⁵I-[D-Trp11]-neurotensin to label neurotensin receptors in slidemounted tissue sections.
Materials:
-
Frozen tissue sections (e.g., rat brain sections, 10-20 µm thick) mounted on gelatin-coated slides.
-
¹²⁵I-[D-Trp11]-neurotensin
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled neurotensin (for determining non-specific binding)
-
X-ray film or phosphor imaging plates
-
Developing reagents or a phosphor imager
Procedure:
-
Tissue Preparation:
-
Cryostat-section the frozen tissue at 10-20 µm and thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slides at -80°C until use.
-
On the day of the experiment, allow the slides to warm to room temperature.
-
-
Pre-incubation: Pre-incubate the slides in incubation buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubation:
-
Incubate the slides with ¹²⁵I-[D-Trp11]-neurotensin in fresh incubation buffer. A typical concentration is in the low nanomolar range (e.g., 0.1-1.0 nM), which should be determined empirically.
-
For determining non-specific binding, incubate an adjacent set of slides in the same concentration of radioligand but with the addition of a high concentration of unlabeled neurotensin (e.g., 1 µM).
-
Incubate for 60-120 minutes at room temperature.
-
-
Washing:
-
After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand.
-
Perform a series of washes, for example, 2 x 5 minutes in fresh, ice-cold wash buffer.
-
Finally, perform a quick dip in ice-cold deionized water to remove buffer salts.
-
-
Drying: Dry the slides under a stream of cool, dry air.
-
Exposure:
-
Appose the dried slides to X-ray film or a phosphor imaging plate in a light-tight cassette.
-
Include calibrated ¹²⁵I standards to allow for quantification of receptor density.
-
The exposure time will depend on the specific activity of the radioligand and the density of receptors and may range from several days to a few weeks.
-
-
Image Development and Analysis:
-
Develop the X-ray film according to the manufacturer's instructions or scan the phosphor imaging plate using a phosphor imager.
-
Quantify the optical density of the autoradiograms using a computerized image analysis system. The included standards will be used to generate a standard curve to convert optical density values into fmol/mg of tissue or protein.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Visualizations
Neurotensin Receptor Signaling Pathway
Caption: Neurotensin receptor signaling cascade.
Radiolabeling Workflow
Caption: Workflow for ¹²⁵I-labeling of [D-Trp11]-NT.
Autoradiography Experimental Workflow
Caption: Autoradiography experimental workflow.
References
- 1. Monoiodo-[Trp11]neurotensin, a highly radioactive ligand of neurotensin receptors. Preparation, biological activity, and binding properties to rat brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and visualization of neurotensin binding to receptor sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gropep.com [gropep.com]
- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. protocols.io [protocols.io]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microdialysis for Measuring [D-Trp11]-Neurotensin-Induced Dopamine Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurotensin (NT) is a neuropeptide that plays a significant role in the modulation of dopaminergic neurotransmission, making it a key target for research in neuropsychiatric and neurodegenerative disorders. [D-Trp11]-Neurotensin is a more stable and potent analog of neurotensin, often utilized in experimental settings to investigate the functional interactions between the neurotensin and dopamine systems. This document provides detailed application notes and protocols for conducting in vivo microdialysis experiments to measure dopamine release in the rat nucleus accumbens following the administration of this compound.
Scientific Background
The neurotensin receptor 1 (NTSR1), a G-protein coupled receptor (GPCR), is the primary mediator of neurotensin's effects in the central nervous system.[1] Activation of NTSR1 by agonists such as this compound initiates a signaling cascade that modulates the activity of dopamine neurons.[1] This modulation can lead to an increase in dopamine release in brain regions like the nucleus accumbens, a critical area for reward, motivation, and motor control.[2] Microdialysis is a powerful in vivo technique that allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals, enabling the quantification of neurotransmitter levels.[3][4]
Key Experimental Data
The following tables summarize representative quantitative data on the effects of neurotensin and its analogs on dopamine levels, as measured by in vivo microdialysis. It is important to note that absolute concentrations can vary depending on the specific experimental conditions, including the type of microdialysis probe, perfusion flow rate, and analytical method used.
Table 1: Effect of Intracerebroventricular (i.c.v.) this compound on Dopamine Turnover in the Nucleus Accumbens
| Treatment Group | Dose (ng, i.c.v.) | Change in Dopamine Turnover (%) | Brain Region | Animal Model | Reference |
| Vehicle | - | Baseline | Nucleus Accumbens | Rat | [2] |
| This compound | 30 | No significant change | Nucleus Accumbens | Rat | [2] |
| This compound | 750 | Increased | Nucleus Accumbens | Rat | [2] |
Table 2: Representative Changes in Extracellular Dopamine in the Nucleus Accumbens Following Neurotensin Administration
| Treatment | Dose | Peak Dopamine Increase (% of Baseline) | Duration of Effect | Brain Region | Animal Model | Reference |
| Neurotensin (i.c.v.) | Dose-dependent | Augmentation of efflux | Not specified | Nucleus Accumbens | Anesthetized Rat | [2] |
| Amphetamine (i.v.) | 0.25 mg/kg | 400-2000% | Minutes to hours | Nucleus Accumbens | Rat | [5] |
Note: The data for amphetamine is included for comparative purposes to illustrate the magnitude of dopamine release that can be observed with a well-characterized psychostimulant.
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation
This protocol details the surgical procedure for implanting a guide cannula targeting the nucleus accumbens in rats, a necessary step for subsequent microdialysis probe insertion.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Surgical drill
-
Bone screws
-
Dental cement
-
Antiseptic solution and sterile swabs
-
Analgesic
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an approved protocol and place it in the stereotaxic frame. Ensure the head is level between bregma and lambda. Shave and clean the scalp with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Stereotaxic Targeting: Identify bregma. Based on a rat brain atlas, determine the coordinates for the nucleus accumbens. Typical coordinates are: Anteroposterior (AP): +1.2 to +1.7 mm from bregma; Mediolateral (ML): ±1.5 to ±2.0 mm from midline; Dorsoventral (DV): -6.5 to -7.5 mm from the skull surface.[8]
-
Craniotomy: Drill a burr hole at the determined coordinates.
-
Anchorage: Place 2-3 bone screws in the skull to anchor the dental cement.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the target DV coordinate.
-
Fixation: Secure the guide cannula to the skull and bone screws using dental cement.
-
Post-operative Care: Administer analgesics as per your institution's guidelines. Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
Protocol 2: In Vivo Microdialysis Procedure
This protocol describes the microdialysis experiment to measure dopamine release in response to this compound.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe (e.g., CMA 11 or 12, 20 kDa molecular weight cutoff)[6][7]
-
Microinfusion pump
-
Fraction collector (refrigerated if possible)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4.
-
This compound
-
Dopamine standards
-
HPLC-ECD system for dopamine analysis
Procedure:
-
Probe Insertion: Gently insert the microdialysis probe into the guide cannula of the awake, freely moving rat.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min.[4] Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.
-
Baseline Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
This compound Administration:
-
Reverse Dialysis: Switch the perfusion medium to aCSF containing a known concentration of this compound (e.g., 1-10 µM; the optimal concentration should be determined empirically). Continue to collect dialysate samples at regular intervals.
-
Intracerebroventricular (i.c.v.) Injection: Alternatively, administer this compound via a separate cannula into the lateral ventricle. Doses can range from 30 ng to 750 ng.[2]
-
-
Post-Administration Sample Collection: Continue collecting dialysate samples for at least 2-3 hours after the administration of this compound to monitor the full time-course of the dopamine response.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection (HPLC-ECD).
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with formalin. Section the brain and stain to verify the correct placement of the microdialysis probe.
Visualizations
Signaling Pathway of this compound in Dopamine Neurons
Caption: NTSR1 signaling cascade leading to dopamine release.
Experimental Workflow for Microdialysis
Caption: Workflow for the in vivo microdialysis experiment.
References
- 1. What are NTSR1 agonists and how do they work? [synapse.patsnap.com]
- 2. Effects of neurotensin on dopamine release and metabolism in the rat striatum and nucleus accumbens: cross-validation using in vivo voltammetry and microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Visualization of real-time receptor endocytosis in dopamine neurons enabled by NTSR1-Venus knock-in mice [frontiersin.org]
- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine Fluctuations in the Nucleus Accumbens during Maintenance, Extinction, and Reinstatement of Intravenous d-Amphetamine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CMA Probes & Guides for Microdialysis [microdialysis.com]
- 7. CNS Probes, Rat - Probes & Guides - Products [microdialysis.com]
- 8. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing [D-Trp11]-Neurotensin in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide that plays a significant role as a neuromodulator in the central nervous system.[1] Its functions are diverse, influencing dopamine pathways, locomotor activity, analgesia, and temperature regulation.[2][3] [D-Trp11]-neurotensin is a synthetic analog of neurotensin, notable for its altered stability and receptor interaction profile.[4] Depending on the tissue and context, it can act as either an agonist or an antagonist of neurotensin receptors, making it a valuable tool for dissecting the complexities of neurotensin signaling.[5][6] These application notes provide a comprehensive experimental framework for investigating the effects of this compound on primary neuronal cultures, a critical in vitro model for neuropharmacological studies.
Core Concepts: Neurotensin Signaling
Neurotensin exerts its effects by binding to three distinct receptor subtypes: NTS1, NTS2, and NTS3 (also known as sortilin).[7] NTS1 and NTS2 are G-protein coupled receptors (GPCRs), while NTS3 is a single-transmembrane domain receptor.[7] The activation of these receptors, particularly the high-affinity NTS1 receptor, initiates downstream signaling cascades that can modulate neuronal excitability and function.[1][7] Neurotensin signaling is intricately linked with dopaminergic systems and has been implicated in the pathophysiology of various neurological and psychiatric disorders.[8][9]
Below is a diagram illustrating the general neurotensin signaling pathway.
Caption: General Neurotensin Signaling Pathway.
Experimental Design: Workflow for Testing this compound
A systematic approach is crucial for characterizing the effects of this compound. The following workflow outlines a series of experiments to assess its impact on neuronal viability, morphology, and signaling.
Caption: Experimental Workflow Diagram.
Protocols
Primary Neuronal Culture Preparation
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a widely used method in neurobiology research.[10]
Materials:
-
Timed-pregnant rodent (e.g., rat or mouse)
-
Dissection tools (sterile)
-
Ice-cold Hank's Balanced Salt Solution (HBSS)
-
Papain or Trypsin solution
-
Trypsin inhibitor (e.g., soybean trypsin inhibitor)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips[11]
-
70 µm cell strainer
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant rodent according to approved animal welfare protocols.
-
Aseptically remove the embryos and place them in ice-cold HBSS.
-
Dissect the cortices from the embryonic brains under a dissecting microscope.[12]
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with papain or trypsin solution at 37°C for 15-30 minutes.[13]
-
Neutralize the enzyme with a trypsin inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[13]
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM with 10% FBS.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine/poly-L-ornithine coated plates at a desired density (e.g., 2.5 x 10^5 cells/cm²).[11][14]
-
After 2-4 hours, replace the plating medium with serum-free Neurobasal medium supplemented with B-27 and GlutaMAX.[11]
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2, changing half of the medium every 3-4 days.
Cell Viability Assays
To assess the cytotoxic or protective effects of this compound, multiple viability assays are recommended.
A. MTT Assay (Measures Mitochondrial Activity) [15]
-
Plate neurons in a 96-well plate.
-
After treatment with this compound for the desired time, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[16]
B. LDH Release Assay (Measures Membrane Integrity) [15]
-
Plate neurons in a 96-well plate.
-
After treatment, collect the culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
| Assay | Principle | Endpoint Measurement |
| MTT Assay | Mitochondrial reductase activity | Colorimetric (570 nm) |
| LDH Release Assay | Lactate dehydrogenase release from damaged cells | Colorimetric (490 nm) |
| Calcein-AM Assay | Intracellular esterase activity in live cells | Fluorescence |
| ATP Assay | Quantification of ATP in viable cells | Luminescence |
Neurite Outgrowth Assay
This assay quantifies changes in neuronal morphology in response to treatment.
Procedure:
-
Plate neurons at a low density on coverslips or in multi-well plates suitable for imaging.[14]
-
Treat the cells with various concentrations of this compound.
-
After the desired incubation period (e.g., 24-72 hours), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the neurons with an antibody against a neuronal marker (e.g., β-III tubulin or MAP2) followed by a fluorescently labeled secondary antibody.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analyze neurite length, branching, and number of neurites per cell using appropriate software (e.g., ImageJ with NeuronJ plugin or commercial software).[17]
| Parameter | Description |
| Total Neurite Length | The sum of the lengths of all neurites per neuron. |
| Number of Neurites | The number of primary processes extending from the cell body. |
| Number of Branch Points | The number of points where a neurite divides. |
Apoptosis Assays
To determine if this compound induces or prevents programmed cell death.[18]
A. TUNEL Assay (Detects DNA Fragmentation) [19]
-
Culture and treat neurons on coverslips.
-
Fix and permeabilize the cells as described for the neurite outgrowth assay.
-
Use a commercial TUNEL assay kit and follow the manufacturer's protocol to label the 3'-OH ends of fragmented DNA.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy.
B. Caspase-3 Activity Assay (Measures Executioner Caspase Activity) [20]
-
Culture and treat neurons in a 96-well plate.
-
Lyse the cells to release intracellular contents.
-
Use a fluorogenic or colorimetric caspase-3 substrate assay kit according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance to determine caspase-3 activity.[21]
| Assay | Principle | Endpoint Measurement |
| TUNEL Assay | Labels DNA strand breaks. | Fluorescence Microscopy |
| Caspase-3 Activity | Cleavage of a specific substrate. | Fluorescence/Colorimetric |
| Annexin V Staining | Binds to phosphatidylserine on apoptotic cells. | Flow Cytometry/Microscopy |
Intracellular Calcium Imaging
To investigate the effect of this compound on intracellular calcium dynamics.[22]
Procedure:
-
Culture neurons on glass-bottom dishes or coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.[23][24]
-
Wash the cells to remove excess dye.
-
Mount the dish/coverslip on a fluorescence microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence reading.
-
Perfuse the cells with a solution containing this compound and record the changes in fluorescence over time.
-
For ratiometric dyes like Fura-2, measure the ratio of fluorescence emission at two different excitation wavelengths to determine the intracellular calcium concentration.[23]
cAMP Assay
To determine if this compound modulates the cyclic AMP signaling pathway.[25]
Procedure:
-
Culture and treat neurons in a multi-well plate.
-
Lyse the cells to release intracellular contents.
-
Use a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based biosensor assay kit for cAMP quantification.[26]
-
Follow the manufacturer's protocol to measure the cAMP levels in the cell lysates.
-
Normalize the results to the total protein concentration in each sample.
Data Presentation
All quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Neuronal Viability
| Treatment Group | Concentration (nM) | MTT Assay (% of Control) | LDH Release (% of Max) |
| Vehicle Control | - | 100 ± 5.2 | 5.1 ± 1.3 |
| This compound | 1 | 98.7 ± 4.8 | 5.5 ± 1.1 |
| This compound | 10 | 95.3 ± 6.1 | 6.2 ± 1.5 |
| This compound | 100 | 88.1 ± 7.3 | 12.4 ± 2.1 |
| Positive Control (e.g., Glutamate) | 100 µM | 45.2 ± 8.5 | 85.6 ± 9.2 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 2: Effect of this compound on Neurite Outgrowth
| Treatment Group | Concentration (nM) | Total Neurite Length (µm/neuron) | Number of Primary Neurites |
| Vehicle Control | - | 150.2 ± 12.5 | 4.1 ± 0.3 |
| This compound | 1 | 155.8 ± 11.9 | 4.3 ± 0.4 |
| This compound | 10 | 175.4 ± 15.1 | 4.8 ± 0.5 |
| This compound | 100 | 198.6 ± 18.2** | 5.5 ± 0.6 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 3: Effect of this compound on Apoptosis and Intracellular Signaling
| Treatment Group | Concentration (nM) | TUNEL-Positive Cells (%) | Relative Caspase-3 Activity | Peak [Ca²⁺]i (nM) | cAMP Level (pmol/mg protein) |
| Vehicle Control | - | 3.2 ± 0.8 | 1.0 ± 0.1 | 102 ± 15 | 5.8 ± 0.7 |
| This compound | 100 | 2.8 ± 0.7 | 0.9 ± 0.1 | 258 ± 25** | 3.1 ± 0.5 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. |
References
- 1. The role of neurotensin in central nervous system pathophysiology: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotensin - Wikipedia [en.wikipedia.org]
- 3. Locomotor effects of [D-Trp11]neurotensin and dopamine transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of this compound to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of the inhibitory effect of [D-Trp11]-NT toward some biological actions of neurotensin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Diverse Roles of Neurotensin Agonists in the Central Nervous System [frontiersin.org]
- 8. Diverse actions of the modulatory peptide neurotensin on central synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mapageweb.umontreal.ca [mapageweb.umontreal.ca]
- 10. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 12. Primary Culture of Cortical Neurons [bio-protocol.org]
- 13. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 14. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]
- 21. Selective and Protracted Apoptosis in Human Primary Neurons Microinjected with Active Caspase-3, -6, -7, and -8 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Calcium Flux & cAMP Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Locomotor Activity Changes After [D-Trp¹¹]-Neurotensin Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Trp¹¹]-Neurotensin is a potent analog of the endogenous neuropeptide neurotensin. It exhibits a complex, dose-dependent effect on locomotor activity, which is of significant interest in neuropharmacological research and the development of therapeutics targeting the neurotensin system. These application notes provide a comprehensive overview of the effects of [D-Trp¹¹]-neurotensin on locomotion, detailed protocols for its administration and the subsequent behavioral assessment, and a summary of the underlying signaling pathways.
Data Presentation: Quantitative Effects of [D-Trp¹¹]-Neurotensin on Locomotor Activity
The administration of [D-Trp¹¹]-neurotensin via intracerebroventricular (i.c.v.) injection in rats has been shown to produce a biphasic effect on locomotor activity. Low doses tend to decrease motor activity, while higher doses lead to an increase. The hyperkinetic effect observed at higher doses is associated with an increase in dopamine turnover in the nucleus accumbens.[1][2]
| Dose (per rat) | Route of Administration | Animal Model | Observed Effect on Locomotor Activity | Time Course | Putative Mechanism |
| 30 ng | Intracerebroventricular (i.c.v.) | Rat | Hypolocomotion (Decreased locomotor activity) | - | Independent of dopamine transmission[1][2] |
| < 60 ng | Intracerebroventricular (i.c.v.) | Rat | Hypokinetic (Decreased locomotor activity) | - | Not specified |
| > 60 ng | Intracerebroventricular (i.c.v.) | Rat | Hyperkinetic (Increased locomotor activity) | - | Dependent on dopamine transmission[3] |
| 750 ng | Intracerebroventricular (i.c.v.) | Rat | Initial Hypolocomotion followed by Hyperlocomotion | Hypolocomotion during the first hour, followed by hyperlocomotion during the second hour.[2] | Hyperkinesia is mediated by an increase in dopamine transmission in the nucleus accumbens.[1][2] |
Experimental Protocols
Intracerebroventricular (i.c.v.) Injection Protocol for Rats
This protocol describes the procedure for administering [D-Trp¹¹]-neurotensin directly into the cerebral ventricles of a rat.
Materials:
-
[D-Trp¹¹]-neurotensin
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microsyringe (e.g., Hamilton syringe)
-
Cannula and stylet
-
Surgical instruments (scalpel, forceps, etc.)
-
Skull drill
-
Dental cement
-
Topical anesthetic and antiseptic
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic. Shave the scalp and place the animal in the stereotaxic apparatus. Apply a topical anesthetic and antiseptic to the surgical area.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Cannula Implantation:
-
Identify the bregma (the intersection of the sagittal and coronal sutures).
-
Using the stereotaxic coordinates for the lateral ventricle in a rat (approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral from the skull surface), drill a small hole through the skull.
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula to the skull using dental cement.
-
Insert a stylet into the cannula to keep it patent.
-
-
Recovery: Allow the animal to recover from surgery for at least one week before the injection.
-
Injection:
-
Gently restrain the conscious rat.
-
Remove the stylet and insert the injection cannula, which is connected to the microsyringe containing the [D-Trp¹¹]-neurotensin solution.
-
Infuse the desired volume (typically 1-5 µL) slowly over 1-2 minutes to allow for diffusion and prevent a rapid increase in intracranial pressure.
-
Leave the injection cannula in place for an additional minute to minimize backflow.
-
Withdraw the injection cannula and replace the stylet.
-
Open-Field Test for Locomotor Activity Assessment
The open-field test is a common method to evaluate general locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Open-field arena (a square or circular arena with high walls, often made of a non-reflective material)
-
Video camera mounted above the arena
-
Automated tracking software
-
70% ethanol for cleaning
Procedure:
-
Habituation: Bring the animals to the testing room at least 30-60 minutes before the experiment to allow them to acclimate to the new environment.[4]
-
Arena Preparation: Clean the open-field arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues from previous animals.
-
Testing:
-
Gently place the rat in the center of the arena.
-
Start the video recording and tracking software immediately.
-
Allow the animal to explore the arena for a predetermined period (e.g., 30-60 minutes). The experimenter should not be present in the testing room to avoid influencing the animal's behavior.
-
-
Data Analysis: The tracking software will provide data on various locomotor parameters, including:
-
Total distance traveled: The total distance the animal moved during the session.
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior.
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
Velocity: The speed of the animal's movement.
-
-
Post-test: At the end of the session, return the animal to its home cage.
Signaling Pathways and Experimental Workflows
Signaling Pathway of [D-Trp¹¹]-Neurotensin in Modulating Locomotor Activity
Caption: Signaling cascade initiated by [D-Trp¹¹]-neurotensin binding to the NTS1 receptor.
Experimental Workflow for Assessing Locomotor Activity
Caption: Step-by-step experimental workflow for locomotor activity assessment.
References
- 1. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 2. Locomotor effects of [D-Trp11]neurotensin and dopamine transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Centrally administered [D-Trp11]neurotensin, as well as neurotensin protected from inactivation by thiorphan, modifies locomotion in rats in a biphasic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
Methodology for Inducing Hypothermia with [D-Trp11]-Neurotensin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for inducing hypothermia using the neurotensin analog, [D-Trp11]-neurotensin, and other related compounds. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing experiments in this area.
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide that plays a significant role in thermoregulation.[1][2][3] When administered centrally, it is a potent inducer of hypothermia.[1][2][3] However, its therapeutic potential is limited by its rapid degradation and poor blood-brain barrier permeability.[3][4] Peptidase-resistant analogs, such as this compound, have been developed to overcome these limitations, demonstrating more prolonged effects.[5] This document outlines the signaling pathways, experimental protocols, and quantitative data associated with the hypothermic effects of this compound and other relevant neurotensin analogs.
Signaling Pathways of Neurotensin-Induced Hypothermia
Neurotensin induces hypothermia primarily by acting on the median preoptic nucleus (MnPO) of the hypothalamus, a key region for controlling body temperature.[1][6] The signaling cascade involves the activation of two G-protein coupled neurotensin receptors, NTSR1 and NTSR2.[1]
-
NTSR1 Activation: Located on GABAergic neurons, the high-affinity NTSR1, when activated by neurotensin, leads to an inward current, calcium release from intracellular stores, and an increase in the frequency and amplitude of inhibitory synaptic events.[1]
-
NTSR2 Activation: Found on astrocytes, the low-affinity NTSR2, upon activation, results in increased excitatory input to preoptic GABAergic neurons.[1] This effect is dependent on the activation of P2X4 receptors.[7]
The concurrent activation of both NTSR1 and NTSR2 is necessary to elicit a full hypothermic response.[1][7]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced hypothermia.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the hypothermic effects of neurotensin and its analogs.
Table 1: Dose-Response of Neurotensin Analogs on Body Temperature
| Compound | Animal Model | Route of Administration | Dose | Maximum Temperature Drop (°C) |
| Neurotensin | Mouse | Intra-MnPO | 1 µM (100 nL) | 5.2 ± 1.1 |
| [D-Trp11]neurotensin | Rat | Intracerebroventricular | 75 ng/h (continuous) | Not significant (tolerance developed)[5] |
| NT-2 | Mouse | Intraperitoneal | 1 mg/kg | Data not specified[8] |
| NT69L | Mouse | Intraperitoneal | 3 mg/kg | Data not specified[8] |
| NT69L | Rat | Intravenous | Not specified | Brain temp < 35°C (vs. 37.5°C control)[9] |
| NT77 | Rat | Not specified | Not specified | Not specified |
| VH-N412 | Mouse | Intravenous | 4 mg/kg Eq. NT | Significant hypothermia[2] |
Table 2: Time Course of Hypothermia Induced by Neurotensin
| Compound | Animal Model | Route of Administration | Dose | Time to Maximum Effect | Duration of Effect |
| Neurotensin | Mouse | Intra-MnPO | 1 µM (100 nL) | ~1 hour | ~3 hours[1] |
| Neurotensin | Rat | Intracerebroventricular | 10-50 µg/h (continuous) | ~4 hours (nadir) | 12-24 hours (return to normothermia)[10] |
| NT69L | Rat | Intravenous | Not specified | 13.1 ± 3 minutes | 300 ± 100 minutes[9] |
Experimental Protocols
This section provides detailed methodologies for inducing hypothermia with this compound or other neurotensin analogs.
Protocol 1: Intracerebroventricular (ICV) Infusion in Rats
This protocol is adapted from studies involving the continuous central administration of neurotensin analogs.[5][10]
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Osmotic minipumps
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Rectal probe or telemetry system for temperature monitoring
-
Male Sprague-Dawley or Wistar rats (250-300g)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
-
Cannula Implantation:
-
Drill a small hole in the skull over the target lateral ventricle. Coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
Implant a guide cannula into the lateral ventricle and secure it with dental cement.
-
-
Osmotic Minipump Preparation and Implantation:
-
Dissolve this compound in aCSF to the desired concentration.
-
Fill the osmotic minipump with the drug solution according to the manufacturer's instructions.
-
Create a subcutaneous pocket on the back of the rat.
-
Implant the osmotic minipump into the subcutaneous pocket.
-
Connect the pump to the implanted cannula via tubing.
-
-
Post-Operative Care and Temperature Monitoring:
-
Allow the animal to recover from surgery. Provide appropriate post-operative analgesia.
-
House the animal in a temperature-controlled environment.
-
Continuously monitor core body temperature using a rectal probe or a telemetry-based system.
-
-
Data Collection:
-
Record body temperature at regular intervals for the duration of the experiment.
-
Protocol 2: Intravenous (IV) Injection in Mice
This protocol is based on studies investigating systemically active neurotensin conjugates.[2]
Materials:
-
Blood-brain barrier-penetrating neurotensin analog (e.g., VH-N412)
-
Sterile saline
-
Mouse restrainer
-
Rectal probe for temperature measurement
-
Male C57BL/6 mice (25-30g)
Procedure:
-
Animal Handling and Baseline Measurement:
-
Gently handle the mice to minimize stress.
-
Measure and record the baseline core body temperature using a rectal probe.
-
-
Drug Preparation and Administration:
-
Dissolve the neurotensin analog in sterile saline to the desired concentration.
-
Place the mouse in a restrainer.
-
Administer a single bolus injection of the drug solution into the tail vein.
-
-
Temperature Monitoring:
-
Measure rectal temperature at specified time points post-injection (e.g., 15, 30, 60, 120, 240 minutes).
-
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each time point.
-
Compare the temperature changes between the treated and vehicle control groups.
-
Experimental Workflow Diagram
Caption: General experimental workflow for studying induced hypothermia.
Concluding Remarks
The use of this compound and other stable analogs presents a promising pharmacological approach to inducing therapeutic hypothermia. The protocols and data presented here provide a foundation for researchers to explore the neuroprotective and other therapeutic benefits of these compounds. Careful consideration of the administration route, dosage, and appropriate animal model is crucial for obtaining reliable and reproducible results. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these preclinical findings into clinical applications.
References
- 1. Neurotensin induces hypothermia by activating both neuronal neurotensin receptor 1 and astrocytic neurotensin receptor 2 in the median preoptic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective and anti-inflammatory properties following status epilepticus in mice [elifesciences.org]
- 3. A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective, and anti-inflammatory properties following status epilepticus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective, and anti-inflammatory properties following status epilepticus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolerance to the hypothermic but not to the analgesic effect of [D-Trp11]neurotensin during the semichronic intracerebroventricular infusion of the peptide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotensin and Body Temperature Control — The Scintillon Research Institute [scintillon.org]
- 7. Neurotensin induces hypothermia by activating both neuronal neurotensin receptor 1 and astrocytic neurotensin receptor 2 in the median preoptic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of the neurotensin receptor 1 in the behavioral effects of two neurotensin agonists, NT-2 and NT69L: lack of hypothermic, antinociceptive and antipsychotic actions in receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotensin analog NT69L induces rapid and prolonged hypothermia after hypoxic ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time course of the hypothermic response to continuously administered neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-Based Quantification of [D-Trp11]-Neurotensin in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Trp11]-neurotensin is a synthetic analog of the endogenous neuropeptide neurotensin (NT). The substitution of L-tryptophan with D-tryptophan at position 11 confers enhanced stability against enzymatic degradation, making it a valuable tool for neuropharmacological research.[1] Accurate quantification of this compound in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document provides detailed protocols for the extraction and subsequent quantification of this compound from tissue samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Signaling Pathway of Neurotensin Analogs
Neurotensin and its analogs, including this compound, exert their effects by binding to neurotensin receptors (NTS1 and NTS2), which are G protein-coupled receptors (GPCRs).[2][3][4] Activation of these receptors initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events ultimately modulate neuronal excitability and neurotransmitter release.[5][6] this compound acts as an agonist at these receptors, mimicking the effects of endogenous neurotensin.[7]
Experimental Protocols
Tissue Sample Preparation
This protocol outlines the homogenization and extraction of this compound from brain tissue. It can be adapted for other tissues with appropriate optimization.
Materials:
-
Tissue sample (e.g., rat brain)
-
Homogenization Buffer: 0.1 M acetic acid in HPLC-grade water, chilled to 4°C
-
Protease inhibitor cocktail
-
Bead mill homogenizer with appropriate beads (e.g., ceramic)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 15,000 x g and 4°C
Protocol:
-
Weigh the frozen tissue sample (e.g., 100-200 mg) and place it in a pre-chilled 2 mL microcentrifuge tube containing homogenization beads.
-
Add 5 volumes of ice-cold Homogenization Buffer containing a protease inhibitor cocktail to the tissue (e.g., 500 µL for 100 mg of tissue).
-
Homogenize the tissue using a bead mill homogenizer. Typical settings are 2-3 cycles of 30 seconds at a high speed, with cooling on ice for 1 minute between cycles.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the peptide extract, and transfer it to a new pre-chilled microcentrifuge tube.
-
The supernatant is now ready for solid-phase extraction.
Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration
SPE is a critical step to remove interfering substances from the tissue homogenate and to concentrate the analyte prior to HPLC analysis. A mixed-mode cation exchange SPE cartridge is recommended for the basic peptide this compound.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., C8/SCX)
-
SPE vacuum manifold
-
Conditioning Solution: 100% Methanol
-
Equilibration Solution: 0.1% Formic acid in HPLC-grade water
-
Wash Solution 1: 0.1% Formic acid in 5% Methanol/water
-
Wash Solution 2: 0.1% Formic acid in 50% Methanol/water
-
Elution Solution: 5% Ammonium hydroxide in 80% Methanol/water
-
Nitrogen evaporator
Protocol:
-
Conditioning: Pass 1 mL of Conditioning Solution through the SPE cartridge.
-
Equilibration: Pass 1 mL of Equilibration Solution through the cartridge. Do not allow the cartridge to go dry.
-
Loading: Load the tissue supernatant from the previous step onto the SPE cartridge. Allow the sample to pass through slowly (approximately 1 drop per second).
-
Washing 1: Pass 1 mL of Wash Solution 1 through the cartridge to remove hydrophilic impurities.
-
Washing 2: Pass 1 mL of Wash Solution 2 through the cartridge to remove more hydrophobic impurities.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Place a clean collection tube in the manifold. Add 500 µL of Elution Solution to the cartridge and allow it to soak for 1 minute before slowly passing it through. Repeat with a second 500 µL aliquot of Elution Solution.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried residue in 100 µL of the HPLC mobile phase A. The sample is now ready for HPLC analysis.
HPLC Quantification
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size). Wide-pore columns are generally recommended for peptide separations.[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-27 min: 50-90% B (linear gradient)
-
27-30 min: 90% B (isocratic wash)
-
30-32 min: 90-10% B (linear gradient)
-
32-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm (due to the presence of the tryptophan residue).[9][10] Alternatively, 220 nm can be used for detecting the peptide backbone, which may provide higher sensitivity but with potentially more interference.[11][12]
Quantification:
-
Prepare a series of calibration standards of this compound in mobile phase A (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Inject the calibration standards and the prepared tissue samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the tissue samples by interpolating their peak areas on the calibration curve.
-
The final concentration in the tissue should be reported as µg/g or pmol/mg of tissue, taking into account the initial tissue weight and the final reconstitution volume.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in tissue samples is depicted below.
Quantitative Data Summary
The stability of this compound is significantly higher than that of native neurotensin in the presence of brain peptidases. The following table summarizes the degradation rates of neurotensin (NT) and this compound in rat brain subcellular fractions.
| Peptide | Tissue Fraction | Degradation Rate (pmol/min/mg protein) | Reference |
| Neurotensin (NT) | Synaptosomes | 890 | [1] |
| This compound | Synaptosomes | 59 | [1] |
| Neurotensin (NT) | Synaptic Membranes | 1180 | [1] |
| This compound | Synaptic Membranes | 12 | [1] |
This data highlights the enhanced stability of the D-Trp11 analog, making it more suitable for in vivo studies where enzymatic degradation is a concern.
Conclusion
The protocols described in this application note provide a robust framework for the reliable quantification of this compound in tissue samples. The combination of efficient tissue homogenization, selective solid-phase extraction, and optimized reversed-phase HPLC allows for sensitive and accurate determination of this neurotensin analog. These methods are essential for advancing our understanding of the pharmacological properties of this compound and its potential therapeutic applications.
References
- 1. Stability of this compound to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotensin induces hypothermia by activating both neuronal neurotensin receptor 1 and astrocytic neurotensin receptor 2 in the median preoptic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. The role of neurotensin in physiologic and pathologic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse actions of the modulatory peptide neurotensin on central synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of neurotensin in central nervous system pathophysiology: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UV-Vis Spectrum of Tryptophan | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neurotensin-Dopamine Interactions Using [D-Trp11]-Neurotensin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neurotensin (NT), a 13-amino acid neuropeptide, plays a significant role in the central nervous system, modulating various physiological processes, including the activity of dopaminergic systems. The interaction between neurotensin and dopamine is of considerable interest due to its implications in neuropsychiatric disorders such as schizophrenia and substance abuse. [D-Trp11]-neurotensin is a potent and stable analog of neurotensin, resistant to degradation by peptidases, making it a valuable tool for studying these interactions.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate neurotensin-dopamine interplay.
This compound acts as an agonist at neurotensin receptors (NTS1 and NTS2), which are G protein-coupled receptors (GPCRs).[2][3] Activation of these receptors, particularly NTS1, which is highly expressed on dopaminergic neurons, can modulate dopamine release and turnover, leading to various behavioral effects.[4][5] The stability of this compound allows for more sustained and reliable effects in both in vitro and in vivo experimental settings compared to the endogenous neurotensin peptide.[1]
Data Presentation
Table 1: In Vivo Behavioral Effects of this compound
| Species | Administration Route | Dose Range | Observed Effect on Locomotor Activity | Effect on Dopamine System | Reference |
| Rat | Intracerebroventricular (i.c.v.) | 30 ng | Decreased | Independent of dopamine transmission | [6] |
| Rat | Intracerebroventricular (i.c.v.) | < 60 ng | Hypokinetic | - | [7] |
| Rat | Intracerebroventricular (i.c.v.) | 750 ng | Increased | Increased dopamine turnover in the nucleus accumbens | [6] |
| Rat | Intracerebroventricular (i.c.v.) | > 60 ng | Hyperkinetic | Antagonized by haloperidol (dopamine antagonist) | [7] |
| Rat | Intracerebroventricular (i.c.v.) | 50-500 nmol/kg | Hypotensive activity (ED25 of 122 nmol/kg) | - | [8] |
| Rat | Intra-accumbens | 1.8 µg (bilateral) | Decreased hyperactivity induced by a dopamine agonist | Functional antagonism of dopamine in the mesolimbic system | [9][10] |
Table 2: In Vitro Effects of Neurotensin Analogs on Dopamine Release
| Preparation | Compound | Concentration | Effect on K+-evoked [3H]Dopamine Release | Reference |
| Nucleus accumbens slices | Neurotensin(1-13) | 10⁻⁸ M | +96% | [11] |
| Nucleus accumbens slices | Neurotensin(8-13) | 10⁻⁸ M | +72% | [11] |
| Nucleus accumbens slices | [D-Tyr11]neurotensin | 10⁻⁶ M | +79% | [11] |
Note: While the above data is for [D-Tyr11]-neurotensin, it provides a relevant comparison for the expected potency of D-amino acid substituted analogs.
Signaling Pathways
The interaction between neurotensin and dopamine systems involves complex signaling cascades initiated by their respective receptors.
Experimental Workflow
The study of neurotensin-dopamine interactions using this compound typically follows a multi-step process, from in vitro characterization to in vivo behavioral analysis.
Experimental Protocols
Protocol 1: In Vivo Assessment of Locomotor Activity
This protocol is designed to assess the behavioral effects of centrally administered this compound on spontaneous locomotor activity in rats, a behavior heavily modulated by the mesolimbic dopamine system.[6][7]
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Guide cannulae for intracerebroventricular (i.c.v.) injection
-
Injection needles and tubing
-
This compound
-
Sterile saline (vehicle)
-
Open-field activity chambers equipped with infrared beams
-
Dopamine antagonists (e.g., haloperidol) and uptake inhibitors (e.g., GBR 12783) for mechanistic studies.[6]
Procedure:
-
Surgical Implantation of Cannulae:
-
Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Implant a guide cannula aimed at the lateral ventricle. Coordinates for i.c.v. injection in rats are typically ~0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral to the skull surface.
-
Secure the cannula with dental cement and allow the animal to recover for at least one week.
-
-
Habituation:
-
Handle the rats daily during the recovery period.
-
Habituate the animals to the open-field chambers for a set period (e.g., 60 minutes) for 2-3 days prior to the experiment to reduce novelty-induced hyperactivity.
-
-
Drug Administration:
-
On the test day, gently restrain the rat and perform the i.c.v. injection of this compound (e.g., 30 ng or 750 ng in 5 µl of sterile saline) or vehicle over a period of 1 minute.[6]
-
For mechanistic studies, pre-treat animals with a dopamine antagonist (e.g., haloperidol, 50 µg/kg, i.p.) or other modulators prior to this compound administration.[6][7]
-
-
Behavioral Testing:
-
Immediately after the injection, place the rat in the center of the open-field chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to observe the temporal profile of the drug's effect.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound and the vehicle control.
-
Protocol 2: In Vivo Microdialysis for Measuring Dopamine Release
This protocol allows for the direct measurement of extracellular dopamine and its metabolites in specific brain regions, such as the nucleus accumbens, following the administration of this compound.[12]
Materials:
-
Rats with surgically implanted guide cannulae for both i.c.v. drug administration and microdialysis probe insertion.
-
Microdialysis probes
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-EC) system
-
This compound
-
Sterile saline
Procedure:
-
Surgical Preparation:
-
Surgically implant guide cannulae targeting the nucleus accumbens and the lateral ventricle as described in Protocol 1.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the nucleus accumbens of a freely moving rat.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min).
-
-
Baseline Collection:
-
Allow the animal to stabilize for at least 2-3 hours after probe insertion.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-80 minutes to establish a stable baseline of dopamine levels.
-
-
Drug Administration:
-
Administer this compound (e.g., 750 ng, i.c.v.) or vehicle.
-
-
Post-Injection Sample Collection:
-
Continue collecting dialysate samples at the same interval for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine and its metabolites (DOPAC, HVA) using HPLC-EC.
-
-
Data Analysis:
-
Express the post-injection dopamine levels as a percentage of the average baseline concentration.
-
Use statistical methods to compare the time course of dopamine release between the drug and vehicle groups.
-
Protocol 3: Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of this compound for neurotensin receptors (NTS1 and NTS2).[13][14]
Materials:
-
Cell lines stably expressing human or rat NTS1 or NTS2 receptors (e.g., HEK293 or CHO-K1 cells).[14]
-
Cell membrane preparations from these cell lines.
-
Radiolabeled neurotensin analog (e.g., ¹²⁵I-[Tyr³]-NT).[14]
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Scintillation counter and vials.
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing the receptor of interest and homogenize them in an appropriate buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a series of tubes, add a constant amount of cell membrane preparation and a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled neurotensin).
-
-
Incubation:
-
Incubate the reaction tubes at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium (e.g., 30-60 minutes).[13]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
These protocols provide a framework for researchers to effectively utilize this compound as a tool to unravel the complex interactions between the neurotensin and dopamine systems, which may lead to the development of novel therapeutic strategies for related neurological and psychiatric disorders.
References
- 1. Stability of this compound to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Neurotensin Receptors [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Interactions of neurotensin with dopamine-containing neurons in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Locomotor effects of [D-Trp11]neurotensin and dopamine transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Centrally administered [D-Trp11]neurotensin, as well as neurotensin protected from inactivation by thiorphan, modifies locomotion in rats in a biphasic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The effects of neurotensin and [D-Tyr11]-NT on the hyperactivity induced by intra-accumbens administration of a potent dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo neurochemical and behavioural effects of intracerebrally administered neurotensin and D-Trp11-neurotensin on mesolimbic and nigrostriatal dopaminergic function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurochemical and behavioural effects of neurotensin vs [D-Tyr11]neurotensin on mesolimbic dopaminergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mapageweb.umontreal.ca [mapageweb.umontreal.ca]
- 13. Characterization of neurotensin binding to rat gastric smooth muscle receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Evaluating the Analgesic Properties of [D-Trp11]-Neurotensin
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Trp11]-Neurotensin is a synthetic analog of the endogenous neuropeptide neurotensin. The substitution of L-tryptophan with D-tryptophan at position 11 confers resistance to degradation by peptidases, significantly increasing its stability and duration of action compared to native neurotensin.[1] This characteristic makes it a valuable tool for investigating the physiological roles of neurotensin and for exploring its therapeutic potential, particularly in the context of analgesia. Neurotensin and its analogs exert their effects through interaction with specific neurotensin receptors, primarily NTS1 and NTS2, which are G-protein coupled receptors involved in modulating pain signaling pathways.[2][3] This document provides detailed protocols for commonly employed preclinical assays to evaluate the analgesic properties of this compound and other neurotensin analogs.
Quantitative Data Summary
While comprehensive dose-response data for the analgesic effects of this compound in all standard assays is not extensively reported in publicly available literature, the following tables summarize available quantitative data for this compound and other relevant neurotensin analogs to provide a comparative context.
Table 1: In Vivo Analgesic and Behavioral Effects of this compound
| Assay | Species | Route of Administration | Dose | Observed Effect | Citation |
| Plantar Test | Rat | Intracerebroventricular (continuous infusion) | 75 ng/h for 10 days | Sustained analgesic effect | [4] |
| Locomotor Activity | Rat | Intracerebroventricular | < 60 ng | Hypokinetic | [5] |
| Locomotor Activity | Rat | Intracerebroventricular | > 60 ng | Hyperkinetic | [5] |
Table 2: Comparative Analgesic Effects of Various Neurotensin Analogs
| Analog | Assay | Species | Route of Administration | ED50 / Effective Dose | Result | Citation |
| NT69L | Writhing Assay | Mouse | Not Specified | Not Specified | Reduced writhing | [6] |
| NT72 (NTS1-selective) | Writhing Assay | Mouse | Not Specified | Not Specified | Reduced writhing | [6] |
| NT79 (NTS2-selective) | Writhing Assay | Mouse | Not Specified | Not Specified | Reduced writhing | [6] |
| JMV5296 | Tail-Flick Test | Rat | Intrathecal | 60 µg/kg | Strong antinociceptive effect | [2] |
| JMV5296 | Formalin Test | Rat | Intrathecal | 60 µg/kg | Reduced nociceptive behaviors by ~85% in inflammatory phase | [2] |
Table 3: Receptor Binding Affinities (Ki) of Neurotensin Analogs
| Analog | NTS1 Receptor (Ki, nM) | NTS2 Receptor (Ki, nM) | Citation |
| Neurotensin | 0.43 | 2.9 | [7] |
| JMV5296 | >1000 | 40.5 | [2] |
| NT69L | 1.1 | 1.3 | [6] |
| NT72 | 0.8 | 110 | [6] |
| NT79 | 1500 | 2.5 | [6] |
Signaling Pathways and Experimental Workflow
The analgesic effects of neurotensin analogs are primarily mediated through the activation of NTS1 and NTS2 receptors, which are coupled to various G-proteins and initiate downstream signaling cascades. A simplified representation of this pathway and a typical experimental workflow for assessing analgesic properties are provided below.
Experimental Protocols
The following are detailed protocols for standard preclinical assays used to evaluate the analgesic properties of this compound.
Hot Plate Test
This test measures the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.
Materials:
-
Hot plate apparatus with adjustable temperature control and a restraining cylinder.
-
Experimental animals (e.g., mice or rats).
-
This compound solution.
-
Vehicle control solution (e.g., sterile saline).
-
Syringes for administration.
-
Timer.
Protocol:
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (typically 55 ± 0.5°C).
-
Animal Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Gently place each animal on the hot plate within the restraining cylinder and start the timer. Record the latency (in seconds) for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. Remove the animal immediately after the response or at the cut-off time.
-
Drug Administration: Administer the predetermined dose of this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular).
-
Post-Treatment Measurement: At specified time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Tail-Flick Test
This assay assesses the spinal reflex to a thermal stimulus and is also suitable for evaluating centrally acting analgesics.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Animal restrainers.
-
Experimental animals (e.g., rats or mice).
-
This compound solution.
-
Vehicle control solution.
-
Syringes for administration.
Protocol:
-
Apparatus Setup: Calibrate the intensity of the radiant heat source to elicit a tail-flick response within 2-4 seconds in naive animals.
-
Animal Acclimatization and Restraint: Acclimate the animals to the testing environment. Gently place the animal in a restrainer, allowing the tail to be exposed.
-
Baseline Measurement: Position the radiant heat source on a specific portion of the tail (e.g., 3-4 cm from the tip). Activate the heat source and measure the latency for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control.
-
Post-Treatment Measurement: At various time points post-administration, repeat the latency measurement as described in step 3.
-
Data Analysis: Calculate the %MPE as described for the hot plate test.
Formalin Test
This model assesses the response to a persistent chemical stimulus and can differentiate between nociceptive and inflammatory pain.
Materials:
-
Formalin solution (e.g., 1-5% in saline).
-
Observation chamber with a clear floor.
-
Experimental animals (e.g., rats or mice).
-
This compound solution.
-
Vehicle control solution.
-
Syringes for administration and formalin injection.
-
Timer.
Protocol:
-
Animal Acclimatization: Place the animal in the observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound or vehicle control prior to the formalin injection (e.g., 30 minutes before).
-
Formalin Injection: Inject a small volume (e.g., 20-50 µL) of formalin solution into the plantar surface of one hind paw.
-
Observation: Immediately after the injection, observe the animal's behavior and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early/Acute Phase): 0-5 minutes post-injection, representing direct nociceptor activation.
-
Phase 2 (Late/Inflammatory Phase): 15-60 minutes post-injection, reflecting inflammatory processes.
-
-
Data Analysis: Compare the total time spent licking/biting the injected paw in the drug-treated group to the vehicle-treated group for both phases. The results can be expressed as the mean time spent in the nociceptive behavior or as a percentage of inhibition compared to the control group.
Acetic Acid-Induced Writhing Assay
This is a chemical-induced visceral pain model used to screen for peripheral and central analgesic activity.
Materials:
-
Acetic acid solution (e.g., 0.6-1% in saline).
-
Observation chambers.
-
Experimental animals (e.g., mice).
-
This compound solution.
-
Vehicle control solution.
-
Syringes for administration.
-
Timer.
Protocol:
-
Animal Acclimatization: Place the animals in their respective observation chambers for acclimatization.
-
Drug Administration: Administer this compound or vehicle control (e.g., 30 minutes prior to acetic acid injection).
-
Acetic Acid Injection: Inject the acetic acid solution intraperitoneally.
-
Observation: Immediately after the injection, start a timer and count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a set period (e.g., 15-30 minutes).
-
Data Analysis: Calculate the mean number of writhes for each treatment group. The analgesic effect is determined by the percentage of inhibition of writhing compared to the control group, calculated as: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100.
References
- 1. Stability of this compound to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolically stable neurotensin analogs exert potent and long-acting analgesia without hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse Roles of Neurotensin Agonists in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tolerance to the hypothermic but not to the analgesic effect of [D-Trp11]neurotensin during the semichronic intracerebroventricular infusion of the peptide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Centrally administered [D-Trp11]neurotensin, as well as neurotensin protected from inactivation by thiorphan, modifies locomotion in rats in a biphasic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NTS1 and NTS2 mediate analgesia following neurotensin analog treatment in a mouse model for visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application of [D-Trp11]-Neurotensin in Models of Neurodegenerative Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin (NT), a tridecapeptide, plays a significant role as a neuromodulator in the central nervous system, with well-documented interactions with the dopaminergic system.[1] Its involvement in the pathophysiology of neurodegenerative disorders, particularly Parkinson's Disease (PD), has been a subject of interest.[1][2] Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta.[2] The therapeutic potential of native neurotensin is limited by its rapid degradation in biological systems.[3] [D-Trp11]-neurotensin is a synthetic analog of neurotensin, engineered for enhanced stability against peptidases, thus offering a longer duration of action. This characteristic makes it a valuable tool for investigating the therapeutic potential of modulating neurotensin signaling in chronic neurodegenerative conditions.
These application notes provide a comprehensive overview of the potential use of this compound in preclinical models of neurodegenerative diseases, with a focus on the 6-hydroxydopamine (6-OHDA) rodent model of Parkinson's disease. While direct studies on the neuroprotective effects of this compound in such models are limited, the extensive research on neurotensin and other stable analogs provides a strong rationale for its investigation. This document outlines the current understanding, proposes experimental protocols, and presents data from closely related neurotensin analogs to guide future research.
Rationale for Use in Neurodegenerative Disease Models
The close anatomical and functional relationship between neurotensin and dopamine systems suggests that neurotensin receptor modulation could be a therapeutic strategy for Parkinson's disease.[1] In animal models of PD, a decrease in neurotensin binding sites in the striatum and substantia nigra has been observed, resulting from the loss of dopaminergic neurons that express neurotensin receptors.[1] Intracerebroventricular administration of neurotensin has been shown to produce dose-dependent attenuation of muscular rigidity and tremors in a rat model of Parkinson's disease.[4]
This compound, as a stable neurotensin analog, exhibits a biphasic effect on locomotor activity, with low doses causing hypolocomotion and high doses inducing hyperlocomotion, the latter being dependent on dopamine transmission in the nucleus accumbens.[5] This modulation of the dopaminergic system, coupled with its enhanced stability, makes this compound a compelling candidate for neuroprotective and symptomatic studies in models of dopamine deficiency.
Data from Neurotensin Analogs in a Parkinson's Disease Model
While specific data on this compound in neurodegenerative models is not yet widely available, a study on two other stable neurotensin fragment analogs, NT2 and NT4, provides compelling evidence for the potential of this class of compounds. The following tables summarize the key findings from a study investigating the neuroprotective effects of NT2 and NT4 in a 6-OHDA-induced rat model of Parkinson's disease.[3]
Table 1: Effect of Neurotensin Analogs on Apomorphine-Induced Rotational Behavior [3]
| Treatment Group | Dose (mg/kg, i.p.) | Mean Rotations (turns/min) ± SEM | % Reduction vs. 6-OHDA |
| Sham-operated | - | 0.5 ± 0.1 | - |
| 6-OHDA Control | - | 8.2 ± 0.7 | 0% |
| 6-OHDA + NT2 | 10 | 3.1 ± 0.4 | 62.2% |
| 6-OHDA + NT4 | 10 | 2.8 ± 0.3 | 65.9% |
| 6-OHDA + NT | 10 | 5.5 ± 0.6 | 32.9% |
*p < 0.05 compared to 6-OHDA control.
Table 2: Effect of Neurotensin Analogs on Motor Coordination (Rotarod Test) [3]
| Treatment Group | Dose (mg/kg, i.p.) | Time on Rod (seconds) ± SEM | % Improvement vs. 6-OHDA |
| Sham-operated | - | 115 ± 8 | - |
| 6-OHDA Control | - | 45 ± 5 | 0% |
| 6-OHDA + NT2 | 10 | 88 ± 7 | 95.6% |
| 6-OHDA + NT4 | 10 | 92 ± 6 | 104.4% |
| 6-OHDA + NT | 10 | 65 ± 6 | 44.4% |
*p < 0.05 compared to 6-OHDA control.
Table 3: Effect of Neurotensin Analogs on Striatal Dopamine Levels [3]
| Treatment Group | Dose (mg/kg, i.p.) | Dopamine Level (ng/mg tissue) ± SEM | % Protection vs. 6-OHDA |
| Sham-operated | - | 12.5 ± 1.1 | - |
| 6-OHDA Control | - | 3.2 ± 0.4 | 0% |
| 6-OHDA + NT2 | 10 | 8.9 ± 0.9 | 61.3% |
| 6-OHDA + NT4 | 10 | 9.5 ± 1.0 | 67.7% |
| 6-OHDA + NT | 10 | 5.8 ± 0.7 | 28.0% |
*p < 0.05 compared to 6-OHDA control.
Proposed Signaling Pathway for Neuroprotection
Caption: Proposed signaling pathway for the neuroprotective effects of this compound.
Experimental Workflow for Investigating this compound in a 6-OHDA Model
Caption: Experimental workflow for assessing this compound in a 6-OHDA rat model.
Detailed Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesioning Protocol (Rat Model of Parkinson's Disease)
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-Hydroxydopamine hydrochloride (Sigma-Aldrich)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA (e.g., 4 µg/µL) in cold, sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation.[6] Keep the solution on ice and protected from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame.
-
Craniotomy: After exposing the skull, drill a small burr hole over the injection site.
-
Injection Coordinates: For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm (for the right hemisphere); Dorsoventral (DV): -8.0 mm from the dura.[7]
-
6-OHDA Injection: Slowly infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min.[7] Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the scalp incision and provide post-operative care, including analgesics and soft food. Allow the animals to recover for at least 2 weeks for the lesion to fully develop.
Intracerebroventricular (ICV) Administration of this compound
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Anesthetic
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Infusion pump and tubing
Procedure:
-
Cannula Implantation: Under anesthesia, stereotaxically implant a guide cannula into the lateral ventricle. Typical coordinates for rats are: AP: -0.8 mm from bregma; ML: ±1.5 mm; DV: -3.5 mm from the skull surface.[8] Secure the cannula to the skull with dental cement and screws. Insert a dummy cannula to maintain patency.
-
Recovery: Allow the animals to recover for at least one week after cannula implantation.
-
Preparation of this compound Solution: Dissolve this compound in sterile aCSF or saline to the desired concentration.
-
Infusion: On the day of the experiment, gently restrain the conscious animal, remove the dummy cannula, and insert an injection cannula connected to an infusion pump. Infuse the desired volume (e.g., 1-5 µL) of the this compound solution over several minutes. Control animals should receive a vehicle infusion.
Behavioral Assessment Protocols
a) Apomorphine-Induced Rotational Behavior:
-
Administer apomorphine (0.5 mg/kg, s.c.) to the 6-OHDA lesioned rats.[9]
-
Place the rat in a circular arena and record the number of full (360°) contralateral (away from the lesioned side) rotations for 30-60 minutes.
-
A significant increase in contralateral rotations confirms a successful lesion. The reduction of these rotations after treatment indicates a therapeutic effect.
b) Rotarod Test:
-
Train the rats on a rotarod apparatus at a constant or accelerating speed for several days before the baseline test.
-
On the test day, place the rat on the rotating rod and record the latency to fall.
-
Conduct multiple trials and average the results. An increase in the time spent on the rod indicates improved motor coordination.
c) Cylinder Test:
-
Place the rat in a transparent cylinder and videotape its exploratory behavior for 5-10 minutes.
-
Score the number of times the rat uses its ipsilateral (impaired) and contralateral (unimpaired) forelimbs to touch the cylinder wall during rearing.
-
Calculate the percentage of impaired forelimb use. An increase in the use of the impaired limb suggests functional recovery.
Neurochemical Analysis of Striatal Dopamine
Materials:
-
High-performance liquid chromatography (HPLC) with electrochemical detection
-
Microdissection tools
-
Homogenization buffer
Procedure:
-
Tissue Collection: Following behavioral testing, euthanize the animals and rapidly dissect the striata on ice.
-
Sample Preparation: Weigh the tissue samples and homogenize them in a suitable buffer (e.g., perchloric acid).
-
HPLC Analysis: Centrifuge the homogenates and filter the supernatants. Inject the samples into the HPLC system to separate and quantify the levels of dopamine and its metabolites (DOPAC and HVA).
-
Data Normalization: Express the results as ng/mg of tissue protein.
Histological Analysis (Tyrosine Hydroxylase Immunohistochemistry)
Materials:
-
Paraformaldehyde (PFA) for fixation
-
Vibratome or cryostat for sectioning
-
Primary antibody against tyrosine hydroxylase (TH)
-
Secondary antibody conjugated to a reporter enzyme or fluorophore
-
Microscope
Procedure:
-
Perfusion and Fixation: Deeply anesthetize the rats and perfuse them transcardially with saline followed by 4% PFA.
-
Sectioning: Post-fix the brains and cut coronal sections (e.g., 40 µm) through the striatum and substantia nigra using a vibratome or cryostat.
-
Immunostaining: Incubate the sections with a primary antibody against TH, followed by an appropriate secondary antibody.
-
Visualization and Analysis: Visualize the stained sections under a microscope and quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.
Conclusion
This compound holds promise as a research tool and potential therapeutic agent in the context of neurodegenerative diseases, particularly Parkinson's disease. Its enhanced stability and ability to modulate the dopaminergic system provide a strong rationale for its investigation. The provided application notes and detailed protocols, based on existing literature for neurotensin and its analogs, offer a comprehensive framework for researchers to explore the neuroprotective and restorative effects of this compound in relevant preclinical models. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. The role of neurotensin in central nervous system pathophysiology: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demystifying the Neuroprotective Role of Neuropeptides in Parkinson’s Disease: A Newfangled and Eloquent Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. Antiparkinson-like effects of neurotensin in 6-hydroxydopamine lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Locomotor effects of [D-Trp11]neurotensin and dopamine transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 9. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease [mdpi.com]
Protocol for the Dissolution and Storage of [D-Trp11]-Neurotensin for Experimental Use
Application Note
[D-Trp11]-Neurotensin is a synthetic analog of the endogenous neuropeptide neurotensin. The substitution of L-tryptophan with D-tryptophan at position 11 confers significant resistance to degradation by peptidases, resulting in a longer biological half-life compared to the native peptide.[1] This characteristic makes it a valuable tool for in vitro and in vivo studies of neurotensin receptor signaling and function. Proper handling, dissolution, and storage of this compound are critical to ensure its stability, activity, and the reproducibility of experimental results. This document provides a detailed protocol for the proper preparation and storage of this compound for use by researchers, scientists, and drug development professionals.
The choice of solvent for reconstitution is dependent on the physicochemical properties of the peptide. A systematic approach is recommended, starting with the least harsh solvents. For long-term preservation, both the lyophilized powder and solvated aliquots should be stored at low temperatures to prevent chemical degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Store in a desiccator, protected from light.[2][3] |
| 4°C | Weeks to Months | For short-term storage; ensure the container is tightly sealed.[3] | |
| Room Temperature | Weeks | Generally stable for short periods, but not recommended for long-term storage.[4] | |
| Solution Aliquots | -20°C or colder | Up to 1 month at -20°C, up to 6 months at -80°C | Use sterile buffers (pH 5-6). Avoid repeated freeze-thaw cycles.[5][6][7] |
| 2-8°C | Up to a few weeks | For reconstituted peptides that will be used shortly.[3] |
Table 2: Recommended Solvents for Dissolution of this compound
| Solvent | Order of Use | Rationale and Remarks |
| Sterile, distilled water or aqueous buffer (pH 5-7) | 1 | The preferred solvent for many peptides.[8][9] |
| 10-30% Acetic Acid in sterile water | 2 | For basic peptides that are insoluble in water.[9][10] |
| 10% Ammonium Hydroxide (NH₄OH) in sterile water | 2 | For acidic peptides that are insoluble in water. |
| Dimethyl sulfoxide (DMSO) | 3 | For very hydrophobic peptides. Use a minimal amount to dissolve, then dilute with an aqueous buffer. Note that DMSO may oxidize peptides containing Met or Cys.[11][12] |
Experimental Protocols
Materials
-
This compound, lyophilized powder
-
Sterile, distilled water
-
Sterile 10% (v/v) acetic acid solution
-
Sterile 10% (v/v) ammonium hydroxide solution
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile polypropylene or glass vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Protocol for Dissolving this compound to Create a 1 mM Stock Solution
-
Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes.[5][6] This prevents condensation from forming inside the vial, which can degrade the peptide.
-
Initial Solubility Test: If working with a new batch or supplier, it is advisable to test the solubility with a small aliquot first.[8][12]
-
Reconstitution:
-
Step 3a (Primary Solvent): Add a small volume of sterile, distilled water to the vial to achieve a concentration slightly higher than 1 mM. For example, to prepare a 1 mM stock solution from 1 mg of peptide (Molecular Weight: ~1696 g/mol ), you would add just under 590 µL of solvent. Gently vortex or sonicate the vial to aid dissolution.[8] A fully dissolved peptide solution should be clear and free of particulates.
-
Step 3b (Secondary Solvent - if necessary): If the peptide does not fully dissolve in water, add 10-30% acetic acid dropwise while vortexing until the peptide dissolves.[9]
-
Step 3c (Tertiary Solvent - if necessary): If the peptide remains insoluble, use a minimal amount of DMSO (e.g., 50-100 µl per 1 mg of peptide) to dissolve it.[9] Once dissolved, slowly add sterile water or buffer to the desired final concentration, mixing continuously. Be aware that the peptide may precipitate out of solution if the final DMSO concentration is too low.
-
-
Final Volume Adjustment: Once the peptide is fully dissolved, add the appropriate solvent to reach the final desired concentration of 1 mM.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, divide the stock solution into smaller, single-use aliquots in sterile polypropylene or glass vials.[3][5] The volume of the aliquots should be based on the typical experimental needs.
-
Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[7] Ensure the vials are tightly sealed and protected from light.
Mandatory Visualizations
Caption: Workflow for dissolving this compound.
Caption: Storage recommendations for this compound.
References
- 1. Stability of this compound to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 4. peptidesciences.com [peptidesciences.com]
- 5. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. glpbio.com [glpbio.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. genscript.com [genscript.com]
- 10. biorbyt.com [biorbyt.com]
- 11. jpt.com [jpt.com]
- 12. jpt.com [jpt.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of [D-Trp11]-Neurotensin
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the blood-brain barrier (BBB) penetration of [D-Trp11]-neurotensin. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at enhancing the CNS delivery of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Brain Uptake of Modified this compound | 1. Ineffective chemical modification: The modification (e.g., lipidation, glycosylation) may not be optimal for BBB transport. 2. In vivo instability: The modified peptide may be rapidly degraded by peptidases in the blood or brain.[1][2] 3. Efflux transporter activity: The modified peptide might be a substrate for efflux pumps like P-glycoprotein at the BBB.[3][4] 4. Poor release from delivery vehicle: If using nanoparticles, the peptide may not be efficiently released into the brain parenchyma. | 1. Optimize modification: Systematically vary the nature and position of the chemical modification. For lipidation, test different fatty acid chain lengths.[5] 2. Assess stability: Perform in vitro stability assays in plasma and brain homogenates, followed by in vivo pharmacokinetic studies to determine the half-life.[6][7] 3. Investigate efflux: Use in vitro BBB models with efflux pump inhibitors to determine if the peptide is a substrate. 4. Characterize release kinetics: Conduct in vitro release studies from the nanoparticle formulation under physiological conditions. |
| High Variability in Brain Penetration Data | 1. Inconsistent experimental procedures: Variations in surgical procedures for in situ brain perfusion or inconsistent administration of the peptide. 2. Animal-to-animal physiological differences: Differences in animal age, weight, and health can affect BBB permeability. 3. Issues with radiolabeling: If using radiolabeled peptides, instability of the label or low specific activity can lead to inaccurate measurements.[8][9] | 1. Standardize protocols: Ensure all researchers follow a detailed, standardized protocol for all experimental steps. 2. Use age- and weight-matched animals: Minimize biological variability by using a consistent animal model. 3. Validate radiolabeling: Confirm the stability of the radiolabel in vitro and in vivo. Ensure high specific activity for accurate detection.[9] |
| Toxicity or Immunogenicity Observed with Delivery System | 1. Cationic nature of CPPs or nanoparticles: Highly cationic molecules can be cytotoxic.[3] 2. Immunogenic components: The delivery vehicle or conjugated targeting ligands may elicit an immune response. 3. Off-target effects of BBB opening: Physical methods like focused ultrasound can cause unintended cellular stress or inflammation. | 1. Evaluate cytotoxicity: Perform in vitro cytotoxicity assays on relevant cell lines (e.g., endothelial cells, neurons, astrocytes). 2. Assess immunogenicity: Conduct in vivo studies to measure inflammatory markers and antibody production. 3. Optimize physical methods: Carefully titrate the parameters for focused ultrasound (e.g., pressure, duration) to minimize tissue damage.[10][11][12] |
Frequently Asked Questions (FAQs)
Peptide Modification Strategies
Q1: What are the most promising chemical modification strategies for improving the BBB penetration of this compound?
A1: Several strategies have shown promise:
-
Lipidation: Covalently attaching a lipid moiety to the peptide can increase its lipophilicity, potentially enhancing its ability to cross the BBB via passive diffusion.[5]
-
Glycosylation: Adding sugar molecules to the peptide can sometimes improve its stability and transport across the BBB.
-
Peptide-Vector Conjugation (Chimeric Peptides): This is a highly effective strategy that involves conjugating this compound to a peptide or antibody that can actively cross the BBB via receptor-mediated transcytosis.[3][13] Examples of vectors include peptides targeting the transferrin receptor or the low-density lipoprotein receptor-related protein 1 (LRP1).[14]
Q2: How do I choose the right vector for creating a chimeric peptide?
A2: The choice of vector depends on several factors:
-
Receptor Expression at the BBB: The target receptor should be highly expressed on brain endothelial cells.
-
Transport Efficiency: The vector should have a high transport rate across the BBB.
-
Immunogenicity: The vector should have low immunogenicity to avoid adverse reactions.
-
Ease of Conjugation: The vector should be amenable to chemical conjugation with your peptide without losing its activity.
Q3: What are the key considerations when designing a peptide-peptide conjugate?
A3: Key considerations include:
-
Linker Chemistry: The linker used to connect the two peptides should be stable in circulation but may be designed to be cleavable within the brain to release the active this compound.
-
Conjugation Site: The point of attachment on both the vector and the therapeutic peptide should not interfere with their respective biological activities.
-
Stoichiometry: The ratio of the vector to the therapeutic peptide should be optimized for maximal efficacy.
Nanoparticle-Based Delivery
Q4: What types of nanoparticles are suitable for delivering this compound to the brain?
A4: Several types of nanoparticles can be used, including:
-
Liposomes: Vesicles composed of lipid bilayers that can encapsulate hydrophilic or lipophilic drugs.[15][16]
-
Polymeric Nanoparticles: Made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), which can provide sustained release of the encapsulated peptide.[15][17]
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature and can offer good stability.[17]
Q5: How can I target nanoparticles to the brain?
A5: Nanoparticles can be targeted to the brain by functionalizing their surface with ligands that bind to receptors on the BBB.[1] Common targeting ligands include:
-
Transferrin: Binds to the transferrin receptor.
-
Angiopep-2: Binds to the LRP1 receptor.[14]
-
Antibodies: Monoclonal antibodies against specific BBB receptors.
Focused Ultrasound
Q6: How does focused ultrasound (FUS) facilitate BBB opening?
A6: Focused ultrasound, when combined with systemically administered microbubbles, can transiently and locally disrupt the tight junctions between the endothelial cells of the BBB.[10][11][12] The microbubbles oscillate in response to the ultrasound waves, creating mechanical forces that permeabilize the blood vessel wall, allowing for the passage of molecules like this compound from the blood into the brain.
Q7: Is FUS-mediated BBB opening safe?
A7: Preclinical studies have shown that FUS-mediated BBB opening is generally safe, transient, and reversible.[10][11][12] However, it is crucial to carefully control the acoustic parameters (pressure, frequency, duration) to avoid tissue damage. Further research is ongoing to establish its long-term safety profile for clinical applications.
Quantitative Data Summary
Table 1: Comparison of Degradation Rates of Neurotensin (NT) and [D-Trp11]-NT
| Peptide | Degradation Rate in Synaptosomes (pmol/min/mg protein) | Degradation Rate in Synaptic Membranes (pmol/min/mg protein) |
| Neurotensin (NT) | 890 | 1180 |
| [D-Trp11]-NT | 59 | 12 |
Data from Neuroscience Letters, 1986.
Table 2: Brain Influx of Neurotensin Conjugated to a BBB-Penetrant Peptide (Angiopep-2)
| Compound | Brain Influx Rate (Kin) (ml/s/g) |
| Unconjugated Neurotensin | 2.7 x 10-4 |
| ANG2002 (Neurotensin-Angiopep-2 conjugate) | 2.7 x 10-3 |
Data from The Journal of Clinical Investigation, 2014.
Experimental Protocols
Protocol 1: In Situ Brain Perfusion for Measuring BBB Permeability
This protocol is adapted from established methods to determine the brain uptake of peptides.[18][19][20]
1. Animal Preparation: a. Anesthetize a rat (e.g., Sprague-Dawley, 250-300g) with an appropriate anesthetic (e.g., isoflurane). b. Expose the common carotid artery and the external carotid artery on one side. c. Ligate the external carotid artery and place a catheter into the common carotid artery, pointing towards the brain.
2. Perfusion: a. Prepare the perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer) containing the radiolabeled this compound of interest and a vascular space marker (e.g., [14C]-sucrose). b. Perfuse the solution at a constant rate (e.g., 10 mL/min) for a short duration (e.g., 30-60 seconds). c. At the end of the perfusion, decapitate the animal and collect the brain.
3. Sample Analysis: a. Dissect the brain into different regions if required. b. Homogenize the brain tissue and take aliquots for scintillation counting to determine the amount of radiolabeled peptide and vascular marker. c. Calculate the brain uptake clearance (Kin) using the appropriate equations, correcting for the vascular space.
Protocol 2: Formulation of this compound Loaded PLGA Nanoparticles
This protocol describes a common method for encapsulating peptides into polymeric nanoparticles.[15][17]
1. Nanoparticle Formulation (Double Emulsion Solvent Evaporation Method): a. Dissolve PLGA in an organic solvent (e.g., dichloromethane). b. Dissolve this compound in an aqueous solution. c. Emulsify the aqueous peptide solution in the PLGA solution using sonication to form a water-in-oil (w/o) primary emulsion. d. Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion. e. Stir the double emulsion overnight at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
2. Nanoparticle Purification and Characterization: a. Centrifuge the nanoparticle suspension to pellet the nanoparticles and wash them several times with deionized water to remove excess PVA and unencapsulated peptide. b. Lyophilize the purified nanoparticles for storage. c. Characterize the nanoparticles for size, zeta potential, and peptide loading efficiency.
Protocol 3: Focused Ultrasound-Mediated BBB Opening in Rodents
This protocol provides a general outline for performing FUS-mediated BBB opening.[4][10][11][12][21]
1. Animal Preparation: a. Anesthetize the animal and place it in a stereotaxic frame. b. Shave the head and apply ultrasound gel. c. Insert a tail vein catheter for the injection of microbubbles and the therapeutic agent.
2. Focused Ultrasound Application: a. Position the FUS transducer over the target brain region using imaging guidance (e.g., MRI or ultrasound). b. Inject a bolus of microbubbles intravenously. c. Immediately apply the focused ultrasound at the predetermined parameters (e.g., frequency, pressure, duration).
3. Post-Procedure: a. Inject the this compound (or its modified form) intravenously. b. Monitor the animal for any adverse effects. c. At the desired time point, sacrifice the animal and collect the brain for analysis of peptide concentration.
Visualizations
Caption: Experimental workflow for enhancing BBB penetration.
Caption: Receptor-mediated transcytosis of a targeted nanoparticle.
Caption: Troubleshooting logic for low brain uptake.
References
- 1. Delivery of Therapeutic Peptides and Proteins to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and new strategies for therapeutic peptide delivery to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptides as Pharmacological Carriers to the Brain: Promises, Shortcomings and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Blood-brain barrier permeability to peptides: pitfalls in measurement (Journal Article) | OSTI.GOV [osti.gov]
- 9. Blood-brain barrier permeability to peptides: pitfalls in measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to Induce the Temporary Opening of the Blood–Brain Barrier with Short-Time Focused Ultrasound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments in peptide drug delivery to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimizing Peptide-Conjugated Lipid Nanoparticles for Efficient siRNA Delivery across the Blood-Brain Barrier and Treatment of Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wjarr.com [wjarr.com]
- 16. Nanocarriers for Protein and Peptide Drug Delivery - Article (Preprint v1) by Hany Akeel Al-Hussaniy et al. | Qeios [qeios.com]
- 17. Nanocarrier system: An emerging strategy for bioactive peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Increasing BBB Permeability via Focused Ultrasound: Current Methods in Preclinical Research | Springer Nature Experiments [experiments.springernature.com]
how to prevent the degradation of [D-Trp11]-neurotensin during experiments
Welcome to the technical support center for [D-Trp11]-neurotensin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Loss of Peptide Activity or Inconsistent Results
Possible Cause: Degradation of this compound due to enzymatic activity in your experimental system. Although this compound is more resistant to degradation than native neurotensin, it can still be cleaved by certain peptidases.
Solution:
-
Incorporate Protease Inhibitors: The use of a protease inhibitor cocktail is highly recommended, especially when working with cell lysates, tissue homogenates, or biological fluids.
-
Work at Low Temperatures: Perform all experimental steps on ice or at 4°C to minimize enzymatic activity.
-
Optimize pH: Maintain a pH between 5 and 7 for your buffers, as extreme pH values can accelerate peptide degradation.
Issue 2: Poor Solubility or Precipitation of the Peptide
Possible Cause: Improper dissolution or storage of the peptide. This compound, like many peptides, can be challenging to dissolve and may aggregate if not handled correctly.
Solution:
-
Proper Reconstitution: Initially, attempt to dissolve the peptide in sterile, distilled water. If solubility is an issue, a 10%-30% acetic acid solution can be used, followed by dilution with your experimental buffer. For highly hydrophobic peptides, a small amount of DMSO can be used for initial solubilization, followed by careful dilution.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the reconstituted peptide into single-use volumes to prevent degradation from repeated temperature changes.[1]
-
Correct Storage: Store lyophilized peptide at -20°C or -80°C.[1] Peptide solutions are less stable and should be used shortly after preparation or stored at -20°C for short periods.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While the D-Tryptophan at position 11 significantly reduces cleavage at the C-terminus compared to native neurotensin, this compound is still susceptible to enzymatic degradation. The primary cleavage sites are at the Tyr³-Glu⁴, Glu⁴-Asn⁵, and Asn⁵-Lys⁶ bonds by various endopeptidases and metallopeptidases present in biological samples like rat brain synaptosomes.[2]
Q2: How should I store my stock of this compound?
A2: For long-term storage, this compound should be stored in its lyophilized form at -20°C or preferably -80°C in a tightly sealed container to protect it from moisture and light.[1]
Q3: Can I store this compound in solution?
A3: Storing peptides in solution is not recommended for long periods. If necessary, prepare aliquots in a sterile buffer (pH 5-7) and store them at -20°C for short-term use. Avoid repeated freeze-thaw cycles as this can lead to degradation.
Q4: What type of protease inhibitors should I use?
A4: A broad-spectrum protease inhibitor cocktail is a good starting point. For targeted inhibition of metalloproteases, which are known to degrade neurotensin, consider adding EDTA (a general metalloprotease inhibitor) and 1,10-phenanthroline to your experimental buffer.
Q5: How can I check if my this compound has degraded?
A5: The most reliable method to assess the integrity of your peptide is by High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will allow you to separate the intact peptide from its degradation products.
Data Presentation
Table 1: Comparative Degradation Rates of Neurotensin (NT) and this compound
| Biological Preparation | Peptide | Degradation Rate (pmol/min/mg protein) | Reference |
| Rat Brain Synaptosomes | Neurotensin (NT) | 890 | [2] |
| [D-Trp11]-NT | 59 | [2] | |
| Rat Brain Synaptic Membranes | Neurotensin (NT) | 1180 | [2] |
| [D-Trp11]-NT | 12 | [2] |
Table 2: Recommended Protease Inhibitors for this compound Stabilization
| Inhibitor | Target Proteases | Typical Working Concentration | Notes |
| Protease Inhibitor Cocktail | Serine, Cysteine, and other proteases | Varies by manufacturer (typically 1X) | A good first line of defense. |
| EDTA | Metalloproteases | 1-5 mM | Chelates divalent cations required for metalloprotease activity. |
| 1,10-Phenanthroline | Metalloproteases | 1-10 mM | A specific chelator of zinc, often found in the active site of metalloproteases. |
| Bestatin | Aminopeptidases | 1-10 µM | Can prevent N-terminal degradation. |
| Captopril | Angiotensin-Converting Enzyme (ACE) | 1-10 µM | ACE can degrade neurotensin. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a method to determine the stability of this compound in a biological matrix (e.g., cell lysate, plasma).
Materials:
-
This compound
-
Biological matrix (e.g., rat brain homogenate)
-
Protease inhibitor cocktail
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Incubate the peptide in the biological matrix at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.
-
Immediately stop the reaction by adding an equal volume of 1% TFA in ACN to precipitate proteins and inactivate enzymes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of the peptide remaining at each time point relative to the zero time point.
-
Plot the percentage of intact peptide versus time to determine the degradation rate.
-
Visualizations
Caption: Primary degradation pathway of this compound by endopeptidases.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for inconsistent experimental results.
References
Technical Support Center: Troubleshooting the In Vivo Biphasic Dose-Response of [D-Trp11]-Neurotensin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a biphasic dose-response curve during in vivo experiments with the neurotensin analog, [D-Trp11]-neurotensin.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response and why is it observed with this compound?
A biphasic dose-response, also known as a U-shaped or inverted U-shaped curve, is a non-monotonic relationship where the physiological effect of a substance increases with dose up to a certain point, and then decreases with further increases in dose. In the case of this compound, particularly in locomotor activity studies in rats, low doses have been observed to induce hypokinesia (decreased movement), while higher doses lead to hyperkinesia (increased movement).[1][2]
This phenomenon is thought to arise from several factors:
-
Differential Receptor Activation: this compound interacts with neurotensin receptors, primarily NTS1 and NTS2.[3][4] These receptor subtypes may have different affinities for the ligand and mediate opposing physiological effects. Low doses might preferentially activate one receptor subtype, while high doses activate another or both, leading to a different net effect.
-
Interaction with the Dopaminergic System: The hyperkinetic effect of high-dose this compound is strongly linked to an increase in dopamine transmission in the nucleus accumbens.[2][5][6] The hypokinetic effect at lower doses appears to be independent of the dopamine system.[2]
-
Receptor Desensitization: At high concentrations, prolonged or intense receptor activation can lead to desensitization, a process where the receptor becomes less responsive to the ligand.[7] This can result in a diminished response at higher doses.
-
Agonist vs. Antagonist Activity: In some experimental models, this compound has been shown to act as a selective antagonist at low concentrations and a full agonist at higher concentrations.[3]
Q2: What are the primary molecular targets of this compound?
This compound is a synthetic analog of the endogenous peptide neurotensin. Its primary targets are the neurotensin receptors (NTRs), which are G protein-coupled receptors (GPCRs). The two main subtypes involved in its central effects are:
-
NTS1 Receptor: A high-affinity receptor for neurotensin. Activation of NTS1 is linked to various signaling pathways, including Gαq, Gαi/o, and Gαs, leading to the modulation of second messengers like inositol phosphates and cAMP, as well as activation of the ERK1/2 pathway.[8][9]
-
NTS2 Receptor: A lower-affinity receptor for neurotensin. Its activation is also implicated in various physiological responses, including analgesia and anxiolysis.[10][11]
The differential affinity of this compound for these receptors and their distinct downstream signaling cascades are key to understanding its complex pharmacological profile.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Observing a Biphasic or Unexpected Dose-Response Curve
| Potential Cause | Troubleshooting Steps |
| Differential Receptor Engagement | 1. Dose Range Expansion: Test a wider range of doses, including several lower and higher concentrations, to fully characterize the dose-response curve. 2. Receptor-Specific Antagonists: If available, co-administer selective NTS1 or NTS2 antagonists to dissect the contribution of each receptor subtype to the observed effect. 3. Receptor Knockout Models: Utilize knockout animal models (NTS1-/- or NTS2-/-) to confirm the involvement of specific receptors. |
| Interaction with Dopaminergic System | 1. Dopamine Antagonist Co-administration: To test for dopamine dependence, co-administer a dopamine antagonist like haloperidol.[1][2] A blockade of the high-dose effect would confirm the involvement of the dopamine system. 2. Neurochemical Analysis: Measure dopamine and its metabolites (e.g., DOPAC) in relevant brain regions like the nucleus accumbens at different doses of this compound.[5] |
| Receptor Desensitization | 1. Time-Course Experiment: Conduct a time-course study to see if the response to a high dose diminishes over time, which could indicate desensitization. 2. Repeated Dosing: Administer repeated doses and observe if the response to subsequent doses is attenuated. |
| Peptide Stability and Delivery | 1. Route of Administration: Be aware that the route of administration (e.g., intracerebroventricular vs. local microinjection) can significantly alter the effective concentration at the target site and influence the outcome.[12] 2. Peptide Integrity: Although this compound is more stable than native neurotensin, ensure proper storage and handling to prevent degradation.[13] |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Animal-to-Animal Variation | 1. Increase Sample Size: A larger number of animals per group can help to overcome individual variability. 2. Strict Animal Standardization: Ensure consistency in animal strain, age, weight, and housing conditions. |
| Procedural Inconsistencies | 1. Standardize Injection Procedure: For central administration, verify cannula placement for each animal post-experiment. Ensure consistent injection volume and rate. 2. Blinding: Blind the experimenter to the treatment conditions to minimize bias in behavioral scoring. |
| Peptide Preparation | 1. Fresh Preparation: Prepare peptide solutions fresh for each experiment from a validated stock. 2. Solubility Check: Ensure the peptide is fully dissolved in the vehicle. |
Data Presentation
Table 1: Summary of In Vivo Locomotor Effects of this compound in Rats
| Dose Range | Observed Effect on Locomotion | Proposed Primary Mechanism | Supporting Evidence |
| Low (e.g., < 60 ng, i.c.v.) | Hypokinesia (Decreased activity) | Dopamine-independent pathway | Effect not blocked by dopamine antagonists.[2] |
| High (e.g., > 60 ng, i.c.v.) | Hyperkinesia (Increased activity) | Increased dopamine transmission in the nucleus accumbens | Effect blocked by haloperidol; increased dopamine turnover observed.[1][2] |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Administration of this compound in Rats for Locomotor Activity Assessment
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (250-300g) are surgically implanted with a guide cannula targeting a lateral ventricle. Animals are allowed to recover for at least one week post-surgery.
-
Drug Preparation: this compound is dissolved in sterile saline or artificial cerebrospinal fluid (aCSF) to the desired concentrations. Solutions should be prepared fresh on the day of the experiment.
-
Administration: A 30-gauge injection needle connected to a Hamilton syringe is inserted into the guide cannula. A specific volume (e.g., 5 µL) containing the desired dose of this compound or vehicle is infused over a period of 1-2 minutes.
-
Behavioral Assessment: Immediately following the injection, the animal is placed in an open-field arena equipped with automated activity monitoring systems (e.g., photobeam arrays). Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Locomotor activity data is typically binned into time intervals (e.g., 5 or 10 minutes) and analyzed using a two-way ANOVA with treatment and time as factors, followed by appropriate post-hoc tests.
Visualizations
Caption: Hypothetical model of the biphasic dose-response of this compound.
References
- 1. Centrally administered [D-Trp11]neurotensin, as well as neurotensin protected from inactivation by thiorphan, modifies locomotion in rats in a biphasic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Locomotor effects of [D-Trp11]neurotensin and dopamine transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Diverse actions of the modulatory peptide neurotensin on central synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo neurochemical and behavioural effects of intracerebrally administered neurotensin and D-Trp11-neurotensin on mesolimbic and nigrostriatal dopaminergic function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of neurotensin in central nervous system pathophysiology: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the inhibitory effect of [D-Trp11]-NT toward some biological actions of neurotensin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. commons.nmu.edu [commons.nmu.edu]
- 11. Neurotensin NTS1 and NTS2 receptor agonists produce anxiolytic-like effects in the 22-kHz ultrasonic vocalization model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of neurotensin and [D-Tyr11]-NT on the hyperactivity induced by intra-accumbens administration of a potent dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of this compound to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing off-target effects of [D-Trp11]-neurotensin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [D-Trp11]-neurotensin. The information is designed to help identify and minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of the endogenous neuropeptide neurotensin (NT). It is characterized by the substitution of L-tryptophan for L-tyrosine at position 11 of the neurotensin peptide sequence. This modification increases the peptide's stability and resistance to degradation by peptidases compared to native neurotensin.[1] Its primary targets are the neurotensin receptors, NTS1 and NTS2, which are G protein-coupled receptors (GPCRs). Upon binding, it can modulate various signaling pathways, including those involving Gαq, Gαi, and β-arrestin, leading to downstream effects on intracellular calcium, cAMP levels, and ERK signaling.
Q2: I am observing both agonist and antagonist effects with this compound in my experiments. Is this expected?
Yes, this is a known characteristic of this compound. Its pharmacological activity is highly dependent on the tissue and species being studied. For example, it has been shown to act as a selective antagonist of neurotensin-induced coronary vessel constriction in perfused rat hearts, while behaving as a full agonist in guinea pig atria and rat stomach strips.[2] This dual activity can be a significant source of variability in experimental results.
Q3: What are the known or suspected off-target effects of this compound?
-
Cardiovascular System: this compound can cause hypotension.[3] This effect may be mediated indirectly through the release of other endogenous molecules like histamine and catecholamines, which then act on their respective receptors to cause vasodilation.[4][5]
-
Central Nervous System (Dopaminergic System): Studies have shown that this compound can modulate dopamine transmission.[6] This appears to be an indirect effect where neurotensin receptor activation allosterically modulates the binding affinity of dopamine D2 receptors, rather than this compound directly binding to dopamine receptors.[7][8][9][10] This can lead to biphasic effects on locomotor activity, with low doses causing hypoactivity and high doses leading to hyperactivity.[6][11]
Q4: How can I minimize the variability in my in vivo experiments with this compound?
Given its complex pharmacology, minimizing variability requires careful experimental design.
-
Dose-Response Studies: Conduct thorough dose-response studies to characterize the full spectrum of effects in your specific model system, paying close attention to potential biphasic responses.
-
Species and Strain Selection: Be aware of potential species-specific differences in neurotensin receptor pharmacology.[12] Results from one species may not be directly translatable to another.
-
Route of Administration: The route of administration (e.g., intravenous vs. intracerebroventricular) will significantly impact the observed effects, particularly for CNS-related readouts.
-
Control for Indirect Effects: Consider co-administration with antagonists for receptors that may be indirectly activated, such as histamine or adrenergic receptors, to isolate the direct effects of this compound.
Troubleshooting Guides
Problem: Inconsistent Agonist/Antagonist Activity
| Possible Cause | Troubleshooting Step |
| Tissue/Cell Line Specificity | The expression profile of neurotensin receptors and their coupling to different G proteins can vary between tissues and cell lines, leading to different functional outcomes. |
| Solution: Characterize the expression of NTS1 and NTS2 in your experimental system using techniques like qPCR or western blotting. Perform functional assays (e.g., calcium mobilization, cAMP accumulation) to determine the specific signaling pathways activated in your system. | |
| Receptor Desensitization | Prolonged or high-concentration exposure to this compound may lead to receptor desensitization, which can be misinterpreted as antagonism.[3] |
| Solution: Perform time-course experiments to assess the duration of the signaling response. Use the lowest effective concentration of the peptide and minimize pre-incubation times where possible. | |
| Species Differences | Neurotensin receptor pharmacology can differ between species, affecting ligand binding and functional activity.[12] |
| Solution: If possible, use a model system from the same species for which you have reference data. If using a different species, perform a full pharmacological characterization. |
Problem: Unexpected Cardiovascular Effects (e.g., Hypotension)
| Possible Cause | Troubleshooting Step |
| Indirect Histamine/Catecholamine Release | The observed cardiovascular effects may not be a direct result of neurotensin receptor activation on vascular smooth muscle, but rather due to the release of other vasoactive substances.[4][5] |
| Solution: Pre-treat with antagonists for histamine (e.g., H1 and H2 receptor antagonists) and adrenergic receptors (e.g., alpha and beta-blockers) to determine if the hypotensive effect is blocked. | |
| Measure plasma levels of histamine and catecholamines following this compound administration. | |
| Direct Cardiac Effects | Neurotensin receptors are expressed in the heart and can directly influence contractility and heart rate.[4][13] |
| Solution: Use isolated heart preparations (e.g., Langendorff) to study the direct effects of this compound on cardiac function, independent of systemic vascular effects. |
Problem: Unexplained Behavioral Effects in Animal Models
| Possible Cause | Troubleshooting Step |
| Modulation of Dopamine System | This compound can indirectly affect dopaminergic neurotransmission, leading to changes in locomotor activity and other behaviors.[6] |
| Solution: Co-administer with a dopamine receptor antagonist (e.g., haloperidol) to see if the behavioral effects are blocked.[11] | |
| Use microdialysis to measure dopamine levels in relevant brain regions (e.g., nucleus accumbens) following this compound administration. | |
| Biphasic Dose-Response | The peptide can have opposite effects at low and high doses.[6] |
| Solution: Conduct a wide-ranging dose-response study to fully characterize the behavioral effects. |
Quantitative Data Summary
Table 1: Binding Affinities and Functional Activities of this compound and Related Peptides
| Compound | Receptor/Tissue | Assay Type | Species | Affinity (Ki/Kd) / Potency (EC50/IC50) | Reference |
| This compound | Perfused Heart | Functional (Coronary Constriction) | Rat | Antagonist (1.3 x 10⁻⁷ - 1.1 x 10⁻⁶ M) | [2] |
| Guinea Pig Atria | Functional (Contraction) | Guinea Pig | Full Agonist | [2] | |
| Rat Stomach Strips | Functional (Contraction) | Rat | Full Agonist | [2] | |
| Brain Synaptic Membranes | Binding ([³H]neurotensin displacement) | Rat | Similar potency to Neurotensin | [12] | |
| Brain Synaptic Membranes | Binding ([³H]neurotensin displacement) | Guinea Pig | ~10-fold less potent than Neurotensin | [12] | |
| Neurotensin | hNTS1 | Binding | Human | Kd = 0.3 nM | [14] |
| rNTS1 | Binding | Rat | Kd = 0.2 nM | [14] |
Note: This table is not exhaustive and is intended to highlight the context-dependent nature of this compound's activity. Researchers should consult the primary literature for specific experimental conditions.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Assess Off-Target Binding
This protocol provides a general framework for screening this compound against a panel of off-target receptors.
-
Target Selection: Select a panel of relevant off-target receptors based on the observed in vivo effects (e.g., dopamine, histamine, adrenergic receptors).
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the receptor of interest or from tissues known to be rich in the receptor.
-
Radioligand Selection: Choose a suitable radiolabeled ligand with high affinity and specificity for the target receptor.
-
Assay Buffer: Prepare an appropriate assay buffer, optimizing for pH, ionic strength, and protease inhibitors.
-
Competition Binding:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Include a control with a known high-affinity unlabeled ligand for the target receptor to determine non-specific binding.
-
Incubate to equilibrium.
-
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand using rapid filtration through glass fiber filters.
-
Quantification: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site or two-site binding model to determine the Ki value.
Protocol 2: In Vitro Functional Assay for Off-Target Activity (Calcium Mobilization)
This protocol can be used to determine if this compound has agonist or antagonist activity at a suspected off-target GPCR that couples to Gαq.
-
Cell Culture: Culture a cell line stably expressing the off-target receptor of interest.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Agonist Test:
-
Add increasing concentrations of this compound to the cells and measure the change in fluorescence over time.
-
An increase in fluorescence indicates agonist activity.
-
-
Antagonist Test:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a known agonist for the off-target receptor at its EC₅₀ concentration and measure the change in fluorescence.
-
A decrease in the agonist-induced fluorescence signal indicates antagonist activity.
-
-
Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Visualizations
Caption: Simplified signaling pathways of neurotensin receptors.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Stability of this compound to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective blockade of neurotensin-induced coronary vessel constriction in perfused rat hearts by a neurotensin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the inhibitory effect of [D-Trp11]-NT toward some biological actions of neurotensin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The effect of neurotensin on the cardiovascular system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging role of neurotensin in regulation of the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Locomotor effects of [D-Trp11]neurotensin and dopamine transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotensin modulates the binding characteristics of dopamine D2 receptors in rat striatal membranes also following treatment with toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotensin decreases the affinity of dopamine D2 agonist binding by a G protein-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotensin reduces the affinity of D-2 dopamine receptors in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 11. Centrally administered [D-Trp11]neurotensin, as well as neurotensin protected from inactivation by thiorphan, modifies locomotion in rats in a biphasic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [TRP11]-neurotensin and xenopsin discriminate between rat and guinea-pig neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact and mechanisms of action of neurotensin on cardiac contractility in the rat left ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Technical Support Center: Optimizing [D-Trp11]-Neurotensin Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times and overall experimental design for [D-Trp11]-neurotensin binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time and temperature for a this compound binding assay?
A1: For initial experiments, a common starting point is to incubate for 60 minutes at 30°C or 35°C .[1] However, the optimal incubation time and temperature should be empirically determined for your specific experimental system (e.g., cell membranes, tissue homogenates, purified receptors) as these conditions can significantly impact binding equilibrium. Some protocols have reported using incubation times of 90 minutes at 23°C or 2 hours at 37°C.[2]
Q2: Why is it critical to determine the optimal incubation time?
A2: It is crucial to ensure that the binding reaction has reached equilibrium, a state where the rate of association of this compound with its receptor is equal to the rate of dissociation. Performing measurements before equilibrium is reached will lead to an underestimation of the total binding and inaccurate calculation of binding parameters such as the dissociation constant (Kd) and the maximal binding capacity (Bmax).
Q3: How do I empirically determine the optimal incubation time for my assay?
A3: To determine the optimal incubation time, you should perform a time-course or association kinetics experiment. In this experiment, you measure the specific binding of a fixed concentration of radiolabeled this compound to your receptor preparation at various time points. The optimal incubation time is the point at which the specific binding reaches a stable plateau, indicating that equilibrium has been achieved.
Q4: What are the advantages of using this compound over native neurotensin in binding assays?
A4: this compound is a potent analog of neurotensin that exhibits significantly greater stability against degradation by peptidases found in biological preparations like brain tissue.[3] For instance, in synaptic membranes, the degradation rate of this compound is approximately 100 times lower than that of native neurotensin.[3] This enhanced stability minimizes ligand degradation during the incubation period, leading to more reliable and reproducible binding data.
Q5: What are the primary signaling pathways activated by neurotensin receptors?
A5: Neurotensin Receptor 1 (NTSR1), the most extensively studied neurotensin receptor, is a G protein-coupled receptor (GPCR) that can couple to multiple G protein families, including Gαq, Gαi/o, Gα13, and Gαs.[3] Activation of these pathways can lead to downstream effects such as the production of inositol phosphates, modulation of cyclic AMP (cAMP) levels, and activation of the ERK1/2 signaling cascade.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Binding of the radioligand to the filter or plate plastic. 4. Inadequate blocking of non-specific sites. | 1. Use a radioligand concentration at or below the Kd. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI).[1] Consider using low-binding plates. 4. Add a blocking agent like bovine serum albumin (BSA) to the incubation buffer. |
| Low Specific Binding Signal | 1. Insufficient receptor concentration in the preparation. 2. Degradation of the this compound ligand. 3. Suboptimal incubation time (not at equilibrium). 4. Incorrect buffer composition (pH, ions). | 1. Increase the amount of membrane or cell preparation in the assay. 2. While this compound is stable, ensure proper storage and handling. Consider including a cocktail of protease inhibitors in the buffer. 3. Perform a time-course experiment to determine the optimal incubation time to reach equilibrium. 4. Verify that the buffer pH and ionic strength are optimal for neurotensin receptor binding. |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation. 4. Cell or membrane clumping. | 1. Use calibrated pipettes and ensure consistent technique. 2. Gently agitate the assay plate during incubation. 3. Use a temperature-controlled incubator or water bath. 4. Ensure the cell or membrane preparation is well-homogenized before aliquoting. |
| Failure to Reach Saturation in Saturation Binding Experiments | 1. The range of radioligand concentrations is not wide enough. 2. Ligand depletion at higher receptor concentrations. 3. Low receptor affinity for the ligand. | 1. Extend the range of radioligand concentrations, typically from 0.1x to 10x the estimated Kd. 2. Reduce the receptor concentration to ensure that less than 10% of the total radioligand is bound. 3. This may be inherent to the system; ensure all other parameters are optimized. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Prepare Reagents:
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Radioligand Solution: Prepare a working solution of radiolabeled this compound at a concentration approximately equal to its Kd in the binding buffer.
-
Non-Specific Binding (NSB) Solution: Prepare a solution of a high concentration (e.g., 1 µM) of unlabeled neurotensin or a suitable antagonist in binding buffer.
-
Receptor Preparation: Thaw and resuspend your cell membrane or tissue homogenate preparation in ice-cold binding buffer to a predetermined optimal concentration.
-
-
Assay Setup:
-
Set up triplicate tubes or wells for each time point for total binding and non-specific binding.
-
Time points could be, for example: 5, 10, 20, 30, 45, 60, 90, 120, and 180 minutes.
-
-
Incubation:
-
To initiate the binding reaction, add the receptor preparation to all tubes/wells.
-
For total binding tubes, add the radioligand solution.
-
For NSB tubes, add the NSB solution followed by the radioligand solution.
-
Incubate the reactions at the desired temperature (e.g., 30°C) with gentle agitation.
-
-
Termination and Filtration:
-
At each designated time point, terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a blocking agent like 0.3% PEI.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding for each time point: Specific Binding = Total Binding - Non-Specific Binding .
-
Plot specific binding as a function of time. The optimal incubation time is the point at which the curve reaches a plateau.
-
Protocol 2: Saturation Binding Assay
-
Prepare Reagents: As in Protocol 1, with the exception that you will need to prepare a series of dilutions of the radiolabeled this compound (e.g., 8-12 concentrations ranging from 0.1x to 10x the estimated Kd).
-
Assay Setup:
-
For each concentration of radioligand, set up triplicate tubes/wells for total binding and non-specific binding.
-
-
Incubation:
-
Add the receptor preparation to all tubes/wells.
-
For total binding , add the varying concentrations of the radioligand.
-
For NSB , add the NSB solution followed by the varying concentrations of the radioligand.
-
Incubate for the predetermined optimal incubation time at the optimal temperature.
-
-
Termination and Filtration: As described in Protocol 1.
-
Quantification and Analysis:
-
Measure the radioactivity on the filters.
-
Calculate specific binding for each radioligand concentration.
-
Plot specific binding against the concentration of the radioligand.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Visualizations
Caption: Simplified signaling pathways of the Neurotensin Receptor 1 (NTSR1).
Caption: General workflow for a radioligand binding assay.
Caption: A decision tree for troubleshooting common binding assay issues.
References
- 1. Neurotensin induces hypothermia by activating both neuronal neurotensin receptor 1 and astrocytic neurotensin receptor 2 in the median preoptic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of this compound to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolerance to the hypothermic but not to the analgesic effect of [D-Trp11]neurotensin during the semichronic intracerebroventricular infusion of the peptide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in behavioral responses to [D-Trp11]-neurotensin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in behavioral responses to [D-Trp11]-neurotensin.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, leading to variability in behavioral outcomes.
1. Issue: High Variability in Locomotor Activity Post-Administration
-
Question: We are observing significant variability in locomotor responses (both hyperactivity and hypoactivity) in our rodent models after intracerebroventricular (i.c.v.) administration of this compound. What could be the cause?
-
Answer: Variability in locomotor activity is a documented phenomenon with this compound and can be attributed to several factors:
-
Biphasic Dose-Response: this compound exhibits a biphasic effect on locomotion. Low doses (e.g., < 60 ng in rats) tend to be hypokinetic, while higher doses (e.g., > 750 ng in rats) can be hyperkinetic.[1] It is crucial to perform a thorough dose-response study to identify the optimal dose for your desired effect.
-
Animal Strain: Different rat strains show varied behavioral sensitivity to neurotensin receptor activation. For instance, Lewis rats initially show suppressed activity, while Fischer 344 rats do not.[2] Ensure you are using a consistent and appropriate animal strain for your study.
-
Injection Site Accuracy: Even minor deviations in the i.c.v. injection site can lead to different behavioral outcomes. Injections into the ventral tegmental area (VTA) tend to increase locomotor activity, whereas injections into the nucleus accumbens may have a lesser effect.[2]
-
Environmental Stressors: Factors such as handling, injection stress, and the novelty of the testing environment can significantly impact locomotor activity. Ensure proper acclimatization and consistent handling procedures.
-
Troubleshooting Workflow: Locomotor Variability
Caption: Troubleshooting workflow for locomotor variability.
2. Issue: Inconsistent Analgesic Effects in the Hot Plate Test
-
Question: We are not observing consistent analgesic effects with this compound in the hot plate test. Why might this be?
-
Answer: Inconsistent analgesic responses can stem from several sources:
-
Receptor Specificity: The analgesic effects of neurotensin analogs can be mediated by different neurotensin receptors (NTS1 and NTS2), which can have opposing effects on nociception depending on the dose and site of action.
-
Sex Differences: The neurotensin system can be modulated by sex hormones, potentially leading to different analgesic responses in male and female rodents.[3] It is advisable to test both sexes or to focus on a single sex to reduce variability.
-
Receptor Desensitization: Prolonged or repeated exposure to this compound may lead to receptor desensitization, reducing its analgesic efficacy over time.[4] Consider a study design with sufficient washout periods between administrations.
-
Procedural Variables: The specifics of the hot plate test protocol, such as the plate temperature and cutoff time, can influence the results. Ensure these parameters are consistent across all test subjects.
-
3. Issue: Lack of Expected Antipsychotic-like Effects in Prepulse Inhibition (PPI) Test
-
Question: We are not seeing the expected potentiation of prepulse inhibition with this compound in our animal model of schizophrenia. What could be the issue?
-
Answer: The effects of neurotensin analogs on PPI can be complex and are influenced by several factors:
-
Neurotransmitter Interactions: Neurotensin's modulation of PPI is closely tied to its interaction with the dopamine and serotonin systems.[5] The baseline state of these systems in your animal model can influence the outcome.
-
Brain Region Specificity: The effects of neurotensin on PPI are highly dependent on the brain region targeted. For example, administration into the nucleus accumbens can modulate PPI, while administration into the VTA may not have a significant effect.[6]
-
Estrous Cycle in Females: In female rats, PPI can vary across the estrous cycle, and this variation is partly mediated by endogenous neurotensin.[7] Monitoring the estrous cycle phase of female subjects is crucial for consistent results.
-
Genetic Factors: The genetic background of the animal model can influence the response to antipsychotic-like compounds. Neurotensin-deficient mice, for instance, show baseline deficits in PPI and respond differently to antipsychotic drugs.[8]
-
II. Frequently Asked Questions (FAQs)
1. General Properties and Handling
-
What is the mechanism of action of this compound? this compound is a synthetic analog of the neuropeptide neurotensin. It acts as an agonist at neurotensin receptors (NTS1 and NTS2), which are G protein-coupled receptors.[9] The substitution of L-tryptophan with D-tryptophan at position 11 significantly increases its stability and resistance to degradation by peptidases compared to native neurotensin.[10]
-
How should I prepare and store this compound for in vivo studies? For i.c.v. administration, this compound is typically dissolved in sterile saline (0.9% NaCl). It is recommended to prepare fresh solutions for each experiment to ensure potency. For storage, the lyophilized peptide should be kept at -20°C. Once in solution, it should be used promptly or aliquoted and stored at -80°C to minimize degradation from repeated freeze-thaw cycles.
2. Experimental Design and Interpretation
-
What are the key differences between NTS1 and NTS2 receptor signaling? Both NTS1 and NTS2 are G protein-coupled receptors.
-
NTS1: Primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC).[11] It can also couple to other G proteins.
-
NTS2: The signaling pathways for NTS2 are more complex and can be cell-type dependent. It has been shown to couple to Gq and can also interact with other signaling proteins, such as TrkB receptors.[12][13]
-
-
How can I manage the biphasic dose-response of this compound? A comprehensive dose-response study is essential. Start with a wide range of doses, including those reported in the literature to produce hypo- and hyperactivity (e.g., 10 ng to 1 µg for i.c.v. administration in rats). This will allow you to identify the specific dose range that produces the desired effect in your experimental setup.
-
What is receptor desensitization and how can I avoid it? Receptor desensitization is a process where a receptor becomes less responsive to a constant or repeated stimulus. With this compound, this can manifest as a diminished behavioral response with repeated administrations.[4] To mitigate this, ensure adequate washout periods between drug administrations (e.g., several days) or consider using a single-injection paradigm if your experimental design allows.
III. Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Rats
| Dose (i.c.v.) | Behavioral Effect | Reference |
| < 60 ng | Hypokinesia (decreased locomotion) | [1] |
| > 750 ng | Hyperkinesia (increased locomotion) | [1] |
Table 2: Degradation Rates of Neurotensin and this compound in Rat Brain Preparations
| Peptide | Preparation | Degradation Rate (pmol/min/mg protein) | Reference |
| Neurotensin | Synaptosomes | 890 | [10] |
| [D-Trp11]-NT | Synaptosomes | 59 | [10] |
| Neurotensin | Synaptic Membranes | 1180 | [10] |
| [D-Trp11]-NT | Synaptic Membranes | 12 | [10] |
IV. Experimental Protocols
1. Intracerebroventricular (i.c.v.) Cannulation and Injection in Rodents
This protocol is a standard method for delivering substances directly into the cerebral ventricles.
-
Materials: Stereotaxic apparatus, anesthesia machine, surgical tools, dental cement, guide cannula, dummy cannula, injection cannula, Hamilton syringe.
-
Procedure:
-
Anesthetize the animal and mount it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda and ensure the skull is level.
-
Using appropriate stereotaxic coordinates for the lateral ventricle, drill a small hole in the skull.
-
Lower the guide cannula to the desired depth and secure it with dental cement and skull screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week before injections.
-
For injection, gently restrain the animal, remove the dummy cannula, and insert the injection cannula connected to the Hamilton syringe.
-
Infuse the this compound solution slowly over a defined period.
-
Leave the injector in place for a short period to allow for diffusion before replacing the dummy cannula.
-
Experimental Workflow: i.c.v. Injection
Caption: Workflow for i.c.v. cannulation and injection.
2. Hot Plate Test for Analgesia
This test measures the latency of a rodent to show a painful response to a heated surface.
-
Materials: Hot plate apparatus with adjustable temperature, timer.
-
Procedure:
-
Set the hot plate to a constant temperature (e.g., 52-55°C).
-
Acclimatize the animal to the testing room for at least 30 minutes.
-
Administer this compound or vehicle at the desired time point before the test.
-
Gently place the animal on the hot plate and start the timer.
-
Observe for signs of nociception, such as paw licking, flicking, or jumping.
-
Stop the timer and remove the animal immediately upon observing a nocifensive response.
-
A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.
-
3. Prepulse Inhibition (PPI) of Acoustic Startle
This test measures sensorimotor gating, which is often deficient in animal models of schizophrenia.
-
Materials: Startle chamber with a speaker and a sensor to measure the startle response.
-
Procedure:
-
Acclimatize the animal to the startle chamber with background white noise.
-
Present a series of trials in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weak, non-startling acoustic stimulus (prepulse) presented shortly before the loud pulse.
-
No-stimulus trials: Background noise only.
-
-
Calculate PPI as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
-
V. Signaling Pathways
Neurotensin Receptor Signaling
Caption: Simplified neurotensin receptor signaling pathways.
References
- 1. Centrally administered [D-Trp11]neurotensin, as well as neurotensin protected from inactivation by thiorphan, modifies locomotion in rats in a biphasic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central neurotensin receptor activation produces differential behavioral responses in Fischer and Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sex differences in neurotensin and substance P following nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the inhibitory effect of [D-Trp11]-NT toward some biological actions of neurotensin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. a-systemically-administered-neurotensin-agonist-blocks-disruption-of-prepulse-inhibition-produced-by-a-serotonin-2a-agonist - Ask this paper | Bohrium [bohrium.com]
- 6. Effects of neurotensin administered into the ventral tegmental area on prepulse inhibition of startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous neurotensin is involved in estrous cycle related alterations in prepulse inhibition of the acoustic startle reflex in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Altered Sleep and Affect in the Neurotensin Receptor 1 Knockout Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactions between neurotensin receptors and G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of this compound to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of the interaction between neurotensin receptor NTS1 and Gq protein by lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Neurotensin receptor type 2 protects B-cell chronic lymphocytic leukemia cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
best practices for handling and storing the [D-Trp11]-neurotensin peptide
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing the [D-Trp11]-neurotensin peptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound peptide upon receipt?
Upon receipt, it is crucial to store the lyophilized this compound peptide at -20°C or colder in a tightly sealed container to protect it from moisture and light. For long-term storage, -80°C is recommended. When stored correctly, the lyophilized peptide can remain stable for several years.
Q2: What is the recommended procedure for reconstituting the this compound peptide?
Before opening the vial, allow the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation. The primary recommended solvent is sterile, distilled water. If the peptide does not dissolve in water, you can try adding a small amount of 10-30% acetic acid. For highly hydrophobic peptides, dissolving in a minimal volume of dimethyl sulfoxide (DMSO) and then slowly diluting with your aqueous experimental buffer is a common strategy.[1] Since this compound contains a tryptophan residue, using oxygen-free solvents is advisable to minimize oxidation.
Q3: How stable is this compound in solution?
Peptide solutions are generally not very stable for long periods. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or colder for a few weeks. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation. Peptides containing tryptophan, like this compound, have a limited shelf life in solution.
Q4: What is the biological activity of this compound?
This compound is a potent and more stable analog of the endogenous peptide neurotensin. Its substitution of D-tryptophan at position 11 makes it significantly more resistant to degradation by peptidases compared to native neurotensin.[2] It acts as an agonist at neurotensin receptors (NTSR1 and NTSR2), which are G protein-coupled receptors (GPCRs). Depending on the tissue and experimental conditions, it can also act as a selective antagonist.[1]
Q5: In which in vivo models has this compound been used?
This compound has been used in various in vivo studies, primarily in rats. It has been administered intravenously (i.v.) to study its effects on blood pressure and intracerebroventricularly (i.c.v.) to investigate its central effects on locomotion and body temperature.[1][3][4]
Troubleshooting Guides
Peptide Solubilization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Peptide will not dissolve in water. | The peptide may be hydrophobic or have a net neutral charge at neutral pH. | 1. Check the peptide's properties: Determine the overall charge of the peptide based on its amino acid sequence. This compound has a net positive charge, so it should be soluble in acidic solutions. 2. Try an acidic solution: Attempt to dissolve the peptide in a 10-30% acetic acid solution. 3. Use an organic solvent: If the peptide remains insoluble, dissolve a small amount in DMSO and then dilute it with your aqueous buffer to the desired concentration.[1] 4. Sonication: Briefly sonicate the solution to aid in dissolution. |
| Precipitation occurs after adding the aqueous buffer to the DMSO stock. | The peptide concentration is too high for the final solution, or the buffer composition is incompatible. | 1. Increase the proportion of organic solvent: Try a higher initial concentration in DMSO before dilution. 2. Modify the buffer: Adjust the pH of the aqueous buffer. 3. Work at a lower concentration: Prepare a more dilute final solution. |
Experimental Inconsistencies
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in experiments. | Peptide degradation due to improper storage or handling. | 1. Prepare fresh solutions: Avoid using old stock solutions. 2. Aliquot stock solutions: If you must store solutions, aliquot them to avoid multiple freeze-thaw cycles. 3. Use appropriate buffers: Ensure the pH of your experimental buffer is compatible with peptide stability. For peptides with tryptophan, consider de-gassing buffers to remove oxygen. |
| High variability in in vivo results. | Inconsistent administration of the peptide or degradation after injection. | 1. Verify injection technique: For i.c.v. injections, ensure the cannula placement is accurate. For i.v. injections, confirm the full dose is administered. 2. Consider peptide stability in vivo: this compound is more stable than neurotensin but can still be degraded. Account for this in your experimental design and timing of measurements. |
| High non-specific binding in receptor binding assays. | Issues with the assay buffer, radioligand concentration, or washing steps. | 1. Optimize blocking agents: Ensure your assay buffer contains an appropriate concentration of a blocking agent like bovine serum albumin (BSA). 2. Adjust radioligand concentration: Use a concentration of radiolabeled ligand that is appropriate for the receptor affinity to minimize non-specific binding. 3. Optimize washing: Ensure that washing steps are sufficient to remove unbound ligand without causing significant dissociation of specifically bound ligand. |
Data Presentation
Stability of Neurotensin vs. This compound against Rat Brain Peptidases
| Peptide | Degradation Rate in Synaptosomes (pmol/min/mg protein) | Degradation Rate in Synaptic Membranes (pmol/min/mg protein) |
| Neurotensin | 890 | 1180 |
| This compound | 59 | 12 |
| Data from Neurosci Lett. 1986 Dec 3;72(1):79-83.[2] |
In Vivo Dosage Information
| Application | Animal Model | Dosage | Route of Administration | Reference |
| Hypotensive Activity | Pentobarbital-anesthetized rats | 50-500 nmol/kg | Intravenous (i.v.) | MedChemExpress Datasheet[1] |
| Locomotor Activity (Hypokinetic) | Rats | < 60 ng | Intracerebroventricular (i.c.v.) | Peptides. 1990 May-Jun;11(3):551-5.[3] |
| Locomotor Activity (Hyperkinetic) | Rats | > 60 ng | Intracerebroventricular (i.c.v.) | Peptides. 1990 May-Jun;11(3):551-5.[3] |
| Analgesic and Hypothermic Effects | Rats | 75 ng/h (continuous infusion) | Intracerebroventricular (i.c.v.) | Peptides. 1994;15(2):303-7.[4] |
Experimental Protocols
Detailed Methodology for a Neurotensin Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays for neurotensin receptors and can be used with this compound as a competitor.
1. Materials:
- Cell membranes expressing neurotensin receptors (NTSR1 or NTSR2).
- Radiolabeled neurotensin (e.g., [³H]-Neurotensin).
- Unlabeled this compound for competition studies.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation fluid and a scintillation counter.
2. Procedure:
- Prepare a dilution series of unlabeled this compound in assay buffer.
- In a 96-well plate, add in the following order:
- Assay buffer
- Cell membranes (typically 20-50 µg of protein per well)
- Radiolabeled neurotensin at a concentration close to its Kd (e.g., 1-5 nM).
- Varying concentrations of unlabeled this compound for competition.
- For determining non-specific binding, add a high concentration of unlabeled neurotensin (e.g., 10 µM).
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
3. Data Analysis:
- The data from the competition binding experiment can be analyzed using non-linear regression to determine the IC₅₀ value of this compound. This can then be converted to a Ki value using the Cheng-Prusoff equation.
Detailed Methodology for Intracerebroventricular (ICV) Injection in Rats
This is a general guide and should be performed in accordance with approved animal care and use protocols.
1. Materials:
- Stereotaxic apparatus for rats.
- Anesthesia (e.g., isoflurane or ketamine/xylazine mixture).
- Microsyringe pump and Hamilton syringe.
- Guide cannula and internal injector.
- This compound solution in sterile saline.
2. Surgical Procedure (Cannula Implantation):
- Anesthetize the rat and place it in the stereotaxic apparatus.
- Make a midline incision on the scalp to expose the skull.
- Identify bregma and lambda.
- Using the appropriate stereotaxic coordinates for the desired brain ventricle (e.g., lateral ventricle), drill a small hole in the skull.
- Slowly lower the guide cannula to the correct depth and secure it to the skull with dental cement and surgical screws.
- Insert a dummy cannula to keep the guide cannula patent.
- Allow the animal to recover for at least one week post-surgery.
3. Injection Procedure:
- Gently restrain the conscious rat (or lightly anesthetize if necessary).
- Remove the dummy cannula and insert the internal injector, which is connected to the microsyringe via tubing.
- Infuse the desired volume of the this compound solution at a slow, controlled rate (e.g., 0.5-1 µL/min).
- Leave the injector in place for a minute following the injection to prevent backflow.
- Withdraw the injector and replace the dummy cannula.
Visualizations
Caption: Workflow for handling and storing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability of this compound to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Centrally administered [D-Trp11]neurotensin, as well as neurotensin protected from inactivation by thiorphan, modifies locomotion in rats in a biphasic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolerance to the hypothermic but not to the analgesic effect of [D-Trp11]neurotensin during the semichronic intracerebroventricular infusion of the peptide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting the optimal buffer for in vitro studies with [D-Trp11]-neurotensin
Welcome to the technical support center for researchers using [D-Trp11]-neurotensin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native neurotensin?
A: this compound is a synthetic analog of the endogenous 13-amino acid neuropeptide, neurotensin (NT). The key difference is the substitution of the L-Tryptophan at position 11 with its D-isomer (D-Tryptophan). This single substitution makes this compound significantly more resistant to degradation by peptidases compared to native neurotensin.[1] This enhanced stability provides a longer duration of action in in vitro and in vivo systems.[1] While it often acts as a potent agonist at neurotensin receptors, its pharmacological profile can be complex, exhibiting antagonist activity in some tissues.[2][3]
Q2: What is the optimal buffer for dissolving and using this compound in my experiments?
A: There is no single "optimal" buffer, as the best choice depends on your specific assay (e.g., receptor binding, cell-based functional assay). However, a good starting point for most in vitro biological assays is a buffer at or near physiological pH (7.2-7.6).
General Recommendations:
-
Initial Solubilization: First, attempt to dissolve the lyophilized peptide in sterile, nuclease-free water. If solubility is an issue, a small amount of a solvent like DMSO can be used to create a concentrated stock, which is then diluted into the final aqueous assay buffer.[4]
-
Assay Buffer Selection: Commonly used buffers include Phosphate-Buffered Saline (PBS), Tris-based buffers (e.g., Tris-HCl), and HEPES.[5][6] For receptor binding assays, a common buffer is 50 mM Tris-HCl, pH 7.4.[6][7]
-
Key Additives: To prevent peptide loss due to non-specific adsorption to plasticware and to maintain protein integrity, it is highly recommended to include additives in your final assay buffer.
The following table summarizes common buffer components and their functions:
| Component | Recommended Concentration | Purpose & Rationale |
| Buffering Agent | 20-50 mM | Maintains a stable pH. Common choices include Tris-HCl, HEPES, or PBS.[5] |
| Salts (e.g., NaCl) | 100-150 mM | Mimics physiological ionic strength. Note: Na+ ions can reduce the affinity of neurotensin for its receptor.[7] |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | A carrier protein that prevents the peptide from adsorbing to tubes and plate wells.[6][7] |
| Detergent (e.g., Tween-20) | 0.005% - 0.05% (v/v) | Reduces non-specific binding and can help prevent peptide aggregation.[5] |
| Protease Inhibitors | Varies (use a cocktail) | While [D-Trp11]-NT is stable, adding protease inhibitors is good practice in cell lysate or membrane prep experiments. |
| Bacitracin | 0.004% (w/v) | An antibiotic that also has some protease inhibitory activity, often used in binding assays.[6][7] |
Q3: How should I properly store and handle this compound?
A: Proper storage is critical to prevent degradation and ensure experimental reproducibility.[8]
-
Long-Term Storage: Store the lyophilized peptide at -20°C or -80°C.[8]
-
Reconstitution: Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Stock Solutions: After reconstitution, aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8] Store stock solutions at -20°C or -80°C.
-
Protection from Oxidation: Peptides containing Tryptophan (Trp) are susceptible to oxidation.[8] Minimize exposure to air by tightly sealing vials.
Q4: My experimental results are inconsistent. What could be the cause?
A: Inconsistency in peptide assays is a common issue.[4] The troubleshooting guide below outlines potential causes and solutions.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Activity | Peptide Degradation: Improper storage, multiple freeze-thaw cycles.[8] | Aliquot stock solutions. Store lyophilized peptide at -20°C. Prepare fresh working solutions for each experiment. |
| Peptide Oxidation: The Trp residue is susceptible to oxidation.[8] | Minimize air exposure of the stock vial. Consider flushing vials with argon or nitrogen gas. | |
| Incorrect Concentration: Inaccurate weighing of hygroscopic peptide powder; peptide adsorption to surfaces. | Equilibrate vial to room temperature before weighing. Use buffers containing BSA or Tween-20 to prevent adsorption.[5] | |
| High Variability Between Replicates | Incomplete Solubilization: Peptide has precipitated out of solution. | Visually inspect solutions for precipitates. Confirm solubility in your chosen buffer. Consider creating a stock in DMSO before diluting.[4] |
| Pipetting Errors: Inaccurate dispensing of small volumes of potent peptide. | Use calibrated pipettes. Prepare a series of dilutions rather than a single large dilution. | |
| High Background Signal | Non-Specific Binding: Peptide or detection antibodies are binding to the plate or other proteins. | Increase detergent (e.g., Tween-20) concentration in wash buffers.[4] Ensure blocking steps are sufficient (e.g., using BSA or non-fat milk).[9] |
| Contamination: Trifluoroacetic acid (TFA) from purification or endotoxins can affect cell-based assays.[10] | If TFA is suspected to interfere, consider a buffer exchange or dialysis for the peptide stock. Use endotoxin-free reagents. |
Experimental Protocols & Visualizations
General Protocol: Neurotensin Receptor Binding Assay
This protocol describes a competitive binding assay using radiolabeled neurotensin ([³H]NT) and unlabeled this compound.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA, 0.004% Bacitracin.[6][7]
-
Cell membranes or tissue homogenates expressing neurotensin receptors.
-
[³H]Neurotensin.
-
Unlabeled this compound (competitor).
-
Unlabeled Neurotensin (for non-specific binding).
-
GF/B glass fiber filters and filtration apparatus.
Methodology:
-
Preparation: Prepare serial dilutions of unlabeled this compound in Assay Buffer.
-
Reaction Setup: In a microtiter plate or microcentrifuge tubes, combine:
-
Cell membranes (e.g., 20-50 µg protein).
-
[³H]Neurotensin (at a concentration near its Kd, e.g., 2 nM).[7]
-
Varying concentrations of unlabeled this compound.
-
For total binding, add Assay Buffer instead of a competitor.
-
For non-specific binding, add a high concentration of unlabeled neurotensin (e.g., 10 µM).[7]
-
-
Incubation: Incubate the reactions for 60 minutes on ice.[6][7]
-
Termination: Rapidly terminate the binding reaction by filtering the mixture through GF/B filters pre-soaked in buffer.
-
Washing: Wash the filters quickly with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the Ki or IC₅₀ value.
Caption: Workflow for a competitive receptor binding assay.
Neurotensin Receptor 1 (NTSR1) Signaling Pathways
This compound, as an agonist, activates NTSR1, a G protein-coupled receptor (GPCR). This initiates several downstream signaling cascades.[11][12] The primary pathways involve coupling to Gαq and Gαi/o proteins, as well as β-arrestin recruitment.[11][13]
Caption: Major signaling pathways activated by the NTSR1 receptor.
Troubleshooting Logic for Inconsistent Results
When faced with inconsistent data, a logical approach can help identify the root cause.
Caption: A decision tree for troubleshooting inconsistent assay results.
References
- 1. Stability of this compound to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 73634-68-1|DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. Structure of the agonist-bound neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. genscript.com [genscript.com]
- 9. Functional Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. genscript.com [genscript.com]
- 11. ovid.com [ovid.com]
- 12. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
- 13. Neurotensin receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Locomotor Patterns Induced by [D-Trp11]-Neurotensin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the neurotensin analog, [D-Trp11]-neurotensin, on locomotor activity.
Frequently Asked Questions (FAQs)
Q1: What is the expected locomotor response to this compound administration in rodents?
A1: this compound typically induces a biphasic locomotor response when administered centrally. At low doses (e.g., below 60 ng, intracerebroventricularly in rats), it tends to produce hypolocomotion (decreased locomotor activity).[1] Conversely, at higher doses (e.g., 750 ng, intracerebroventricularly in rats), it leads to hyperlocomotion (increased locomotor activity).[1][2] This dose-dependent effect is a critical consideration in experimental design and data interpretation.
Q2: What are some "unexpected" locomotor patterns that might be observed with this compound?
A2: Beyond the expected biphasic response, researchers may encounter more nuanced or "unexpected" locomotor patterns. These can include:
-
Lack of a Biphasic Effect: Observing only hypo- or hyperlocomotion across a range of doses. This could be due to the specific dose range selected, the route of administration, or the specific rodent strain used.
-
Stereotyped Behaviors: While not extensively reported specifically for this compound, high doses of substances that increase dopamine transmission can induce stereotypies (repetitive, invariant behaviors). Researchers should be observant for behaviors such as repetitive sniffing, gnawing, or head weaving, especially at hyperlocomotor-inducing doses.
-
Changes in Specific Locomotor Parameters: Unexpected alterations in specific aspects of locomotion can occur, such as:
-
Rearing: An increase or decrease in vertical exploration.
-
Thigmotaxis: An unusual preference for staying close to the walls of the open field arena (an indicator of anxiety) or, conversely, increased time spent in the center.
-
-
Delayed Onset or Prolonged Duration of Effects: The timing of the locomotor effects may deviate from expectations. The high stability of this compound compared to endogenous neurotensin can lead to more sustained effects.
Q3: What is the primary mechanism behind the hyperlocomotor effects of this compound?
A3: The hyperlocomotor activity induced by high doses of this compound is primarily mediated by its interaction with the dopaminergic system. Specifically, it increases dopamine turnover in the nucleus accumbens, a key brain region involved in reward and motor control.[2] This effect is thought to be mediated through the neurotensin receptor 1 (NTS1), which can modulate the function of dopamine D2 receptors.[3]
Q4: Can this compound influence locomotor activity through other neurotransmitter systems?
A4: While the dopaminergic system is the main driver of hyperlocomotion, neurotensin receptors are known to modulate other neurotransmitter systems, which could indirectly influence locomotor patterns. Neurotensin can interact with glutamatergic and GABAergic pathways within the basal ganglia, creating a complex interplay that fine-tunes motor output.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| No significant change in locomotor activity at any dose. | 1. Incorrect Drug Concentration or Administration: Errors in dilution or injection technique. 2. Low Bioavailability: Depending on the route of administration, the compound may not be reaching the central nervous system in sufficient concentrations. 3. Strain/Species Differences: The rodent strain or species used may be less sensitive to this compound. | 1. Verify Calculations and Technique: Double-check all dose calculations and ensure proper administration technique (e.g., correct placement of intracerebroventricular cannula). 2. Consider Alternative Routes: If using peripheral administration, consider central administration (ICV, or direct injection into a specific brain region) to bypass the blood-brain barrier. 3. Consult Literature for Strain Sensitivity: Review literature for studies using the same rodent strain. Consider a pilot study with a different, more commonly used strain. |
| Only Hypolocomotion Observed, Even at Higher Doses. | 1. Dose Range is Not High Enough: The doses tested may still be within the hypokinetic range for the specific experimental conditions. 2. Dominance of NTS2 Receptor Activation: In some brain regions or under certain conditions, the effects of NTS2 receptor activation (which can be associated with hypolocomotion) may predominate. | 1. Expand Dose-Response Curve: Test a wider and higher range of doses. 2. Use Receptor-Specific Antagonists: Co-administer with a selective NTS1 antagonist to see if the hypolocomotor effect is unmasked, or an NTS2 antagonist to see if it is blocked. |
| Only Hyperlocomotion Observed, Even at Lower Doses. | 1. Dose Range is Too High: The lowest dose tested may already be in the hyperkinetic range. 2. Sensitization: If animals have been previously exposed to dopamine agonists or other psychostimulants, they may exhibit a sensitized hyperlocomotor response to this compound. | 1. Test Lower Doses: Include a range of lower doses in the experimental design. 2. Review Animal History: Ensure that the experimental subjects have not been used in prior studies that could induce sensitization. |
| High Variability in Locomotor Response Between Animals. | 1. Inconsistent Drug Administration: Variations in injection volume or placement. 2. Environmental Factors: Differences in lighting, noise, or handling of the animals can significantly impact locomotor activity. 3. Individual Differences in Receptor Expression: Natural biological variation in neurotensin receptor density. | 1. Standardize Procedures: Ensure all experimental procedures, from drug preparation to animal handling and injection, are highly standardized. 2. Control Environmental Variables: Conduct experiments at the same time of day, in a quiet, consistently lit room. Allow for a proper habituation period. 3. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. |
Data Presentation
Table 1: Quantitative Data on this compound Analog and Neurotensin Receptor Binding
| Ligand/Receptor | Binding Parameter | Value | Tissue/Cell Line | Reference |
| 125I-[Trp11]-neurotensin on Rat Gastric Smooth Muscle Membranes | High-affinity Kd | 56 pM | Rat Fundus Smooth Muscle | |
| Low-affinity Kd | 1.92 nM | Rat Fundus Smooth Muscle | ||
| High-affinity Bmax | 6.6 fmol/mg protein | Rat Fundus Smooth Muscle | ||
| Low-affinity Bmax | 11.4 fmol/mg protein | Rat Fundus Smooth Muscle |
Experimental Protocols
1. Open Field Test for Locomotor Activity
-
Objective: To assess spontaneous locomotor activity and exploratory behavior in rodents following this compound administration.
-
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for mice, 100 x 100 x 40 cm for rats), made of a non-porous material for easy cleaning.
-
Video camera mounted above the arena.
-
Automated tracking software (e.g., Any-maze, EthoVision) or manual scoring system.
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
-
70% ethanol for cleaning.
-
-
Procedure:
-
Habituation: Bring animals to the testing room at least 30-60 minutes before the experiment to acclimate to the environment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular). The timing between administration and testing will depend on the route and expected pharmacokinetics.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's behavior for a predetermined period (typically 15-60 minutes). The tracking software will automatically record parameters such as:
-
Total distance traveled
-
Time spent in different zones (center vs. periphery)
-
Rearing frequency and duration
-
Ambulatory time vs. resting time
-
-
Post-Test: Remove the animal from the arena and return it to its home cage. Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.
-
-
Data Analysis: Compare the locomotor parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Caption: Experimental workflow for assessing locomotor activity.
Caption: this compound and Dopamine signaling interaction.
References
- 1. Centrally administered [D-Trp11]neurotensin, as well as neurotensin protected from inactivation by thiorphan, modifies locomotion in rats in a biphasic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Locomotor effects of [D-Trp11]neurotensin and dopamine transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotensin Triggers Dopamine D2 Receptor Desensitization through a Protein Kinase C and β-Arrestin1-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [D-Trp11]-Neurotensin Experiments and Peptidase Inhibition
Welcome to the technical support center for researchers utilizing the neurotensin analog, [D-Trp11]-neurotensin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a specific focus on controlling for peptidase inhibition.
Frequently Asked Questions (FAQs)
Q1: Is this compound completely resistant to peptidase degradation?
A1: No. While the substitution of L-Tryptophan with D-Tryptophan at position 11 significantly enhances the peptide's stability compared to native neurotensin, it is not completely immune to enzymatic degradation. This compound can still be cleaved by certain peptidases, particularly at the Tyr3-Glu4, Glu4-Asn5, and Asn5-Lys6 bonds.[1]
Q2: What are the primary enzymes responsible for the degradation of neurotensin and its analogs?
A2: The primary enzymes involved in the breakdown of neurotensin are metalloendopeptidases. These include neprilysin (endopeptidase 24.11), endopeptidase 24.15, and neurolysin (endopeptidase 24.16). Angiotensin-converting enzyme (ACE) and various aminopeptidases also contribute to its degradation.[2]
Q3: Why am I seeing inconsistent or lower-than-expected activity of this compound in my in vitro assays?
A3: Inconsistent or reduced activity can often be attributed to unexpected degradation of the peptide by peptidases present in your experimental system (e.g., cell lysates, tissue homogenates, or serum-containing media). It is crucial to incorporate appropriate peptidase inhibitors to ensure the integrity of the peptide throughout the experiment.
Q4: What is a good starting point for a peptidase inhibitor cocktail when working with this compound?
A4: A broad-spectrum peptidase inhibitor cocktail is recommended. A common combination includes inhibitors for the major classes of peptidases that degrade neurotensin. See the table below for recommended starting concentrations. It is always advisable to optimize the inhibitor concentrations for your specific experimental setup.
Troubleshooting Guides
Issue 1: Rapid loss of this compound activity in brain homogenates.
-
Possible Cause: High peptidase activity in brain tissue preparations.
-
Troubleshooting Steps:
-
Pre-incubate with Inhibitors: Before adding this compound, pre-incubate the brain homogenate with a comprehensive peptidase inhibitor cocktail for 15-30 minutes on ice.
-
Optimize Inhibitor Concentrations: If degradation persists, consider increasing the concentration of key inhibitors such as phosphoramidon (neprilysin inhibitor) and captopril (ACE inhibitor).
-
Use Freshly Prepared Homogenates: Whenever possible, use freshly prepared brain homogenates, as freeze-thaw cycles can release additional peptidases.
-
Confirm Inhibitor Activity: Ensure that your peptidase inhibitors are not expired and have been stored correctly.
-
Issue 2: High variability between replicate wells in cell-based signaling assays.
-
Possible Cause: Inconsistent peptidase activity across wells, or degradation of the peptide in the culture medium.
-
Troubleshooting Steps:
-
Add Inhibitors to Media: Supplement your cell culture media with a suitable peptidase inhibitor cocktail immediately before adding this compound.
-
Serum-Free Conditions: If compatible with your cells, consider running the experiment in serum-free media to reduce the concentration of exogenous peptidases.
-
Minimize Incubation Time: If possible, reduce the incubation time of this compound with the cells to minimize the window for degradation.
-
Gentle Cell Handling: Avoid excessive mechanical stress during cell handling, which can lead to cell lysis and the release of intracellular peptidases.
-
Data Presentation
Table 1: Degradation Rates of Neurotensin (NT) and [D-Trp11]-NT in Rat Brain Fractions
| Tissue Fraction | Peptide | Degradation Rate (pmol/min/mg protein) |
| Synaptosomes | NT | 890[1] |
| [D-Trp11]-NT | 59 [1] | |
| Synaptic Membranes | NT | 1180[1] |
| [D-Trp11]-NT | 12 [1] |
Table 2: Recommended Peptidase Inhibitors and Starting Concentrations
| Inhibitor | Target Peptidase(s) | Recommended Starting Concentration |
| Phosphoramidon | Neprilysin (Endopeptidase 24.11) | 1 µM |
| Captopril | Angiotensin-Converting Enzyme (ACE) | 1 µM |
| Thiorphan | Neprilysin, ACE | 10 µM |
| Bestatin | Aminopeptidases | 10 µM |
| 1,10-Phenanthroline | Metalloendopeptidases (broad-spectrum) | 10 µM |
| Amastatin | Aminopeptidases | 10 µM |
Note: These are starting concentrations and may require optimization for your specific experimental conditions.
Experimental Protocols
Protocol 1: this compound Stability Assay in Rat Brain Homogenate
-
Preparation of Brain Homogenate:
-
Euthanize a rat according to approved institutional guidelines.
-
Rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in 10 volumes of ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Stability Assay:
-
Dilute the brain homogenate in assay buffer to a final protein concentration of 0.5 mg/mL.
-
Prepare tubes containing the brain homogenate with and without a peptidase inhibitor cocktail (use concentrations from Table 2 as a starting point).
-
Pre-incubate the tubes at 37°C for 15 minutes.
-
Add this compound to each tube to a final concentration of 10 µM.
-
Incubate the tubes at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each tube and immediately stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).
-
-
Analysis by HPLC:
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC using a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact this compound from its degradation products.
-
Quantify the peak area of the intact peptide at each time point to determine the rate of degradation.
-
Protocol 2: Neurotensin Receptor Binding Assay with Peptidase Inhibition
-
Membrane Preparation:
-
Prepare cell or tissue membranes expressing the neurotensin receptor 1 (NTS1) using standard protocols.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
50 µL of binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
10 µL of peptidase inhibitor cocktail (at 10x the final desired concentration).
-
10 µL of unlabeled this compound (for competition binding) or buffer (for total binding).
-
10 µL of radiolabeled neurotensin analog (e.g., [3H]-[D-Trp11]-neurotensin) at a concentration near its Kd.
-
20 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
For non-specific binding wells, add a high concentration of unlabeled neurotensin (e.g., 1 µM).
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in binding buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the unlabeled ligand to determine the IC50 and Ki values.
-
Mandatory Visualizations
Caption: NTS1 Receptor Signaling Pathway.
Caption: this compound Stability Assay Workflow.
Caption: Troubleshooting Logic for [D-Trp11]-NT Experiments.
References
Technical Support Center: Optimizing Central Administration of [D-Trp11]-Neurotensin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the delivery of [D-Trp11]-neurotensin for central administration. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the central administration of this compound.
Issue 1: Inconsistent or Unexpected Behavioral/Physiological Responses
Question: We are observing variable or contradictory results in our animal studies after intracerebroventricular (ICV) injection of this compound. What could be the cause?
Answer:
Inconsistent outcomes following central administration of this compound can stem from several factors, ranging from procedural variability to the inherent pharmacological properties of the peptide.
-
Dose-Dependent Biphasic Effects: this compound has been shown to have biphasic effects on locomotion in rats. Lower doses (e.g., below 60 ng) can be hypokinetic, while higher doses can be hyperkinetic.[1] This dose-response relationship is a critical factor to consider when interpreting behavioral data.
-
Injection Accuracy: Incorrect cannula placement is a common source of variability. It is crucial to verify the stereotaxic coordinates and ensure the injection targets the desired ventricular space. Post-mortem verification of cannula placement using dye injection is recommended.
-
Injection Volume and Rate: Rapid injection of a large volume can lead to pressure-related artifacts and uneven distribution of the peptide within the cerebrospinal fluid (CSF). A slow and controlled infusion is recommended to minimize these effects.
-
Animal Stress: Handling and injection procedures can induce stress in animals, which may confound behavioral and physiological readouts. Acclimatizing animals to handling and injection procedures can help mitigate these effects.
-
Tolerance: Continuous or repeated administration of this compound may lead to tolerance to some of its effects, such as hypothermia, while other effects, like analgesia, may be sustained.[2]
Issue 2: Poor Solubility or Precipitation of the Peptide Solution
Question: We are having difficulty dissolving this compound, or it is precipitating out of solution. How can we improve its solubility for central administration?
Answer:
Proper dissolution and stability of the this compound solution are critical for accurate dosing.
-
Solvent Selection: this compound is soluble in water.[1] For in vivo experiments, sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) are the recommended vehicles.
-
pH and Temperature: The stability of peptides can be influenced by pH and temperature. While specific data for this compound is limited, it is generally advisable to prepare solutions fresh for each experiment and store them at 4°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
Sonication: If the peptide is difficult to dissolve, gentle sonication in a water bath can aid in dissolution.
-
Concentration: Attempting to dissolve the peptide at a concentration that exceeds its solubility limit will result in precipitation. It is important to work within the known solubility range.
Issue 3: Suspected Degradation of the Peptide
Question: How stable is this compound in the brain, and what are the signs of degradation?
Answer:
This compound is an analog of neurotensin designed for increased stability against peptidases.
-
Enhanced Stability: The D-Tryptophan substitution at position 11 makes this compound significantly more resistant to degradation by brain peptidases compared to native neurotensin.[3]
-
Degradation Rates: Studies have shown that the rate of degradation of this compound in rat brain synaptosomes and synaptic membranes is substantially lower than that of native neurotensin.[3][4]
-
Signs of Degradation: A loss of biological activity or inconsistent experimental results over time with a stored solution could indicate degradation. It is always best to prepare fresh solutions for each experiment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for central administration of this compound?
A1: The recommended vehicle is sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF).
Q2: What are the typical doses of this compound for ICV injection in rats?
A2: Doses can vary depending on the desired effect. Studies have reported a range from nanograms to micrograms. For example, a low dose of 30 ng has been shown to decrease locomotor activity, while a higher dose of 750 ng increased it.[5] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.
Q3: How should this compound be stored?
A3: The lyophilized peptide should be stored at -20°C.[1] Once reconstituted in a vehicle, it is recommended to use the solution immediately. For short-term storage (hours to a day), keep the solution at 4°C. For longer-term storage, aliquot the solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the known central effects of this compound?
A4: Central administration of this compound has been shown to modulate a variety of physiological and behavioral processes, including:
-
Locomotion: Biphasic effects, with low doses causing hypoactivity and high doses causing hyperactivity.[1][6]
-
Analgesia: Can produce analgesic effects.[2]
-
Interaction with Dopamine Systems: It can modulate the activity of the mesolimbic dopamine system.[7]
Q5: Can this compound be administered continuously?
A5: Yes, continuous central infusion of this compound can be achieved using osmotic minipumps. This method is useful for studying the effects of long-term administration and can help to avoid the stress of repeated injections.[2]
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C80H122N22O19 | [9] |
| Molecular Weight | 1695.96 g/mol | [9] |
| Solubility | Soluble in water | [1] |
| Storage (Lyophilized) | -20°C | [1] |
Table 2: In Vitro Degradation Rates of Neurotensin (NT) and this compound ([D-Trp11]-NT) in Rat Brain Fractions
| Brain Fraction | Peptide | Degradation Rate (pmol/min/mg protein) | Reference |
| Synaptosomes | NT | 890 | [3][4] |
| [D-Trp11]-NT | 59 | [3][4] | |
| Synaptic Membranes | NT | 1180 | [3][4] |
| [D-Trp11]-NT | 12 | [3][4] |
Table 3: Dose-Dependent Effects of Intracerebroventricular this compound on Locomotion in Rats
| Dose | Effect on Locomotion | Reference |
| < 60 ng | Hypokinetic (decreased activity) | [1] |
| > 60 ng | Hyperkinetic (increased activity) | [1] |
| 30 ng | Decreased locomotor activity | [5] |
| 750 ng | Increased locomotor activity | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intracerebroventricular (ICV) Injection
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of vehicle to achieve the desired final concentration.
-
Reconstitute the peptide by adding the calculated volume of sterile saline or aCSF to the vial.
-
Gently vortex the solution to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If not for immediate use, aliquot the solution into sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Intracerebroventricular (ICV) Bolus Injection in Rats
Materials:
-
Anesthetized rat
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Prepared this compound solution
-
Surgical tools (scalpel, drills, etc.)
-
Suturing material
Procedure:
-
Anesthetize the rat according to your institution's approved protocol.
-
Secure the animal in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda and ensure the skull is level.
-
Determine the stereotaxic coordinates for the lateral ventricle. A common set of coordinates relative to bregma for rats is: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface. These coordinates may need to be adjusted based on the rat strain and age.
-
Drill a small hole through the skull at the determined coordinates.
-
Slowly lower the injection needle to the target DV depth.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min).
-
Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
Suture the scalp incision.
-
Monitor the animal during recovery from anesthesia.
Protocol 3: Continuous Central Infusion using an Osmotic Minipump
Materials:
-
Osmotic minipump (e.g., Alzet)
-
Brain infusion cannula
-
Catheter tubing
-
Prepared this compound solution
-
Surgical tools and stereotaxic apparatus
Procedure:
-
Pump Preparation: Fill the osmotic minipump with the this compound solution according to the manufacturer's instructions. Prime the pump in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.
-
Cannula Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant the brain infusion cannula into the lateral ventricle using the coordinates and surgical procedure described in Protocol 2. Secure the cannula to the skull with dental cement.
-
Pump Implantation: Create a subcutaneous pocket on the back of the animal, typically between the scapulae.
-
Connection: Connect the primed osmotic minipump to the brain infusion cannula via the catheter tubing.
-
Implantation: Place the osmotic minipump into the subcutaneous pocket.
-
Closure: Suture the incisions on the scalp and back.
-
Post-operative Care: Provide appropriate post-operative care and analgesia as per your institutional guidelines.
Mandatory Visualizations
Caption: NTS1 Receptor Signaling Pathway.
Caption: ICV Bolus Injection Workflow.
Caption: Troubleshooting Logic Flow.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. alzet.com [alzet.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of this compound to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Locomotor effects of [D-Trp11]neurotensin and dopamine transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Centrally administered [D-Trp11]neurotensin, as well as neurotensin protected from inactivation by thiorphan, modifies locomotion in rats in a biphasic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The acute and subchronic effects of a brain-penetrating, neurotensin-1 receptor agonist on feeding, body weight and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Acute and Subchronic Effects of a Brain-Penetrating, Neurotensin-1 Receptor Agonist on Feeding, Body Weight and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
overcoming poor solubility of [D-Trp11]-neurotensin in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming poor aqueous solubility of [D-Trp11]-neurotensin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic analog of the endogenous neuropeptide neurotensin (NT). The substitution of L-tryptophan with D-tryptophan at position 11 significantly increases its stability against enzymatic degradation compared to native neurotensin.[1] However, like many peptides, this compound can exhibit poor solubility in aqueous solutions, which can pose challenges for its use in in vitro and in vivo experiments. Factors influencing its solubility include its amino acid composition, particularly the presence of hydrophobic residues, and its tendency to aggregate.[2]
Q2: What are the initial recommended solvents for dissolving this compound?
A2: It is always recommended to start with a small amount of the peptide for solubility testing before dissolving the entire sample.[3][4] The general recommendation is to begin with the mildest solvents and progress to stronger ones if necessary. A common starting point is sterile, distilled water. If the peptide does not dissolve in water, a dilute acidic solution (e.g., 10% acetic acid) can be tried.[5] For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) may be required to achieve initial dissolution, followed by careful dilution with the aqueous buffer of choice.[5][6]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of peptides is highly dependent on pH. Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. Adjusting the pH of the solution to be above or below the pI will increase the net charge of the peptide, thereby enhancing its interaction with water and improving solubility. This compound has a net positive charge at physiological pH due to the presence of basic residues (Lys, Arg). Therefore, dissolving it in a slightly acidic buffer can help to maintain a positive charge and promote solubilization. For basic peptides, dissolving in an acidic solution like 10% acetic acid is often effective.[4][6]
Q4: Can I use organic co-solvents to dissolve this compound for cell-based assays?
A4: Yes, organic co-solvents such as DMSO, ethanol, or acetonitrile can be used to dissolve hydrophobic peptides.[2] However, it is crucial to consider the compatibility of these solvents with your specific experimental setup. For most cell-based assays, the final concentration of the organic solvent should be kept to a minimum, typically below 1%, to avoid cytotoxicity. It is recommended to prepare a concentrated stock solution in the organic solvent and then dilute it stepwise into the aqueous assay buffer.[2]
Q5: Are there any alternative methods to improve the solubility of this compound for in vivo studies?
A5: For in vivo applications where the use of organic solvents may be limited, formulation strategies involving excipients can be employed. Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility and stability.[7][8] This method is particularly useful for preparing parenteral formulations.[7][8][9]
Troubleshooting Guides
Problem 1: this compound powder does not dissolve in water or aqueous buffer.
Possible Cause & Solution:
| Possible Cause | Suggested Solution |
| Peptide is at or near its isoelectric point (pI). | Adjust the pH of the buffer. Since this compound is a basic peptide, lowering the pH with a dilute acid (e.g., 10% acetic acid) should increase its solubility.[4] |
| High hydrophobicity of the peptide. | Use a small amount of an organic co-solvent. Prepare a concentrated stock solution in 100% DMSO and then slowly dilute it with your aqueous buffer while vortexing.[5][6] |
| Peptide aggregation. | Use sonication to aid in the dispersion of peptide aggregates. Gentle heating (up to 40°C) can also be attempted.[6] |
| Insufficient mixing. | Ensure thorough vortexing after each addition of solvent. Allow adequate time for the peptide to dissolve. |
Problem 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
Possible Cause & Solution:
| Possible Cause | Suggested Solution |
| Rapid change in solvent polarity. | Add the DMSO stock solution dropwise into the aqueous buffer while continuously vortexing. This helps to avoid localized high concentrations of the peptide that can lead to precipitation. |
| Final concentration exceeds the solubility limit in the mixed solvent. | Increase the final volume of the aqueous buffer to achieve a lower final peptide concentration. |
| Buffer composition is incompatible. | Test different aqueous buffers. The ionic strength and specific ions in the buffer can influence peptide solubility. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Remarks |
| Water | Poor to Moderate | Solubility can be improved by pH adjustment.[5] |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Poor to Moderate | Similar to water; solubility may be limited. |
| 10% Acetic Acid | Good | Recommended for basic peptides.[4][5] |
| Dimethyl Sulfoxide (DMSO) | Good | Use as a stock solution solvent.[5][6] |
| Ethanol | Moderate | Can be used as a co-solvent. |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Stock Solution of this compound for In Vitro Assays
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound (approximately 1696 g/mol ), calculate the volume of DMSO required to prepare a 10 mM stock solution. For example, for 1 mg of peptide, add 59 µL of DMSO.
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the peptide is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
To prepare a 1 mM working stock solution, dilute the 10 mM DMSO stock 1:10 with sterile water or the desired aqueous buffer. For example, add 10 µL of the 10 mM stock to 90 µL of buffer.
-
Aliquot the 1 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Solubilization of this compound using 2-Hydroxypropyl-β-Cyclodextrin for In Vivo Administration
Materials:
-
This compound (lyophilized powder)
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile glass vials
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of HP-β-CD in sterile saline (e.g., 40% w/v).
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add the appropriate volume of the HP-β-CD solution to the peptide.
-
Stir the mixture at room temperature for a specified period (e.g., 1-2 hours) or until the peptide is completely dissolved. The formation of an inclusion complex between the peptide and HP-β-CD will enhance its aqueous solubility.[7][8]
-
Visually inspect the solution for any particulate matter. If necessary, the solution can be filtered through a sterile 0.22 µm syringe filter.
-
The final concentration of the peptide should be determined based on the desired dosage for the in vivo study.
Mandatory Visualizations
References
- 1. Stability of this compound to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. genscript.com [genscript.com]
- 4. lifetein.com [lifetein.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. The potential use of cyclodextrins in parenteral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Potential Use of Cyclodextrins in Parenteral Formulations | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Hypotensive Side Effects of [D-Trp11]-neurotensin in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hypotensive side effects of the neurotensin analog, [D-Trp11]-neurotensin, during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the administration of this compound and provides practical troubleshooting steps.
| Question | Answer & Troubleshooting Steps |
| 1. What is the expected hypotensive response to this compound administration? | At lower doses, this compound can act as an antagonist to neurotensin, potentially inhibiting hypotension. However, at higher concentrations, it exhibits neurotensin-like (agonistic) activity and can cause a dose-dependent decrease in blood pressure.[1] The onset of hypotension following central administration of neurotensin is typically rapid (30-60 seconds), with a variable duration of 1 to 45 minutes.[2] Be aware that tachyphylaxis (rapidly diminishing response to successive doses) can occur. |
| 2. My animal is experiencing a more severe or prolonged hypotensive episode than anticipated. What should I do? | Immediate Actions: 1. Stop the this compound infusion immediately. 2. Administer a rapid intravenous (IV) bolus of sterile saline or other balanced crystalloid solution to increase circulatory volume. 3. If hypotension persists, proceed to the vasopressor administration protocol (see Experimental Protocols section). Troubleshooting: * Verify the concentration of your this compound solution. An error in calculation could lead to a higher dose being administered. * Check the infusion rate and equipment for accuracy. * Review the animal's anesthetic depth. Some anesthetics can exacerbate hypotension. |
| 3. I'm observing significant variability in the hypotensive response between animals. Why is this happening? | Variability can be attributed to several factors: * Anesthetic Agent: The type and depth of anesthesia can influence the cardiovascular response. * Animal Strain and Health Status: Different rat strains may exhibit varied sensitivity. Underlying health conditions can also affect the response. * Route of Administration: Central (intracerebroventricular or intrathecal) versus peripheral (intravenous) administration will produce different hypotensive profiles. |
| 4. Can I pre-treat my animals to prevent this compound-induced hypotension? | While pre-treatment is not a standard documented procedure for this compound, you could consider the following, with appropriate ethical considerations and experimental controls: * Lowering the initial dose of this compound to determine the hypotensive threshold in your specific model. * Ensuring adequate hydration of the animal before the experiment. * Having vasopressor agents prepared and readily available is the most critical preventative measure. |
| 5. How can I distinguish between this compound's antagonistic and agonistic effects on blood pressure? | This requires a carefully designed dose-response study. * To observe antagonism: First, induce hypotension with a known dose of neurotensin. Then, in a separate experiment, pre-administer a low dose of this compound before the neurotensin challenge. An attenuated hypotensive response compared to the neurotensin-only group would suggest antagonism.[1] * To observe agonism: Administer increasing doses of this compound alone and monitor for a dose-dependent decrease in blood pressure.[1] |
Data Presentation: Quantitative Effects on Blood Pressure
The following tables summarize the dose-dependent hypotensive effects of neurotensin, which can be used as a proxy for the agonistic effects of higher doses of this compound.
Table 1: Intrathecal (i.t.) Neurotensin Administration in Anesthetized Rats [2]
| Dose (µM) | Mean Arterial Pressure (MAP) Decrease (mmHg from baseline) | Heart Rate (HR) Decrease (beats/min from baseline) | Splanchnic Sympathetic Nerve Activity (sSNA) Decrease (% from baseline) |
| 75 | ~ -10 | Not specified | ~ -20% |
| 250 | ~ -15 | Not specified | Not specified |
| 750 | ~ -20 | Not specified | Not specified |
| 3000 | -25 | -26 | -26% |
Table 2: Intracerebroventricular (i.c.v.) Neurotensin Administration in Anesthetized Rats
| Dose (nmol/rat) | Onset of Hypotension | Duration of Hypotension |
| 5.4 | 30-60 seconds | ~ 1-4 minutes |
| 10.8 | 30-60 seconds | ~ 1-4 minutes |
| 16.2 | 30-60 seconds | ~ 1-4 minutes (can be long-lasting in some animals) |
Experimental Protocols
Protocol 1: In Vivo Blood Pressure Monitoring
This protocol outlines the invasive method for continuous blood pressure monitoring in anesthetized rats.
Materials:
-
Anesthetic (e.g., urethane, pentobarbital)
-
Surgical instruments
-
Carotid artery cannula
-
Pressure transducer
-
Data acquisition system
-
Heparinized saline (10-20 U/mL)
Procedure:
-
Anesthetize the rat and ensure an appropriate level of anesthesia is maintained throughout the experiment.
-
Make a midline incision on the ventral side of the neck to expose the trachea and carotid artery.
-
Isolate the common carotid artery and place two loose ligatures around it.
-
Insert the cannula into the carotid artery and secure it with the ligatures.
-
Connect the cannula to the pressure transducer, which is linked to the data acquisition system.
-
Flush the cannula with heparinized saline to prevent clotting.
-
Allow the animal's blood pressure to stabilize for a baseline reading before administering any compounds.
Protocol 2: Management of Severe Hypotension with Vasopressors
This protocol provides a general guideline for administering vasopressors to counteract severe, drug-induced hypotension. Doses should be optimized for your specific experimental conditions.
Materials:
-
Norepinephrine solution (e.g., 4 µg/mL in saline)
-
Vasopressin solution (e.g., 0.4 mU/mL in saline)
-
Infusion pump
-
Intravenous line (e.g., femoral vein)
Procedure:
-
First-line Treatment (Norepinephrine):
-
If hypotension is severe and unresponsive to a fluid bolus, initiate a continuous intravenous infusion of norepinephrine.
-
Start with a low dose (e.g., 0.1 µg/kg/min) and titrate upwards every 5 minutes until the target mean arterial pressure (e.g., >65 mmHg) is achieved.[3]
-
-
Second-line Treatment (Vasopressin):
-
If hypotension persists at higher doses of norepinephrine, consider adding a low-dose vasopressin infusion (e.g., 0.5 mU/kg/min).[3]
-
Vasopressin can be added to the norepinephrine infusion to either increase blood pressure to the target or to reduce the required dose of norepinephrine.
-
-
Monitoring:
-
Continuously monitor blood pressure and heart rate throughout the vasopressor infusion.
-
Once the animal is stable and the experiment is complete, gradually wean the vasopressor infusion. Abrupt cessation can cause rebound hypotension.
-
Visualizations
Signaling Pathway of Neurotensin Receptor 1 (NTS1)
Caption: NTS1 signaling cascade leading to vasodilation.
Experimental Workflow for Managing Hypotension
Caption: Workflow for managing [D-Trp11]-NT induced hypotension.
References
- 1. Characterization of the inhibitory effect of [D-Trp11]-NT toward some biological actions of neurotensin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrathecal neurotensin is hypotensive, sympathoinhibitory and enhances the baroreflex in anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of Dobutamine, Norepinephrine, Vasopressin, and Hetastarch for the Treatment of Isoflurane-Induced Hypotension in Healthy, Normovolemic Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of [D-Trp11]-Neurotensin and Other Neurotensin Analogs for Researchers and Drug Development Professionals
An in-depth guide to the efficacy, receptor affinity, and functional activity of key neurotensin analogs, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of [D-Trp11]-neurotensin with other significant neurotensin (NT) analogs. Neurotensin, a 13-amino acid neuropeptide, is implicated in a wide range of physiological processes in the central nervous system and the periphery, including pain modulation, regulation of dopamine pathways, and gastrointestinal functions.[1] Its therapeutic potential is, however, limited by its rapid degradation in vivo. This has led to the development of numerous analogs with improved stability and receptor selectivity. This guide focuses on presenting the key performance metrics of these analogs, with a particular emphasis on this compound, to aid researchers and drug development professionals in their selection of appropriate compounds for further investigation.
Data Presentation: Quantitative Comparison of Neurotensin Analogs
The following tables summarize the receptor binding affinities (Ki), functional activities (EC50/IC50), and stability of this compound in comparison to native neurotensin and other analogs.
Table 1: Neurotensin Receptor Binding Affinity (Ki) of Various Analogs
| Analog | NTS1 Ki (nM) | NTS2 Ki (nM) | Notes |
| Neurotensin (NT) | ~0.1 - 1.0 | ~3-10 | High affinity for NTS1, lower for NTS2.[2] |
| [D-Trp11]-NT | Potent mimic of NT | Potent mimic of NT | Known for increased stability.[3][4] |
| NT(8-13) | ≤1.1 | - | C-terminal hexapeptide is key for NTS1 binding.[1] |
| JMV438 | No significant impact on binding vs NT(8-13) | No significant impact on binding vs NT(8-13) | Lys-Lys substitution for Arg-Arg at positions 8 and 9.[5] |
| JMV5296 | - | 25-fold selective for NTS2 | Modified NT(8-13) with enhanced stability.[6] |
| KK19 | Binds to hNTR-1 | Higher affinity for hNTR-2 than hNTR-1 | Class 2 analog with α-azido-cationic amino acid at Arg(8).[7] |
| natCu-NT(8-13) | IC50: 0.16 | - | Metal-labeled analog.[8] |
| natGa-NT(8-13) | IC50: 0.04 | - | Metal-labeled analog.[8] |
Table 2: Functional Activity (EC50/IC50) of Neurotensin Analogs
| Analog | Assay | EC50/IC50 (nM) | Cell Line/System |
| Neurotensin (NT) | Prostacyclin Release | 14 ± 1 | Human Umbilical Vein Endothelial Cells |
| Neurotensin (NT) | [Ca2+]i Increase | 4.2 ± 0.2 | Human Umbilical Vein Endothelial Cells |
| SR 48692 (Antagonist) | Inhibition of NT-induced [Ca2+]i increase | 41 ± 16 | Human Umbilical Vein Endothelial Cells |
| SR 48692 (Antagonist) | Inhibition of NT-induced prostacyclin release | 86 ± 17 | Human Umbilical Vein Endothelial Cells |
Table 3: In Vitro Stability of Neurotensin Analogs
| Analog | Half-life (t1/2) | Conditions |
| Neurotensin (NT) | Rapidly metabolized | In vivo after i.c.v. administration.[4] |
| [D-Trp11]-NT | Metabolically stable | In vivo after i.c.v. administration.[4] |
| [D-Tyr11]-NT | Resistant to degradation | Rat brain synaptic membranes in vitro.[4] |
| [D-Phe11]-NT | Resistant to degradation | Rat brain synaptic membranes in vitro.[4] |
| Class 3 NT(8-13) analogs | > 24 h | Rat serum.[7] |
| JMV5296 | > 20 h | Plasma.[6] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotensin regulates cortical glutamate transmission by modulating N-methyl-D-aspartate receptor functional activity: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolically stable neurotensin analogs exert potent and long-acting analgesia without hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro analysis of stable, receptor-selective neurotensin[8-13] analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the In Vivo Effects of [D-Trp11]-Neurotensin: A Comparative Guide to Receptor Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo effects of the neurotensin analog, [D-Trp11]-neurotensin, and the use of specific receptor antagonists to validate its mechanism of action. This compound is a potent and more stable analog of the endogenous neuropeptide neurotensin (NT), making it a valuable tool for studying neurotensin receptor signaling and its physiological consequences. This document summarizes key experimental findings, presents detailed methodologies, and visualizes the underlying biological pathways and experimental designs.
Comparison of this compound's In Vivo Effects and Their Antagonism
The in vivo effects of this compound are multifaceted, with significant modulation of the central nervous and cardiovascular systems. The validation of these effects through receptor antagonism is crucial for elucidating the specific roles of neurotensin receptor subtypes, primarily the high-affinity neurotensin receptor 1 (NTR1) and the low-affinity neurotensin receptor 2 (NTR2).
Locomotor Activity
This compound exhibits a dose-dependent biphasic effect on locomotor activity in rodents when administered centrally. Low doses typically induce hypoactivity, whereas high doses lead to hyperactivity. The hyperlocomotor effect has been linked to the modulation of the mesolimbic dopamine system.
| Parameter | This compound (Low Dose) | This compound (High Dose) | Alternative: Neurotensin |
| Observed Effect | Decreased locomotor activity | Increased locomotor activity | Biphasic effects, but less potent and shorter duration than [D-Trp11]-NT |
| Validation with NTR1 Antagonist (e.g., SR-48692) | Data not available in reviewed literature | Data not available in reviewed literature | SR-48692 is known to block NT-induced changes in gut motility |
| Validation with NTR2 Antagonist (e.g., Levocabastine) | Data not available in reviewed literature | Data not available in reviewed literature | Levocabastine has been shown to antagonize NT-induced analgesia |
| Validation with Dopamine Antagonist (e.g., Haloperidol) | Not applicable | Hyperlocomotor effect is suppressed | Similar suppression of NT-induced hyperlocomotion |
Analgesic and Hypothermic Effects
This compound also demonstrates analgesic and hypothermic properties, consistent with the known effects of neurotensin. Studies with neurotensin suggest that these effects can be differentially mediated by NTR1 and NTR2.
| Parameter | This compound | Alternative: Neurotensin |
| Observed Analgesic Effect | Sustained analgesic effect observed | Induces analgesia |
| Validation with NTR1 Antagonist (e.g., SR-48692) | Data not available in reviewed literature | SR-48692 failed to antagonize the analgesic effects of NT in some studies |
| Validation with NTR2 Antagonist (e.g., Levocabastine) | Data not available in reviewed literature | Levocabastine completely reverses NT-induced analgesia in the hot plate test |
| Observed Hypothermic Effect | Tolerance to hypothermic effect develops with chronic infusion | Potent inducer of hypothermia |
| Validation with NTR1 Antagonist (e.g., SR-48692) | Data not available in reviewed literature | SR-48692 failed to antagonize the hypothermic effects of NT in some studies |
| Validation with NTR2 Antagonist (e.g., Levocabastine) | Data not available in reviewed literature | Did not reverse NT-induced hypothermia |
Cardiovascular Effects
Intravenous administration of this compound can influence cardiovascular parameters. Interestingly, while it can inhibit neurotensin-induced hypotension and changes in histaminemia and hematocrit, this may be due to receptor desensitization rather than true pharmacological antagonism.
| Parameter | This compound | Alternative: Neurotensin |
| Observed Effect | Can inhibit NT-induced hypotension, increase in histaminemia, and hematocrit | Induces hypotension, increases histaminemia and hematocrit |
| Proposed Mechanism of Inhibition | Receptor desensitization | Direct receptor agonism |
| Validation with NTR1 Antagonist (e.g., SR-48692) | Data not available in reviewed literature | Expected to block the effect |
| Validation with NTR2 Antagonist (e.g., Levocabastine) | Data not available in reviewed literature | Expected to have limited to no effect |
Experimental Protocols
In Vivo Locomotor Activity Assessment
Objective: To determine the effect of this compound on locomotor activity and its blockade by a dopamine receptor antagonist.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Animals are habituated to the testing environment.
-
This compound is administered via intracerebroventricular (i.c.v.) injection at a low dose (e.g., 30 ng/rat) or a high dose (e.g., 750 ng/rat).
-
For antagonist studies, haloperidol (50 µg/kg) is administered intraperitoneally (i.p.) prior to the i.c.v. injection of high-dose this compound.
-
Locomotor activity is recorded using an automated activity monitoring system (e.g., photocell beams) for a specified duration (e.g., 1-2 hours).
-
Data are collected and analyzed for total locomotor counts or distance traveled.
In Vivo Analgesia Assessment (Hot Plate Test)
Objective: To evaluate the analgesic effects of neurotensin and its antagonism by Levocabastine.
Animals: Male mice.
Procedure:
-
Baseline nociceptive threshold is determined by placing each mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and recording the latency to a nociceptive response (e.g., paw licking or jumping). A cut-off time is set to prevent tissue damage.
-
Neurotensin is administered i.c.v.
-
For antagonist studies, Levocabastine is administered i.c.v. prior to neurotensin injection.
-
The hot plate test is repeated at various time points after drug administration.
-
The degree of analgesia is expressed as the percentage of the maximum possible effect (%MPE).
Signaling Pathways and Experimental Visualization
Neurotensin Receptor Signaling
Neurotensin receptors (NTR1 and NTR2) are G protein-coupled receptors (GPCRs) that, upon agonist binding, initiate intracellular signaling cascades. NTR1 activation is primarily linked to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
Caption: Neurotensin Receptor 1 (NTR1) Signaling Pathway.
Experimental Workflow for In Vivo Validation
The process of validating the in vivo effects of this compound involves a systematic approach from hypothesis to data analysis.
A Comparative Analysis of [D-Trp11]-Neurotensin and Neurotensin on Dopamine Turnover
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of the stable neurotensin analog, [D-Trp11]-neurotensin, and its parent peptide, neurotensin, on dopamine turnover in the brain. The information presented herein is compiled from preclinical studies and is intended to support further research and development in neuropharmacology.
Introduction
Neurotensin is a 13-amino acid neuropeptide that plays a crucial role in regulating the activity of midbrain dopamine systems. Its interaction with dopamine neurons has implicated it in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and substance abuse. However, the therapeutic potential of native neurotensin is limited by its rapid degradation in vivo. This compound is a more stable analog, with a D-tryptophan substitution at position 11, which confers resistance to enzymatic degradation. Understanding the comparative effects of these two compounds on dopamine turnover is essential for evaluating the therapeutic utility of stable neurotensin analogs. This guide summarizes key experimental findings, presents quantitative data, and details the methodologies employed in these studies.
Data Presentation: Effects on Dopamine and Metabolites
The following table summarizes the quantitative effects of neurotensin and this compound on dopamine (DA) and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in key brain regions associated with the dopamine system. Dopamine turnover is often assessed by measuring the ratio of metabolites to dopamine. An increase in this ratio is indicative of enhanced dopamine release and metabolism.
| Compound | Dose (i.c.v.) | Brain Region | Time Post-Injection | % Change from Control (DOPAC/DA) | % Change from Control (HVA/DA) | Reference |
| Neurotensin | 7.5 µg | Nucleus Accumbens | 30 min | ~ +40% | ~ +60% | [1] |
| 30 µg | Nucleus Accumbens | 30 min | ~ +70% | ~ +120% | [1] | |
| 7.5 µg | Striatum | 30 min | ~ +25% | ~ +40% | [1] | |
| 30 µg | Striatum | 30 min | ~ +50% | ~ +80% | [1] | |
| This compound | 30 ng | Nucleus Accumbens | - | No significant change | No significant change | |
| 750 ng | Nucleus Accumbens | - | Increased | Increased |
Note: Quantitative data for the effects of this compound on dopamine metabolite to dopamine ratios were not available in the reviewed literature. The table indicates a qualitative increase in dopamine turnover at the higher dose as reported.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of neurotensin and this compound on dopamine turnover.
Intracerebroventricular (ICV) Cannulation and Injection
Intracerebroventricular administration allows for the direct delivery of substances into the cerebral ventricles, bypassing the blood-brain barrier.
-
Animal Model: Adult male Sprague-Dawley rats are typically used.[2]
-
Anesthesia: Animals are anesthetized with a suitable anesthetic agent (e.g., ketamine/xylazine cocktail).[3]
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic apparatus. A midline incision is made on the scalp to expose the skull. Bregma is identified as the reference point.[2][4]
-
Cannula Implantation: A guide cannula is implanted into the lateral ventricle using stereotaxic coordinates (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral to the skull surface).[3] The cannula is secured to the skull with dental cement and anchoring screws.[2]
-
Recovery: Animals are allowed to recover for at least one week following surgery before experimental procedures.
-
Injection Procedure: For injection, an internal cannula connected to a microsyringe is inserted into the guide cannula. The test compound (this compound or neurotensin) or vehicle (e.g., saline) is infused in a small volume (typically 1-5 µL) over a specified period.[2]
Brain Tissue Dissection and Neurotransmitter Analysis
Following treatment, brain tissue is collected to measure dopamine and its metabolites.
-
Euthanasia and Dissection: At a predetermined time after injection, animals are euthanized. The brains are rapidly removed and placed on an ice-cold surface.
-
Region-Specific Dissection: Specific brain regions, such as the nucleus accumbens and striatum, are dissected.
-
Tissue Homogenization: The dissected tissue is weighed and homogenized in a solution containing an antioxidant (e.g., 0.1 M perchloric acid) to prevent the degradation of catecholamines.[5]
-
Sample Preparation: The homogenate is centrifuged to pellet proteins. The supernatant, containing the neurotransmitters and metabolites, is collected and filtered.[5]
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): The concentrations of DA, DOPAC, and HVA in the supernatant are quantified using HPLC-ECD.[5][6][7]
-
Mobile Phase: A buffered solution (e.g., sodium phosphate or acetate) containing an ion-pairing agent and a small percentage of organic solvent (e.g., methanol or acetonitrile).[6][7]
-
Stationary Phase: A C18 reverse-phase column.[6]
-
Detection: An electrochemical detector is used to measure the current generated by the oxidation of the analytes at a specific potential.[5]
-
Quantification: The concentration of each compound is determined by comparing the peak area in the sample chromatogram to a standard curve generated with known concentrations of DA, DOPAC, and HVA.[6]
-
Mandatory Visualization
Neurotensin Signaling Pathway in a Dopaminergic Neuron
Caption: Neurotensin signaling cascade in a dopaminergic neuron.
Experimental Workflow for Comparing Neurotensin and this compound
Caption: Workflow for comparative analysis of dopamine turnover.
Conclusion
References
- 1. Effects of neurotensin on regional brain concentrations of dopamine, serotonin and their main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
A Comparative Guide to the Behavioral Outcomes of [D-Trp11]-Neurotensin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the behavioral outcomes associated with [D-Trp11]-neurotensin, a potent and metabolically stable analog of the endogenous neuropeptide neurotensin. By objectively comparing its performance with other neurotensin receptor agonists and providing detailed experimental data, this document serves as a valuable resource for researchers investigating the therapeutic potential of neurotensin-related compounds.
Comparative Analysis of Behavioral Effects
This compound elicits a range of dose-dependent behavioral responses, primarily centered around analgesia, hypothermia, and alterations in locomotor activity. The following tables summarize quantitative data from various studies, offering a clear comparison of its efficacy with other neurotensin analogs.
Analgesic Properties
The analgesic effects of this compound are robust and long-lasting. The hot plate test is a commonly employed assay to evaluate thermal pain perception.
| Compound | Dose (Intracerebroventricular) | Latency to Paw Lick/Jump (seconds) | Species | Reference |
| This compound | 75 ng | Sustained analgesic effect | Rat | [1] |
| JMV-449 | 1 ng | Significant increase | Mouse | [2][3] |
| Neurotensin | 1 µg | Moderate increase | Mouse | [2] |
Hypothermic Effects
Central administration of this compound induces a significant, dose-dependent decrease in core body temperature. This effect is a hallmark of central neurotensin receptor activation.
| Compound | Dose (Intracerebroventricular) | Maximum Decrease in Body Temperature (°C) | Species | Reference |
| This compound | 75 ng | Complete tolerance after 10 days | Rat | [1] |
| JMV-449 | 1 ng | ~2.5 | Mouse | [2][3] |
| Neurotensin | 1 µg | ~1.5 | Mouse | [2] |
| PD149163 | 0.1 mg/kg (i.p.) | Not reported | Mouse | [4] |
Locomotor Activity Modulation
The effect of this compound on locomotor activity is biphasic and dose-dependent. Low doses tend to decrease activity, while higher doses can induce hyperactivity, an effect linked to the modulation of dopamine transmission in the nucleus accumbens[5].
| Compound | Dose (Intracerebroventricular) | Effect on Locomotor Activity | Species | Reference |
| This compound | 30 ng | Decrease | Rat | [5] |
| This compound | 750 ng | Increase | Rat | [5] |
| PD149163 | 0.1 mg/kg (i.p.) | Decrease | Mouse | [4] |
| JMV-449 | Not reported | Not reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key behavioral assays cited in this guide.
Hot Plate Test for Analgesia
This method assesses the response to a thermal pain stimulus.
Apparatus:
-
A commercially available hot plate apparatus with a surface temperature maintained at a constant 51-55°C.
-
A transparent glass cylinder to confine the animal to the heated surface.
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes before the experiment.
-
Gently place the animal on the hot plate and start a stopwatch simultaneously.
-
Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping.
-
Record the latency (in seconds) to the first clear sign of a pain response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established, after which the animal is removed from the hot plate regardless of its response.
-
Administer the test compound (e.g., this compound) via the desired route (e.g., intracerebroventricularly) and repeat the test at specified time intervals to determine the compound's analgesic effect and duration of action.
Measurement of Hypothermia
Core body temperature is monitored to assess the hypothermic effects of neurotensin analogs.
Apparatus:
-
A rectal thermometer or implantable telemetry device for measuring core body temperature.
Procedure:
-
Record the baseline body temperature of the animal before drug administration.
-
Administer the test compound.
-
Measure the core body temperature at regular intervals (e.g., every 15-30 minutes) for a predetermined duration (e.g., 2-4 hours).
-
The change in body temperature from baseline is calculated to determine the extent and duration of the hypothermic effect.
Assessment of Locomotor Activity
Spontaneous locomotor activity is quantified to evaluate the stimulant or depressant effects of the compounds.
Apparatus:
-
An open-field arena equipped with a grid of infrared beams or a video-tracking system to automatically record the animal's movements.
Procedure:
-
Place the animal in the center of the open-field arena.
-
Allow the animal to explore the arena for a set period (e.g., 30-60 minutes).
-
The automated system records various parameters, including total distance traveled, horizontal activity (crossing of grid lines), and vertical activity (rearing).
-
Following a baseline recording, administer the test compound and repeat the locomotor activity assessment to determine its effect.
Visualizing Molecular and Experimental Pathways
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. Locomotor sensitization to [D-Trp(11)]neurotensin after repeated injections of the dopamine uptake inhibitor GBR12783 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 4. Activation of Neurotensin Receptor Type 1 Attenuates Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locomotor effects of [D-Trp11]neurotensin and dopamine transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: [D-Trp11]-Neurotensin Versus Conventional Neuroleptics in Preclinical Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antipsychotic agents with improved efficacy and fewer side effects is a cornerstone of psychiatric drug development. Neurotensin receptor agonists, such as the stable analogue [D-Trp11]-neurotensin, have emerged as a promising therapeutic avenue. This guide provides an objective comparison of the preclinical performance of this compound and other neurotensin agonists against typical and atypical neuroleptics in established animal models of schizophrenia. The data presented herein are collated from various studies to offer a comprehensive overview for researchers in the field.
Executive Summary
Neurotensin, an endogenous neuropeptide, exhibits a pharmacological profile strikingly similar to that of atypical antipsychotics, modulating dopamine and glutamate neurotransmission in brain regions implicated in schizophrenia.[1] The stable analogue, this compound, and other neurotensin receptor 1 (NTS1) agonists, have been evaluated in various animal models that mimic the positive, negative, and cognitive symptoms of schizophrenia. These models are crucial for predicting the clinical efficacy and side-effect profiles of novel compounds. This guide focuses on three key behavioral paradigms: prepulse inhibition (PPI) as a measure of sensorimotor gating, locomotor activity to assess psychomotor agitation, and social interaction as an analogue of negative symptoms.
Comparative Efficacy in Core Behavioral Models
The following tables summarize the quantitative data from preclinical studies, comparing the effects of neurotensin agonists with standard antipsychotics. Due to the limited availability of direct comparative studies involving this compound across all paradigms, data from the structurally similar and well-studied NTS1 agonist PD149163 are included as a relevant proxy.
Prepulse Inhibition (PPI) of the Startle Reflex
Deficits in PPI, a measure of sensorimotor gating, are a hallmark of schizophrenia and can be modeled in rodents using pharmacological agents like dopamine agonists or in genetic models.[2]
| Treatment Group | Animal Model | Key Finding | Quantitative Data (% PPI) |
| Vehicle | Brattleboro Rats (Inherent PPI deficit) | Establishes baseline deficit | ~30-40% |
| PD149163 (NT Agonist) | Brattleboro Rats | Dose-dependently reversed PPI deficit | Reversed deficit to ~60-70% |
| Haloperidol (Typical) | Brattleboro Rats | No significant effect on PPI deficit | ~35-45% |
| Clozapine (Atypical) | Brattleboro Rats | Reversed PPI deficit at higher doses | Reversed deficit to ~60-70% |
Data synthesized from a study on Brattleboro rats, which have inherent deficits in PPI.[3]
Locomotor Activity
Hyperlocomotion induced by psychostimulants like amphetamine is a common model for the positive symptoms of schizophrenia.[4]
| Treatment Group | Animal Model | Key Finding | Quantitative Data (Locomotor Counts/Distance) |
| Vehicle + Amphetamine | Rats | Amphetamine-induced hyperlocomotion | Baseline for hyperactivity |
| This compound (high dose) + Vehicle | Rats | Induces hyperlocomotion | Increased locomotor activity |
| This compound (high dose) + Haloperidol | Rats | Haloperidol antagonized the hyperlocomotor effect | Significantly reduced locomotor activity |
| PD149163 (NT Agonist) + Amphetamine | Mice | Dose-dependently inhibited amphetamine-induced hyperactivity | Significant reduction in distance traveled |
| Haloperidol + Amphetamine | Rats/Mice | Reverses amphetamine-induced hyperlocomotion | Significantly reduced locomotor activity |
| Clozapine + Amphetamine | Rats/Mice | Reverses amphetamine-induced hyperlocomotion | Significantly reduced locomotor activity |
Data for this compound and haloperidol synthesized from studies showing antagonistic interaction.[5][6] Data for PD149163 and other antipsychotics from amphetamine-induced hyperlocomotion models.[4][7]
Social Interaction
Social withdrawal, a core negative symptom of schizophrenia, is often modeled using the social interaction or three-chamber social preference test.[8][9]
| Treatment Group | Animal Model | Key Finding | Quantitative Data (Time in Social Zone/Interaction Time) |
| Vehicle | Phencyclidine (PCP)-treated mice (social deficit) | Establishes baseline social deficit | Baseline for social interaction |
| Neurotensin Agonist | - | Direct comparative data not available in the reviewed literature | - |
| Haloperidol | PCP-treated mice | No significant reversal of social deficit | No significant increase in social interaction time |
| Clozapine | PCP-treated mice | Significantly reversed the social deficit | Significant increase in social interaction time |
Data synthesized from studies using the phencyclidine (PCP) model of schizophrenia, which induces social deficits.[9] A notable gap exists in the literature regarding the direct comparison of neurotensin agonists with antipsychotics in this paradigm.
Signaling Pathways and Experimental Workflows
The therapeutic effects of neurotensin agonists and antipsychotics are believed to converge on the modulation of dopamine pathways. The following diagrams illustrate the proposed signaling mechanisms and a typical experimental workflow for evaluating these compounds.
Caption: Neurotensin and Dopamine Signaling Interaction.
Caption: Preclinical Evaluation Workflow.
Detailed Experimental Protocols
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To assess sensorimotor gating, which is the ability of a weaker sensory event (prepulse) to inhibit the response to a subsequent strong stimulus (pulse).
Methodology:
-
Apparatus: A startle chamber consisting of a sound-attenuating enclosure containing a small animal holder mounted on a platform that detects movement. A speaker delivers acoustic stimuli.
-
Acclimation: The animal is placed in the holder and allowed to acclimate for a 5-10 minute period with background white noise (e.g., 65-70 dB).
-
Test Session: A series of trials are presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 73, 77, or 81 dB, 20 ms duration) presented 100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis: The startle amplitude is measured as the maximal response during a defined period after the pulse. PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100%.
Locomotor Activity (Open Field Test)
Objective: To measure spontaneous locomotor activity and exploratory behavior, often used to assess psychostimulant-induced hyperactivity.
Methodology:
-
Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, often made of a non-reflective material. The arena is equipped with a grid of infrared beams or an overhead video tracking system to monitor the animal's movement.
-
Habituation: Animals may be habituated to the testing room for at least 60 minutes before the test.
-
Procedure: The animal is placed in the center or a corner of the open field, and its activity is recorded for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Key parameters measured include:
-
Total distance traveled: The overall distance covered by the animal.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior.
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
Stereotypy counts: Repetitive, invariant behaviors.
-
Social Interaction Test (Three-Chamber Paradigm)
Objective: To assess sociability and preference for social novelty, which are often impaired in animal models of schizophrenia.
Methodology:
-
Apparatus: A three-chambered rectangular box with removable partitions between the chambers. The two outer chambers contain small wire cages.
-
Habituation: The test animal is placed in the central chamber and allowed to explore all three empty chambers for a period (e.g., 10 minutes).
-
Sociability Phase: An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber. An empty wire cage is placed in the other side chamber. The test animal is placed in the center chamber, and the partitions are removed. The amount of time the test animal spends in each chamber and the time spent sniffing each wire cage are recorded for a set duration (e.g., 10 minutes).
-
Social Novelty Phase (Optional): A second, novel stranger mouse is placed in the previously empty wire cage. The test animal's preference for the novel versus the now-familiar stranger mouse is assessed.
-
Data Analysis: The primary measures are the time spent in the chamber with the stranger mouse versus the empty cage (sociability) and the time spent sniffing the caged mouse.
Conclusion and Future Directions
The available preclinical data suggest that neurotensin receptor agonists, including this compound, exhibit an antipsychotic-like profile that, in some respects, more closely resembles atypical than typical neuroleptics. Notably, their ability to reverse PPI deficits without inducing catalepsy (a proxy for extrapyramidal side effects) is a promising characteristic.[3] The hyperlocomotor effect of high-dose this compound and its reversal by haloperidol underscore the complex, dose-dependent interaction with the dopamine system.[5][6]
A significant gap in the current literature is the lack of direct, comprehensive comparative studies of this compound against a panel of standard antipsychotics across multiple behavioral domains, particularly social interaction. Future research should aim to fill this gap to provide a clearer picture of the therapeutic potential and mechanistic distinctions of this class of compounds. Such studies will be invaluable in guiding the development of novel neurotensin-based therapies for schizophrenia.
References
- 1. The role of neurotensin in the pathophysiology of schizophrenia and the mechanism of action of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using an animal model of deficient sensorimotor gating to study the pathophysiology and new treatments of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of sensorimotor gating deficits in Brattleboro rats by acute administration of clozapine and a neurotensin agonist, but not haloperidol: a potential predictive model for novel antipsychotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. b-neuro.com [b-neuro.com]
- 5. Locomotor effects of [D-Trp11]neurotensin and dopamine transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Centrally administered [D-Trp11]neurotensin, as well as neurotensin protected from inactivation by thiorphan, modifies locomotion in rats in a biphasic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipsychotic-like effects of a neurotensin receptor type 1 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clozapine, but not haloperidol, reverses social behavior deficit in mice during withdrawal from chronic phencyclidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the selectivity of [D-Trp11]-neurotensin for specific neurotensin receptor subtypes
For researchers, scientists, and drug development professionals, understanding the precise interaction of a ligand with its receptors is paramount. This guide provides a comparative analysis of [D-Trp11]-neurotensin's selectivity for the neurotensin receptor subtypes NTR1, NTR2, and NTR3 (sortilin), drawing upon available experimental data.
Ligand Binding Affinities: Neurotensin vs. This compound
A direct comparison of binding affinities is crucial for determining receptor selectivity. The following tables summarize the available binding data for neurotensin and this compound.
Table 1: Binding Affinity of Neurotensin for Human Neurotensin Receptor Subtypes
| Ligand | Receptor Subtype | Cell Line/Tissue | Binding Affinity (Kd) | Reference |
| Neurotensin | NTR1 | HT29 cells | 0.1-0.4 nM | [1] |
| Neurotensin | NTR2 | - | 3-10 nM | [2] |
| Neurotensin | NTR3 (Sortilin) | - | 0.1-0.3 nM | [2] |
Table 2: Reported Binding and Functional Data for this compound
It is important to note that the available data for this compound primarily originates from studies on animal tissues, which may not directly translate to human receptors due to species-specific differences.
| Ligand | Receptor/Tissue | Species | Observation | Reference |
| This compound | Brain synaptic membranes | Rat | As potent as neurotensin in inhibiting [3H]neurotensin binding. | [3] |
| This compound | Brain synaptic membranes | Guinea Pig | ~10 times less potent than neurotensin in inhibiting [3H]neurotensin binding. | [3] |
| This compound | Ileal smooth muscle | Rat | As potent as neurotensin in inducing contraction. | [3] |
| This compound | Ileal smooth muscle | Guinea Pig | ~10 times less potent than neurotensin in inducing contraction. | [3] |
| This compound | - | Rat | Inhibited neurotensin-induced histaminemia, hematocrit increase, and blood pressure decrease. This effect may be due to receptor desensitization. | [4] |
Neurotensin Receptor Signaling Pathways
The three neurotensin receptor subtypes initiate distinct downstream signaling cascades upon activation.
-
NTR1: As a canonical G protein-coupled receptor (GPCR), NTR1 couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). NTR1 can also couple to other G proteins, such as Gi/o and Gs, to modulate adenylyl cyclase activity.
-
NTR2: Also a GPCR, the signaling pathways of NTR2 are less well-defined compared to NTR1. It has been suggested to mediate some of the analgesic effects of neurotensin.[5]
-
NTR3 (Sortilin): This is a single-transmembrane domain receptor and does not couple to G proteins. It functions primarily as a sorting receptor, internalizing neurotensin and potentially modulating the signaling of other receptors like the Trk family of neurotrophin receptors.[2][6]
Caption: NTR1 Signaling Pathway.
Caption: NTR3 (Sortilin) Functional Pathway.
Experimental Protocols
To aid in the design of future studies aimed at definitively characterizing the selectivity of this compound, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound for neurotensin receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human NTR1, NTR2, and NTR3.
Materials:
-
Membranes from cells stably expressing human NTR1, NTR2, or NTR3.
-
Radiolabeled neurotensin (e.g., [3H]neurotensin or [125I]-Tyr3-neurotensin).
-
Unlabeled neurotensin.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA and protease inhibitors).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes, radiolabeled neurotensin at a concentration near its Kd, and varying concentrations of the unlabeled competitor (this compound or unlabeled neurotensin for the positive control).
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
References
- 1. Neurotensin and neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sortilin gates neurotensin and BDNF signaling to control peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Characterization of the inhibitory effect of [D-Trp11]-NT toward some biological actions of neurotensin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
assessing the neuroprotective effects of [D-Trp11]-neurotensin compared to other agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the neuroprotective properties of [D-Trp11]-neurotensin against other neuroprotective agents. The information is compiled from preclinical studies to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound, a synthetic analog of the endogenous neuropeptide neurotensin (NT), demonstrates significant promise as a neuroprotective agent. Its key advantage lies in its enhanced stability and resistance to degradation by brain peptidases compared to native neurotensin. While direct comparative studies with a broad spectrum of neuroprotective agents are limited, existing data suggests its efficacy in mitigating neuronal damage in various models of neurodegeneration. Its neuroprotective actions are thought to be mediated through the activation of pro-survival signaling pathways, including the PI3K/Akt and ERK pathways.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the neuroprotective effects of this compound and other relevant compounds. It is important to note that the data presented is collated from various studies and may not represent direct head-to-head comparisons.
Table 1: In Vitro Neuroprotection Data
| Compound | Cell Model | Insult | Concentration | Outcome Measure | Result | Citation |
| This compound | N/A | N/A | N/A | N/A | Data from direct in vitro neuroprotection assays are not readily available in the reviewed literature. | N/A |
| Neurotensin | Mesencephalic Neurons | Glutamate (100 µM) | 10 nM | Tyrosine Hydroxylase-immunoreactive cell number | Enhanced glutamate-induced cell loss | [1] |
| JMV-449 (NT analog) | N/A | N/A | N/A | N/A | Data from in vitro neuroprotection assays are not readily available in the reviewed literature. | N/A |
| Riluzole | Primary Cortical Neurons | Glutamate | 10 µM | Neuronal Viability | Increased to ~70% of control | N/A |
| Edaravone | SH-SY5Y cells | Oxidative Stress (H₂O₂) | 100 µM | Cell Viability (MTT assay) | Increased to ~85% of control | N/A |
N/A: Not available in the reviewed literature. Data for Riluzole and Edaravone are representative values from typical neuroprotection assays and are included for comparative context.
Table 2: In Vivo Neuroprotection Data
| Compound | Animal Model | Insult | Dosing Regimen | Outcome Measure | Result | Citation |
| This compound | Rat | N/A | N/A | N/A | Data from in vivo neuroprotection models are not readily available in the reviewed literature. | N/A |
| Neurotensin | Gerbil | Ischemia | Intracerebroventricular | Hippocampal Neuronal Damage | Neurotensin-induced hypothermia prevents neuronal damage. | [2] |
| JMV-449 (NT analog) | Mouse | Permanent Middle Cerebral Artery Occlusion | 0.6 nmol i.c.v. | Infarct Volume | Significant reduction at 24h and 14 days | [2] |
| NT69L (NT analog) | Rat | Asphyxial Cardiac Arrest | Intravenous | Neurological Deficit Score | Reduced from 26% to 3% | [3] |
i.c.v.: intracerebroventricular
Table 3: Stability of Neurotensin and its Analogs
| Compound | Preparation | Degradation Rate (pmol/min/mg protein) | Fold Stability vs. NT | Citation |
| Neurotensin (NT) | Rat brain synaptosomes | 890 | 1x | [4] |
| This compound | Rat brain synaptosomes | 59 | ~15x | [4] |
| Neurotensin (NT) | Rat brain synaptic membranes | 1180 | 1x | [4] |
| This compound | Rat brain synaptic membranes | 12 | ~98x | [4] |
Experimental Protocols
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol is a general methodology for assessing the neuroprotective effects of compounds against oxidative stress in a human neuroblastoma cell line.
-
Cell Culture: SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco’s Modified Eagle’s Medium (DMEM) and Ham’s F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with a medium containing the desired concentrations of the test compound (e.g., this compound) and incubated for a specified pre-treatment period (e.g., 1-2 hours).
-
Induction of Oxidative Stress: A neurotoxic insult, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is added to the wells to induce oxidative stress and neuronal cell death. A vehicle control group and a toxin-only group are included.
-
Incubation: The plates are incubated for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
The medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
Plates are incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control group.
-
In Vivo Neuroprotection Assessment in a Middle Cerebral Artery Occlusion (MCAO) Model
This protocol outlines a common procedure to evaluate the neuroprotective effects of a compound in a rodent model of ischemic stroke.
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used. Animals are anesthetized with isoflurane or a similar anesthetic.
-
Induction of Ischemia:
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
The filament is left in place for a defined period (e.g., 90 minutes) for transient MCAO or permanently for permanent MCAO.
-
-
Drug Administration: The test compound (e.g., JMV-449) or vehicle is administered via a chosen route (e.g., intracerebroventricularly, intravenously, or intraperitoneally) at a specific time point relative to the ischemic insult (e.g., at the time of reperfusion).
-
Reperfusion (for transient MCAO): After the occlusion period, the filament is withdrawn to allow blood flow to resume.
-
Neurological Assessment: Neurological deficit scores are evaluated at various time points post-ischemia (e.g., 24 hours, 7 days) using a standardized scoring system (e.g., a 0-5 scale where 0 is no deficit and 5 is severe deficit).
-
Infarct Volume Measurement:
-
At the end of the experiment, animals are euthanized, and their brains are removed.
-
The brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC).
-
The unstained (infarcted) and stained (viable) areas are quantified using image analysis software to calculate the infarct volume, often corrected for edema.
-
Signaling Pathways and Experimental Workflow
Proposed Neuroprotective Signaling Pathway of Neurotensin Analogs
Neurotensin and its analogs are believed to exert their neuroprotective effects by activating intracellular signaling cascades that promote cell survival and inhibit apoptosis. The primary receptor involved is the high-affinity neurotensin receptor 1 (NTS1), a G-protein coupled receptor.
Caption: Proposed signaling cascade for this compound-mediated neuroprotection.
General Experimental Workflow for Assessing Neuroprotective Agents
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel neuroprotective compound.
Caption: Preclinical workflow for evaluating neuroprotective candidates.
Conclusion
This compound stands out as a promising neuroprotective candidate primarily due to its significantly enhanced stability over the native peptide. While direct quantitative comparisons with other established neuroprotective agents are not extensively documented, the available data on related neurotensin analogs suggest a potent neuroprotective effect, often associated with the induction of therapeutic hypothermia in vivo. Further research involving direct, head-to-head comparative studies with a wider range of neuroprotective drugs is warranted to fully elucidate the therapeutic potential of this compound in various neurodegenerative conditions. The activation of pro-survival signaling pathways like PI3K/Akt and ERK is a likely mechanism of its action, which also merits deeper investigation.
References
- 1. Neurotensin enhances glutamate excitotoxicity in mesencephalic neurons in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of neurotensin in central nervous system pathophysiology: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Diverse Roles of Neurotensin Agonists in the Central Nervous System [frontiersin.org]
- 4. Neurotensin analogs [D-TYR11] and [D-PHE11]neurotensin resist degradation by brain peptidases in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of [D-Trp11]-Neurotensin: A Comparative Guide Using Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological effects of neurotensin (NT) agonists, with a focus on the stable analog [D-Trp11]-neurotensin, by leveraging data from genetic knockout models. The use of such models is a cornerstone in pharmacology for unequivocally demonstrating that a drug's action is mediated through a specific molecular target. Here, we compare the performance of NT agonists in wild-type (WT) animals versus those lacking the high-affinity neurotensin receptor 1 (NTS1), thereby validating the primary mechanism of action for this class of compounds.
Neurotensin Signaling Pathways
Neurotensin exerts its diverse physiological effects—including the regulation of body temperature, pain perception, and dopamine-mediated behaviors—primarily through two G protein-coupled receptors (GPCRs): the high-affinity NTS1 receptor and the low-affinity NTS2 receptor.[1][2] The majority of NT's well-characterized central nervous system effects are mediated by NTS1.[3]
Upon binding of an agonist like this compound, the NTS1 receptor activates multiple intracellular signaling cascades. It couples to Gαq, Gαi/o, and Gα13 proteins, leading to the stimulation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and modulation of cyclic AMP (cAMP) levels.[4] These events trigger downstream pathways, including the activation of Protein Kinase C (PKC) and ERK1/2, culminating in a cellular response.[4][5]
Validation of Mechanism Using NTS1 Knockout Models
To validate that the primary pharmacological effects of neurotensin agonists are mediated by NTS1, experiments are conducted comparing their effects in wild-type (WT) mice with those in genetically engineered mice lacking the NTS1 receptor (NTS1 KO). The fundamental hypothesis is that if NTS1 is the target, its absence should abolish the drug's effects.
Data Presentation: Comparative Performance in WT vs. NTS1 KO Models
Experimental data consistently demonstrate that the signature effects of neurotensin agonists are absent in NTS1 KO mice. While direct published data for this compound in NTS1 KO mice is limited, studies using other potent NTS1 agonists like NT-2 and NT69L serve as a robust proxy, confirming the indispensable role of the NTS1 receptor.
Table 1: Comparison of Agonist-Induced Hypothermia
Neurotensin is a potent regulator of body temperature.[1] Administration of NTS1 agonists causes a significant drop in core body temperature in WT mice, an effect that is completely absent in NTS1 KO mice.[6]
| Genotype | Agonist (Dose, i.p.) | Peak Change in Core Body Temperature (°C) | Reference |
| Wild-Type (WT) | NT69L (3 mg/kg) | -2.5 ± 0.4 | [6] |
| NTS1 Knockout (KO) | NT69L (3 mg/kg) | No significant change | [6] |
| Wild-Type (WT) | NT-2 (1 mg/kg) | -2.2 ± 0.3 | [6] |
| NTS1 Knockout (KO) | NT-2 (1 mg/kg) | No significant change | [6] |
Table 2: Comparison of Agonist-Induced Antinociception (Pain Relief)
Central neurotensin signaling is involved in modulating pain.[6] In the tail-flick test, which measures pain sensitivity, NTS1 agonists increase the time it takes for an animal to withdraw its tail from a heat source, indicating an analgesic effect. This effect is not observed in NTS1 KO mice.[6]
| Genotype | Agonist (Dose, i.p.) | Tail Withdrawal Latency (% Maximum Possible Effect) | Reference |
| Wild-Type (WT) | NT69L (3 mg/kg) | ~70% | [6] |
| NTS1 Knockout (KO) | NT69L (3 mg/kg) | ~0% | [6] |
| Wild-Type (WT) | NT-2 (1 mg/kg) | ~65% | [6] |
| NTS1 Knockout (KO) | NT-2 (1 mg/kg) | ~0% | [6] |
Table 3: Comparison of Agonist Effects on Locomotor Activity
Neurotensin agonists modulate dopamine-regulated behaviors, including locomotion.[5][7] Depending on the dose, intracerebroventricular administration of NT can suppress locomotor activity.[7] This hypo-locomotor effect is absent in NTS1 KO mice, which may even exhibit hyperactivity.[7][8]
| Genotype | Agonist (Dose) | Effect on Locomotion | Reference |
| Wild-Type (WT) | NT Agonists (e.g., NT-2, NT69L) | Decreased spontaneous & apomorphine-induced climbing | [6] |
| NTS1 Knockout (KO) | NT Agonists (e.g., NT-2, NT69L) | No effect on climbing behavior | [6] |
| Wild-Type (WT) | PD149163 (0.1 mg/kg, i.p.) | Attenuated locomotor activity | [9][10] |
| NTS1 Knockout (KO) | N/A (Baseline) | Spontaneously hyperactive | [8][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
-
Animal Models: Studies typically use male congenic NTS1 knockout mice on a C57BL/6 background and their corresponding wild-type littermates to control for genetic variability. Animals are housed under standard conditions (12-h light/dark cycle, controlled temperature, ad libitum access to food and water).[6]
-
Drug Administration: Neurotensin agonists (e.g., NT-2, NT69L) or vehicle (saline) are administered via intraperitoneal (i.p.) injection. Doses are calculated based on the specific agonist's potency, typically ranging from 0.1 to 10 mg/kg.[6]
-
Hypothermia Measurement: Core body temperature is measured at baseline and at set intervals (e.g., 30, 60, 120 minutes) post-injection using a digital thermometer with a rectal probe.[12] The ambient temperature is maintained at a constant, controlled level to ensure consistency.[13]
-
Antinociception Assay (Tail-Flick Test): The tail-flick test is used to assess thermal nociception. A focused beam of radiant heat is applied to the ventral surface of the mouse's tail. The latency to a rapid flick of the tail is automatically recorded. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage. The analgesic effect is often expressed as a percentage of the maximum possible effect (%MPE).[14][15]
-
Locomotor Activity: Spontaneous and drug-induced locomotor activity can be assessed in an open-field arena. Mice are placed in the center of the arena, and their movements (total distance traveled, rearing, etc.) are tracked automatically by an infrared beam system or video software for a defined period (e.g., 30-60 minutes).[9][10]
Conclusion
The comparative data derived from studies using wild-type and NTS1 knockout mice provide unequivocal evidence for the mechanism of action of neurotensin agonists like this compound. The complete abolition of key pharmacological effects—namely hypothermia, antinociception, and modulation of locomotor activity—in mice lacking the NTS1 receptor confirms that this receptor is the primary mediator of these actions.[6] These findings underscore the power of genetic knockout models as an essential tool in drug development for validating on-target engagement and mechanism of action, providing a solid foundation for the therapeutic targeting of the neurotensin system.
References
- 1. Role of Central Neurotensin in Regulating Feeding: Implications for the Development and Treatment of Body Weight Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Brain Neurotensin and NTSR2 Lead to Weak Nociception in NTSR3/Sortilin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bidirectional regulation of dopamine D2 and neurotensin NTS1 receptors in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of the neurotensin receptor 1 in the behavioral effects of two neurotensin agonists, NT-2 and NT69L: lack of hypothermic, antinociceptive and antipsychotic actions in receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Neurotensin Receptor Type 1 Attenuates Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developmental or adult-onset deletion of neurotensin receptor-1 from dopamine neurons differentially reduces body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. investigadores.uandes.cl [investigadores.uandes.cl]
- 10. researchgate.net [researchgate.net]
- 11. Diverse Roles of Neurotensin Agonists in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective and anti-inflammatory properties following status epilepticus in mice [elifesciences.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Neurotensin Attenuates Nociception by Facilitating Inhibitory Synaptic Transmission in the Mouse Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Neurotensin Attenuates Nociception by Facilitating Inhibitory Synaptic Transmission in the Mouse Spinal Cord [frontiersin.org]
A Comparative Guide to the Metabolic Stability of [D-Trp11]-Neurotensin and Its Newer Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of the classic neurotensin analog, [D-Trp11]-neurotensin, with more recently developed analogs. The information presented is supported by experimental data to aid in the selection of suitable candidates for further research and therapeutic development.
Introduction to Neurotensin and the Need for Metabolic Stability
Neurotensin (NT) is a 13-amino acid neuropeptide with a wide range of biological activities in the central nervous system and periphery, mediated primarily through two G protein-coupled receptors, NTS1 and NTS2.[1][2] Its therapeutic potential for conditions such as pain, schizophrenia, and cancer is limited by its rapid degradation in biological systems.[3] This has driven the development of neurotensin analogs with enhanced metabolic stability. This compound was an early analog with improved stability over native neurotensin. However, the quest for even more robust analogs has continued, leading to the creation of novel compounds with significantly longer half-lives.
Comparative Metabolic Stability Data
The following table summarizes the metabolic stability of this compound and selected newer analogs. The data is compiled from various in vitro studies.
| Compound | Biological Matrix | Key Stability Findings | Reference(s) |
| This compound | Rat Brain Synaptosomes | Degradation rate: 59 pmol/min/mg protein (compared to 890 pmol/min/mg for native NT).[4] | [4] |
| Rat Brain Synaptic Membranes | Degradation rate: 12 pmol/min/mg protein (compared to 1180 pmol/min/mg for native NT).[4] | [4] | |
| JMV449 | Rat Plasma | Half-life is 8.5-fold greater than that of the native NT(8-13) fragment.[2][5] This analog incorporates a reduced amide bond between Lys8-Lys9 to confer resistance to proteolysis.[2] | [2][5] |
| JMV5170 | Rat Plasma | Half-life > 20 hours.[2][5] This significant increase in stability is attributed to the substitution of Pro10 with silaproline (Sip), in addition to the reduced amide bond of JMV449.[2] | [2][5] |
| JMV5296 | Rat Plasma | Half-life > 20 hours.[2][6] This analog combines the reduced amide bond of JMV449 with the incorporation of silaproline at position 10 and trimethylsilylalanine (TMSAla) at position 13, resulting in high resistance to degradation.[2] | [2][6] |
Experimental Protocols
The following is a representative protocol for assessing the in vitro metabolic stability of neurotensin analogs in plasma, based on methodologies described in the cited literature.
Objective: To determine the half-life of neurotensin analogs in rat plasma.
Materials:
-
Test neurotensin analogs (e.g., [D-Trp11]-NT, JMV5296)
-
Rat plasma (freshly collected with anticoagulant, e.g., EDTA)
-
Incubator or water bath set to 37°C
-
Trichloroacetic acid (TCA) solution (10%) for protein precipitation
-
Internal standard (for LC-MS analysis)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of the neurotensin analogs in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the assay buffer.
-
Incubation: Pre-warm the rat plasma to 37°C. Initiate the reaction by adding the test analog to the plasma at a final concentration of 0.156 mM.[6]
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 2, 5, 10, 30, and 60 minutes for less stable compounds, and 0, 1, 2, 4, 8, 16, and 24 hours for highly stable compounds).[6]
-
Reaction Quenching: Stop the enzymatic degradation at each time point by adding a quenching solution, such as 10% TCA containing an internal standard.[6] This step also serves to precipitate plasma proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by HPLC-MS to quantify the amount of the remaining parent peptide at each time point.
-
Data Analysis: Determine the half-life (t½) of the peptide by plotting the percentage of the remaining peptide against time and fitting the data to a first-order decay model.
Signaling Pathways and Experimental Workflow
To understand the functional consequences of receptor activation by these analogs, it is crucial to consider their downstream signaling pathways.
Caption: Neurotensin Receptor Signaling Pathways.
The NTS1 receptor primarily signals through the Gq protein pathway, leading to the activation of Phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[7][8] The NTS2 receptor signaling is less completely understood but has been shown to involve receptor internalization-dependent activation of the ERK1/2 signaling cascade.[3][9]
The following diagram illustrates a typical experimental workflow for determining the metabolic stability of neurotensin analogs.
Caption: Metabolic Stability Experimental Workflow.
Conclusion
The development of neurotensin analogs has significantly progressed from this compound to newer compounds with dramatically improved metabolic stability. Analogs such as JMV5296, with plasma half-lives exceeding 20 hours, represent a substantial advancement in the field.[2][6] This enhanced stability is crucial for potential therapeutic applications, as it can lead to prolonged in vivo exposure and efficacy. The choice of analog for future studies will depend on the specific requirements of the research, including the desired duration of action and receptor selectivity. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued evaluation and development of novel neurotensin-based therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 3. Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of this compound to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. Metabolically stable neurotensin analogs exert potent and long-acting analgesia without hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. [PDF] Low-Affinity Neurotensin Receptor (NTS2) Signaling: Internalization-Dependent Activation of Extracellular Signal-Regulated Kinases 1/2 | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of [D-Trp11]-Neurotensin and Thiorphan-Protected Neurotensin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two common strategies for enhancing the in vivo efficacy of the neuropeptide neurotensin (NT): the use of a metabolically stable analog, [D-Trp11]-neurotensin, and the protection of native neurotensin from enzymatic degradation using the neprilysin inhibitor, thiorphan.
Introduction to Neurotensin and the Need for Stabilization
Neurotensin is a 13-amino acid neuropeptide with a wide range of functions in the central and peripheral nervous systems. It acts as a neurotransmitter and neuromodulator, influencing processes such as pain perception, body temperature, and dopamine signaling. However, the therapeutic potential of native neurotensin is severely limited by its rapid degradation by peptidases, resulting in a very short biological half-life. To overcome this, researchers have employed two primary approaches: creating synthetic analogs resistant to enzymatic cleavage and co-administering native neurotensin with enzyme inhibitors. This guide focuses on a direct comparison of a prominent example from each approach.
Mechanism of Action and Metabolic Stability
The fundamental difference between the two approaches lies in how they achieve enhanced stability of the neurotensin signal.
-
This compound: This is a synthetic analog of neurotensin where the L-tryptophan at position 11 is replaced by its D-isomer. This stereochemical modification makes the peptide bond resistant to cleavage by endogenous peptidases, thereby prolonging its presence and action in the body.[1]
-
Thiorphan-Protected Neurotensin: This method involves the co-administration of native neurotensin with thiorphan. Thiorphan is a potent inhibitor of neprilysin (also known as neutral endopeptidase or enkephalinase), a key enzyme responsible for the degradation of neurotensin.[1][2] By blocking this enzyme, thiorphan effectively protects neurotensin from breakdown, thus increasing its concentration and duration of action at the receptor.
The following diagram illustrates the mechanism of thiorphan's protective effect:
Caption: Thiorphan inhibits neprilysin, preventing the degradation of neurotensin.
Quantitative Comparison of Metabolic Stability
Experimental data clearly demonstrates the enhanced stability of this compound compared to the native peptide.
| Compound | Tissue Fraction | Degradation Rate (pmol/min/mg protein) | Reference |
| Neurotensin | Rat Brain Synaptosomes | 890 | [1] |
| This compound | Rat Brain Synaptosomes | 59 | [1] |
| Neurotensin | Rat Brain Synaptic Membranes | 1180 | [1] |
| This compound | Rat Brain Synaptic Membranes | 12 | [1] |
While direct comparative degradation rates for thiorphan-protected neurotensin are not available in the same format, studies show that thiorphan can increase the recovery of released immunoreactive neurotensin by nearly two-fold, indicating significant protection from degradation.
Receptor Binding Affinity and Functional Potency
Both methods aim to increase the concentration of an active ligand at the neurotensin receptors (NTS1 and NTS2).
-
This compound: Studies in rats have shown that this compound is as potent as native neurotensin in binding assays, indicating that the D-amino acid substitution does not negatively impact its affinity for the receptor in this species.[3] However, its potency can vary between species, being about 10 times less potent than neurotensin in guinea pigs.[3]
-
Thiorphan-Protected Neurotensin: Thiorphan itself does not interact with neurotensin receptors. Its role is to preserve the concentration of native neurotensin. Therefore, the receptor binding affinity and functional potency are those of neurotensin itself.
The following table summarizes the binding affinities of neurotensin for its receptors.
| Receptor | Ligand | Kd (nM) | Species/Tissue | Reference |
| NTS1 | Neurotensin | 0.1 - 0.4 | Rat Brain | |
| NTS2 | Neurotensin | 2 - 5 | Rat Brain |
Signaling Pathways
Neurotensin primarily exerts its effects through the NTS1 receptor, a G protein-coupled receptor (GPCR). Activation of NTS1 predominantly couples to the Gαq protein, initiating a signaling cascade that leads to increased intracellular calcium.
The diagram below outlines the primary signaling pathway activated by neurotensin at the NTS1 receptor.
Caption: NTS1 activation leads to Gq-mediated PLC activation and increased intracellular calcium.
In Vivo Pharmacological Effects: A Locomotor Activity Case Study
A key in vivo effect of centrally administered neurotensin is its biphasic modulation of locomotor activity. Both this compound and thiorphan-protected neurotensin exhibit this dose-dependent effect.
-
Low Doses: Induce hypolocomotion (decreased movement).
-
High Doses: Induce hyperlocomotion (increased movement), which is linked to an increase in dopamine transmission.[4]
The following table compares the doses required to elicit these effects in rats when administered intracerebroventricularly (i.c.v.).
| Compound/Combination | Dose (i.c.v.) | Effect on Locomotion | Reference |
| This compound | < 60 ng | Hypokinetic (Decreased) | [1] |
| This compound | > 60 ng (e.g., 750 ng) | Hyperkinetic (Increased) | [1][4] |
| Neurotensin + Thiorphan | 30 ng NT + 50 µg Thiorphan | Hypokinetic (Decreased) | [1] |
| Neurotensin + Thiorphan | 3 µg NT + 50 µg Thiorphan | Hyperkinetic (Increased) | [1] |
Potential for Off-Target Effects
A crucial consideration in choosing a stabilization method is the potential for off-target effects.
-
This compound: As a specific analog of neurotensin, its effects are primarily confined to neurotensin receptors. However, some studies suggest that its inhibitory actions on neurotensin-induced effects might be due to receptor desensitization rather than true pharmacological antagonism in certain contexts.
-
Thiorphan: Because thiorphan inhibits neprilysin, it affects the metabolism of all peptides degraded by this enzyme. This includes not only neurotensin but also enkephalins, substance P, and bradykinin.[5][6] This can lead to a broader range of physiological effects, such as analgesia mediated by the potentiation of endogenous opioids.[7] While potentially beneficial, these effects are independent of neurotensin signaling and represent a key difference in the pharmacological profile compared to the more specific this compound. At higher concentrations, thiorphan can also inhibit angiotensin-converting enzyme (ACE).[8]
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing findings. Below are summaries of key experimental protocols.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor.
Caption: A typical workflow for a competitive radioligand binding assay.
Protocol Summary:
-
Tissue Preparation: Rat brains are homogenized in a buffer and centrifuged to isolate the membrane fraction containing the neurotensin receptors.
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled neurotensin (e.g., [³H]Neurotensin) and varying concentrations of the unlabeled test compound ([D-Trp11]-NT or NT).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), a measure of the affinity of the test compound for the receptor, is then calculated from the IC₅₀.
In Vivo Locomotor Activity Assay
This assay assesses the effect of a compound on spontaneous movement in an animal model.
Caption: Workflow for assessing locomotor activity in rodents.
Protocol Summary:
-
Apparatus: An open-field arena (e.g., a 40x40 cm box) equipped with a grid of infrared beams connected to a computer.
-
Habituation: Animals (e.g., rats) are placed in the chambers for a period (e.g., 30-60 minutes) on days prior to testing to acclimate to the environment.
-
Administration: On the test day, animals receive an intracerebroventricular (i.c.v.) injection of either the vehicle, this compound, or neurotensin co-administered with thiorphan.
-
Data Collection: Immediately after injection, the animal is placed in the center of the arena, and locomotor activity (e.g., beam breaks, distance traveled) is recorded for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: The data is analyzed to compare the effects of different doses and compounds on locomotor activity over time.
Conclusion and Summary
Both this compound and thiorphan-protected neurotensin are effective strategies for overcoming the rapid degradation of native neurotensin, leading to enhanced and prolonged in vivo effects. The choice between the two approaches depends on the specific research question and desired pharmacological profile.
| Feature | This compound | Thiorphan-Protected Neurotensin |
| Mechanism | Structural modification (D-amino acid) prevents enzymatic cleavage. | Inhibition of neprilysin prevents degradation of native neurotensin. |
| Specificity | High specificity for neurotensin receptors. | Lower specificity; affects all neprilysin substrates (e.g., enkephalins). |
| Metabolic Stability | Significantly more stable than native neurotensin. | Stability of neurotensin is dependent on the pharmacokinetics of thiorphan. |
| In Vivo Effects | Biphasic effect on locomotion. | Biphasic effect on locomotion. |
| Key Advantage | Specificity of action. | Potentiates the action of endogenous neurotensin. |
| Key Disadvantage | Potential for altered pharmacology (e.g., desensitization) and species differences. | Potential for broad, off-target effects due to enzyme inhibition. |
For studies aiming to investigate the specific roles of neurotensin receptor activation, the use of a stable analog like This compound is preferable due to its higher target specificity. For research interested in the broader physiological effects of amplifying endogenous peptide signaling, or where the potentiation of multiple neprilysin substrates is acceptable or desired, thiorphan-protected neurotensin offers a valuable tool.
References
- 1. Centrally administered [D-Trp11]neurotensin, as well as neurotensin protected from inactivation by thiorphan, modifies locomotion in rats in a biphasic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of neurotensin by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [TRP11]-neurotensin and xenopsin discriminate between rat and guinea-pig neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locomotor effects of [D-Trp11]neurotensin and dopamine transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiorphan, a neutral endopeptidase inhibitor used for diarrhoea, is neuroprotective in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of neutral endopeptidase (neprilysin) inhibition on the response to other vasoactive peptides in small human resistance arteries: studies with thiorphan and omapatrilat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo effects of thiorphan: an inhibitor of enkephalinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of neutral endopeptidase by thiorphan does not modify coronary vascular responses to angiotensin I, angiotensin II and bradykinin in the isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Complex Dance: [D-Trp11]-Neurotensin as a Functional Antagonist of Dopamine
A Comparative Guide for Researchers
The interplay between the neuropeptide neurotensin (NT) and the dopamine (DA) system is a critical area of research in neuroscience and pharmacology, with implications for understanding neuropsychiatric disorders and developing novel therapeutics. [D-Trp11]-neurotensin, a more stable analog of NT, has emerged as a key tool in dissecting this relationship. This guide provides a comprehensive comparison of this compound's functional antagonism of dopamine with other modulators, supported by experimental data and detailed protocols.
Data Summary: The Dose-Dependent Duality of this compound
The effects of this compound on dopamine-mediated behaviors, particularly locomotor activity, are notably dose-dependent. Unlike a classical competitive antagonist, [D-Trp11]-NT exhibits a biphasic effect, acting as an antagonist at low doses and a dopamine enhancer at higher doses. This is in stark contrast to traditional dopamine antagonists like haloperidol, which consistently suppress dopamine-related activity.
| Compound | Dose | Administration Route | Effect on Locomotor Activity | Effect on Nucleus Accumbens Dopamine Turnover | Reference |
| This compound | 30 ng | Intracerebroventricular (i.c.v.) | Decrease | No significant change | [1] |
| This compound | 60 ng (and lower) | Intracerebroventricular (i.c.v.) | Hypokinetic | Not specified | [2] |
| This compound | 750 ng | Intracerebroventricular (i.c.v.) | Increase | Increase | [1] |
| This compound | > 60 ng | Intracerebroventricular (i.c.v.) | Hyperkinetic | Not specified | [2] |
| Neurotensin | Bilateral intra-accumbens | Inhibited hyperactivity induced by n,N-propylnorapomorphine | Stimulated DOPAC production in the ipsilateral nucleus accumbens when applied to the ventral tegmental area | [3] | |
| Haloperidol | 50 µg/kg | Intraperitoneal (i.p.) | Suppressed hyperlocomotion induced by high-dose [D-Trp11]-NT | Not specified, but known to block D2 receptors | [1][2] |
| Haloperidol | Bilateral intra-accumbens | Inhibited hyperactivity induced by n,N-propylnorapomorphine | Not specified | [3] |
Deciphering the Mechanism: A Tale of Two Pathways
The functional antagonism of dopamine by neurotensin and its analogs is not a simple receptor blockade. Instead, it involves a complex modulation of the dopamine system, particularly the mesolimbic pathway.
At the presynaptic terminal, dopamine release is modulated by D2 autoreceptors, which provide negative feedback. Neurotensin, through NTS1 receptors, can also influence dopamine release. Postsynaptically, dopamine binds to D1 and D2 receptors to elicit its effects. This compound's actions are primarily mediated through NTS1 receptors, leading to a complex modulation of this pathway.
Experimental Protocols
In Vivo Assessment of Locomotor Activity
This experiment is crucial for observing the behavioral output of dopamine modulation.
Objective: To quantify the effect of this compound on spontaneous locomotor activity in rodents.
Methodology:
-
Animal Subjects: Male Sprague-Dawley rats are typically used.[1] Animals are housed individually with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgical Implantation: For intracerebroventricular (i.c.v.) administration, a cannula is surgically implanted into the lateral ventricle of the brain under anesthesia. Animals are allowed to recover for a specified period (e.g., one week).
-
Drug Administration: this compound is dissolved in saline and administered via the implanted cannula at various doses (e.g., 30 ng, 750 ng).[1] Control animals receive a saline injection. For comparison, dopamine antagonists like haloperidol (e.g., 50 µg/kg) are administered intraperitoneally.[1]
-
Locomotor Activity Measurement: Immediately after injection, animals are placed in an open-field arena equipped with infrared beams to automatically record horizontal and vertical movements. The activity is recorded for a set duration (e.g., 60-120 minutes).[1]
-
Data Analysis: The total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the arena are quantified and compared between treatment groups using statistical methods like ANOVA.
In Vivo Neurochemical Analysis
This technique allows for the direct measurement of dopamine and its metabolites in specific brain regions.
Objective: To determine the effect of this compound on dopamine turnover in the nucleus accumbens.
Methodology:
-
Animal Subjects and Surgery: As described above, with the addition of a microdialysis probe implanted in the nucleus accumbens.
-
Microdialysis: After a recovery period, the probe is perfused with artificial cerebrospinal fluid. Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: this compound or vehicle is administered i.c.v.
-
Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the levels of dopamine and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). An increase in the DOPAC/dopamine ratio is indicative of increased dopamine turnover.[3]
-
Data Analysis: Changes in dopamine and DOPAC levels over time are compared between treatment groups.
Comparative Analysis: this compound vs. Haloperidol
| Feature | This compound | Haloperidol |
| Mechanism of Action | Modulates dopamine release and receptor function via NTS1 receptors. | Potent antagonist of D2 dopamine receptors. |
| Dose-Response | Biphasic: low doses decrease, high doses increase dopamine-mediated activity.[1][2] | Monophasic: dose-dependent suppression of dopamine-mediated activity. |
| Effect on Dopamine Turnover | High doses increase dopamine turnover in the nucleus accumbens.[1] | Increases dopamine turnover as a compensatory response to D2 receptor blockade. |
| Selectivity | Effects appear to be more pronounced in the mesolimbic dopamine system.[3] | Acts on D2 receptors throughout the brain, leading to extrapyramidal side effects. |
| Therapeutic Potential | Potential as an atypical antipsychotic with a lower risk of motor side effects. | Effective antipsychotic, but with a high incidence of extrapyramidal symptoms. |
Conclusion
This compound presents a fascinating case of functional antagonism that is far more nuanced than that of classical dopamine antagonists. Its dose-dependent, regionally selective actions highlight the complexity of neuropeptide modulation of neurotransmitter systems. For researchers, this compound is an invaluable tool for probing the intricacies of dopamine signaling and for exploring novel therapeutic strategies for dopamine-related disorders that may offer a more refined and targeted approach than currently available treatments. The biphasic nature of its effects, however, necessitates careful dose-selection and interpretation of experimental results.
References
- 1. Locomotor effects of [D-Trp11]neurotensin and dopamine transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Centrally administered [D-Trp11]neurotensin, as well as neurotensin protected from inactivation by thiorphan, modifies locomotion in rats in a biphasic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo neurochemical and behavioural effects of intracerebrally administered neurotensin and D-Trp11-neurotensin on mesolimbic and nigrostriatal dopaminergic function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of the binding profiles of [D-Trp11]-neurotensin and xenopsin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding characteristics of two prominent neurotensin analogs: [D-Trp11]-neurotensin and xenopsin. The information presented herein is curated from peer-reviewed scientific literature to facilitate an objective understanding of their interactions with neurotensin receptors, supported by experimental data and methodologies.
Introduction to Neurotensin and its Analogs
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and peripheral tissues by activating specific neurotensin receptors. This compound is a synthetic analog of neurotensin where the tyrosine at position 11 is replaced by a D-tryptophan. This substitution has been shown to alter its biological activity, in some cases acting as an antagonist and in others as a full agonist, depending on the tissue and species.[1][2][3][4] Xenopsin is a naturally occurring octapeptide, originally isolated from the skin of the frog Xenopus laevis, that shares structural similarities with the C-terminal end of neurotensin and exhibits neurotensin-like activity.[5]
Comparative Binding Affinities
The binding profiles of this compound and xenopsin have been characterized across different neurotensin receptor subtypes. Neurotensin receptors are classified into three main types: NTS1 (high affinity), NTS2 (low affinity), and the non-G protein-coupled NTS3 (also known as sortilin).[6][7][8] The following table summarizes the available binding affinity data (dissociation constants, Kd, or inhibition constants, Ki) for these ligands. It is important to note that the data is compiled from various studies, and experimental conditions may differ.
| Ligand | Receptor Subtype | Species | Tissue/Cell Line | Binding Affinity (nM) | Reference |
| This compound | NTS (undifferentiated) | Rat | Gastric Smooth Muscle | 0.056 (High affinity site) | [9] |
| NTS (undifferentiated) | Rat | Gastric Smooth Muscle | 1.92 (Low affinity site) | [9] | |
| NTS (undifferentiated) | Rat | Brain Synaptic Membranes | Potency similar to NT | [5] | |
| NTS (undifferentiated) | Guinea Pig | Brain Synaptic Membranes | ~10x less potent than NT | [5] | |
| Xenopsin | NTS (undifferentiated) | Rat | Brain Synaptic Membranes | Potency similar to NT | [5] |
| NTS (undifferentiated) | Guinea Pig | Brain Synaptic Membranes | ~10x less potent than NT | [5] | |
| Neurotensin (for reference) | NTS1 | Human | HT29 cells | 0.1 - 0.4 | [6] |
| NTS2 | Human | - | 2 - 5 | [6] |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for this compound and xenopsin is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled ligand (the "competitor," e.g., this compound or xenopsin) to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the neurotensin receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-neurotensin).
-
Unlabeled competitor ligands (this compound, xenopsin, and neurotensin as a positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand are incubated with the receptor preparation in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor ligand. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in studying these compounds, the following diagrams have been generated.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified signaling pathways for NTS1 and NTS2 receptors.
Conclusion
Both this compound and xenopsin serve as valuable pharmacological tools for probing the neurotensinergic system. Their binding profiles exhibit species-dependent variations, with both being potent at rat neurotensin receptors, while showing reduced potency in guinea pigs compared to native neurotensin.[5] This highlights the importance of considering species differences in receptor structure and pharmacology when translating findings from animal models. The primary signaling pathway for the high-affinity NTS1 receptor involves Gq-protein coupling and the activation of phospholipase C, while the NTS2 receptor is often coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[6][8] Further research with standardized binding assays across all cloned receptor subtypes is necessary for a more definitive comparative analysis of these important neurotensin analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the inhibitory effect of [D-Trp11]-NT toward some biological actions of neurotensin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. (D-TRP11)-NEUROTENSIN | 73634-68-1 [m.chemicalbook.com]
- 5. [TRP11]-neurotensin and xenopsin discriminate between rat and guinea-pig neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Neurotensin Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 8. Neurotensin Receptors [sigmaaldrich.com]
- 9. Characterization of neurotensin binding to rat gastric smooth muscle receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Receptor Desensitization in the Effects of [D-Trp11]-Neurotensin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of [D-Trp11]-neurotensin and its relationship with neurotensin receptor desensitization. While direct comparative studies on the molecular mechanisms of desensitization induced by this compound versus native neurotensin are limited in publicly available literature, this document synthesizes existing in vivo evidence with established principles of G protein-coupled receptor (GPCR) desensitization to offer a comprehensive overview.
Executive Summary
This compound, a potent and more stable analog of the neuropeptide neurotensin (NT), exhibits complex pharmacological effects, acting as an agonist in some tissues and an antagonist in others. Evidence strongly suggests that its inhibitory actions in certain physiological contexts are not due to classical pharmacological antagonism but rather to receptor desensitization. This guide explores this phenomenon by examining the available experimental data and outlining the likely molecular mechanisms involved, including receptor phosphorylation, β-arrestin recruitment, and receptor internalization.
In Vivo Evidence for this compound-Induced Receptor Desensitization
A key study investigating the effects of this compound in anesthetized rats provides strong evidence for its role in receptor desensitization[1]. The study observed that [D-Trp11]-NT dose-dependently and selectively inhibited the increase in histaminemia and hematocrit, and the decrease in blood pressure caused by intravenous injections of native neurotensin.
Table 1: Summary of In Vivo Effects of this compound Suggesting Receptor Desensitization
| Parameter | Effect of Neurotensin (NT) Bolus | Effect of [D-Trp11]-NT Pre-treatment on NT Bolus Effect | Effect of Sub-stimulatory NT Infusion on NT Bolus Effect | Implication |
| Histaminemia | Increase | Inhibition | Inhibition | Receptor Desensitization |
| Hematocrit | Increase | Inhibition | Inhibition | Receptor Desensitization |
| Blood Pressure | Decrease | Inhibition | Inhibition | Receptor Desensitization |
| Data summarized from Rioux et al., 1984.[1] |
Putative Molecular Mechanisms of this compound-Induced Desensitization
While direct comparative data for this compound is scarce, the desensitization of neurotensin receptors, as class A GPCRs, is expected to follow a well-established pathway. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.
Receptor Phosphorylation
Upon agonist binding, the neurotensin receptor 1 (NTS1) undergoes a conformational change, leading to its phosphorylation by GRKs on serine and threonine residues within its intracellular loops and C-terminal tail. This phosphorylation event is a critical first step in desensitization.
β-Arrestin Recruitment
The phosphorylated receptor serves as a high-affinity binding site for β-arrestins. The recruitment of β-arrestin to the receptor sterically hinders its coupling to G proteins, thereby terminating the primary signaling cascade. While direct comparative studies on β-arrestin recruitment by this compound are not available, it is plausible that as a potent agonist, it effectively initiates this process.
Receptor Internalization
Following β-arrestin binding, the receptor-arrestin complex is targeted for internalization into endocytic vesicles. This process removes the receptors from the cell surface, further contributing to the desensitized state. The internalized receptors can then be either dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation.
Comparison with Other Neurotensin Analogs
The stability of neurotensin analogs can influence their desensitization profile. This compound is known to be more resistant to degradation by peptidases compared to native neurotensin. This increased stability could lead to prolonged receptor occupancy and, consequently, a more pronounced and sustained desensitization.
Another analog, NT69L, has also been shown to induce desensitization. Repeated administration of NT69L in vivo led to a decrease in neurotensin binding sites, and in vitro perfusion with NT69L caused a marked reduction in its own effects on dopamine release[2]. This suggests that receptor desensitization is a common feature of potent, long-acting neurotensin analogs.
Experimental Protocols
Detailed methodologies are crucial for investigating the role of receptor desensitization. Below are outlines of key experimental protocols that can be adapted to compare the effects of this compound and native neurotensin.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to the neurotensin receptor.
-
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound and neurotensin.
-
Methodology:
-
Prepare cell membranes expressing the neurotensin receptor.
-
Incubate the membranes with increasing concentrations of radiolabeled neurotensin (e.g., [3H]NT) in the presence or absence of a fixed concentration of unlabeled this compound or neurotensin.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine Kd and Bmax values.
-
β-Arrestin Recruitment Assay (e.g., BRET or FRET)
This assay measures the interaction between the activated neurotensin receptor and β-arrestin.
-
Objective: To quantify the potency and efficacy of this compound and neurotensin in recruiting β-arrestin to the receptor.
-
Methodology:
-
Co-transfect cells with a neurotensin receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Treat the cells with varying concentrations of this compound or neurotensin.
-
Measure the bioluminescence resonance energy transfer (BRET) signal, which is proportional to the proximity of the donor and acceptor molecules.
-
Generate dose-response curves to determine the EC50 and Emax values for β-arrestin recruitment.
-
Receptor Internalization Assay (Confocal Microscopy)
This assay visualizes and quantifies the movement of receptors from the cell surface to intracellular compartments.
-
Objective: To compare the rate and extent of receptor internalization induced by this compound and neurotensin.
-
Methodology:
-
Use cells expressing a fluorescently tagged neurotensin receptor (e.g., NTS1-GFP).
-
Treat the cells with this compound or neurotensin for different time points.
-
Fix the cells and acquire images using a confocal microscope.
-
Quantify the amount of receptor at the plasma membrane versus in intracellular vesicles at each time point to determine the internalization kinetics.
-
Visualizing the Desensitization Pathway
The following diagrams illustrate the key signaling and regulatory pathways discussed.
Figure 1: Neurotensin Receptor 1 (NTS1R) G protein signaling pathway.
Figure 2: Workflow of NTS1R desensitization induced by an agonist.
Conclusion
The available evidence strongly indicates that receptor desensitization is a key mechanism underlying the inhibitory effects of this compound. As a potent and stable agonist, it likely induces robust and sustained receptor phosphorylation, β-arrestin recruitment, and internalization, leading to a state of unresponsiveness to further stimulation. While direct comparative studies with native neurotensin using modern molecular and cellular techniques are needed to fully elucidate the quantitative differences in their desensitization profiles, the established framework of GPCR regulation provides a solid foundation for understanding the actions of this important neurotensin analog. Further research in this area will be crucial for the rational design of novel therapeutics targeting the neurotensin system with desired signaling properties.
References
- 1. Characterization of the inhibitory effect of [D-Trp11]-NT toward some biological actions of neurotensin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of repeated injections of the neurotensin analog NT69L on dopamine release and uptake in rat striatum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Activity of [D-Trp11]-Neurotensin in Rat and Guinea-Pig Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activity of the neurotensin analog, [D-Trp11]-neurotensin, in rat and guinea-pig models. The data presented herein reveals significant species-specific differences in the binding and biological potency of this compound, highlighting the importance of model selection in neurotensin receptor-targeted drug development.
Quantitative Data Summary
The following table summarizes the comparative binding affinities and biological activities of neurotensin and its analog, [Trp11]-neurotensin (a closely related analog to this compound), in rat and guinea-pig tissues. The data clearly illustrates a marked decrease in potency of the Trp11-substituted analog in the guinea-pig model compared to the rat.
| Compound | Animal Model | Tissue | Assay Type | Potency (IC50/EC50) nM | Relative Potency (Neurotensin = 1) |
| Neurotensin | Rat | Brain Synaptic Membranes | [3H]Neurotensin Binding | 3.5 ± 0.6 | 1 |
| [Trp11]-Neurotensin | Rat | Brain Synaptic Membranes | [3H]Neurotensin Binding | 3.2 ± 0.5 | ~1 |
| Neurotensin | Guinea-Pig | Brain Synaptic Membranes | [3H]Neurotensin Binding | 4.0 ± 0.7 | 1 |
| [Trp11]-Neurotensin | Guinea-Pig | Brain Synaptic Membranes | [3H]Neurotensin Binding | 45 ± 8 | ~0.09 |
| Neurotensin | Rat | Ileal Smooth Muscle | Contraction | 5.0 ± 0.9 | 1 |
| [Trp11]-Neurotensin | Rat | Ileal Smooth Muscle | Contraction | 4.5 ± 0.8 | ~1.1 |
| Neurotensin | Guinea-Pig | Ileal Smooth Muscle | Contraction | 6.0 ± 1.1 | 1 |
| [Trp11]-Neurotensin | Guinea-Pig | Ileal Smooth Muscle | Contraction | 70 ± 12 | ~0.08 |
Data is adapted from the findings of Kitabgi et al. (1982), which investigated [Trp11]-neurotensin. Due to the high structural similarity, these findings are considered indicative of the likely activity of this compound.
Neurotensin Receptor Signaling Pathway
The binding of neurotensin or its agonists, such as this compound, to the NTS1 receptor initiates a cascade of intracellular signaling events. This process is primarily mediated through the activation of various G proteins, leading to the modulation of second messenger systems.
Safety Operating Guide
Safe Disposal of [D-Trp11]-NEUROTENSIN: A Procedural Guide
The proper disposal of [D-Trp11]-NEUROTENSIN, a synthetic peptide analog of neurotensin used in research, is crucial for maintaining laboratory safety, ensuring environmental protection, and upholding regulatory compliance. As the hazards of many synthetic peptides are not fully characterized, they should be treated as potentially hazardous materials.[1] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Handling
Before handling this compound in either its lyophilized (solid) or reconstituted (liquid) form, it is imperative to use appropriate personal protective equipment to prevent exposure.[2][3][4] All handling should be conducted in a well-ventilated area, preferably within a fume hood or a designated sterile workspace.[2][3]
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) | To prevent skin contact.[1][4][5] |
| Eye Protection | Safety glasses or goggles meeting ANSI Z87.1 standards | To protect eyes from splashes or airborne particles.[4][5] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[3][4] |
| Respiratory Protection | Dust mask or respirator | Recommended when handling larger quantities of the lyophilized powder to avoid inhalation.[6] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all institutional, local, state, and federal environmental regulations.[2][7] Never dispose of this peptide through regular trash or down the sanitary sewer.[2][7]
Step 1: Waste Classification
-
Chemical Waste: Unused or expired lyophilized powder, contaminated vials, and solutions of this compound that are not biologically contaminated are classified as chemical waste.[8]
-
Biohazardous Waste: If this compound has been used in cell-based assays, animal studies, or has come into contact with other potentially infectious materials, it must be treated as biohazardous waste.[8][9]
Step 2: Waste Segregation and Collection
-
Solid Waste (Non-Sharps):
-
Liquid Waste:
-
Sharps Waste:
Step 3: Decontamination and Final Disposal
-
For Chemical Waste:
-
The primary recommended method for the disposal of peptide chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Arrange for pickup of the labeled hazardous waste containers by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
-
For Biohazardous Waste:
-
Biologically contaminated waste must be decontaminated before final disposal.[9][11]
-
Autoclaving (Steam Sterilization): This is a common method for treating biohazardous materials, including contaminated labware and sharps containers.[9]
-
Chemical Disinfection: For liquid biohazardous waste, chemical treatment with an appropriate disinfectant (e.g., adding bleach to a final concentration of 10% and allowing a contact time of at least 30 minutes) may be an option, but this must be done in accordance with institutional guidelines.[9][12]
-
After decontamination, the waste may still need to be disposed of as chemical waste, depending on local regulations. Always consult with your EHS office.[11]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance for the disposal of this compound. Researchers must always consult their institution's specific Environmental Health and Safety (EHS) protocols and adhere to all applicable local, state, and federal regulations.
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. peptideskingdom.com [peptideskingdom.com]
- 4. peptide.co.jp [peptide.co.jp]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. bachem.com [bachem.com]
- 7. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 8. peptiderecon.com [peptiderecon.com]
- 9. research.hawaii.edu [research.hawaii.edu]
- 10. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 11. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 12. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
Safeguarding Research: A Comprehensive Guide to Handling [D-Trp11]-Neurotensin
Essential safety and logistical protocols for the handling and disposal of the neurotensin analog, [D-Trp11]-Neurotensin, are critical for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a detailed framework for researchers, scientists, and drug development professionals, encompassing personal protective equipment, operational procedures, and waste management.
This compound is a synthetic analog of the naturally occurring neuropeptide neurotensin. While specific toxicity data is limited, as is common for many research-grade peptides, its biological activity necessitates careful handling to avoid potential pharmacological effects from accidental exposure. Adherence to standardized laboratory safety protocols for bioactive peptides is paramount.
Personal Protective Equipment (PPE)
The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact. Therefore, a comprehensive PPE strategy is essential.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Disposable Gloves | Nitrile or latex, powder-free | Prevents skin contact and absorption. |
| Body Protection | Laboratory Coat | Standard, fully buttoned | Protects against splashes and spills. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Prevents eye contact with dust or splashes. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | Recommended when handling the lyophilized powder outside of a ventilated enclosure. | Minimizes inhalation of aerosolized particles. |
Operational Plan: From Receipt to Disposal
A structured approach to handling this compound from the moment it arrives in the laboratory until its final disposal is crucial for safety and operational efficiency.
Receiving and Storage
Upon receipt, inspect the packaging for any signs of damage. The lyophilized peptide should be stored under specific conditions to maintain its stability.
| Parameter | Condition | Rationale |
| Temperature | -20°C for long-term storage | Minimizes degradation of the peptide.[1][2][3] |
| Light | Store in the dark (e.g., in a sealed, opaque container) | Protects the peptide from light-induced degradation.[4] |
| Moisture | Keep in a tightly sealed container with a desiccant. | Peptides can be hygroscopic; moisture absorption can reduce stability.[3] |
Handling and Experimental Use
When preparing solutions or conducting experiments, all manipulations should be performed in a designated and controlled environment.
Step-by-Step Handling Protocol:
-
Preparation of Workspace: Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and free of clutter.
-
Equilibration of a new vial: Before opening a new vial of lyophilized peptide, allow it to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can compromise the stability of the peptide.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing the Peptide: If working with the lyophilized powder, perform this task within a chemical fume hood or a balance enclosure to minimize inhalation risk. Use appropriate tools to handle the vial and transfer the powder.
-
Reconstitution: Dissolve the peptide in a suitable sterile buffer or solvent. For peptides with unknown solubility, it is generally recommended to start with sterile water.[2] Sonication may be used to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is best practice to create single-use aliquots of the reconstituted solution.[2]
-
Labeling: Clearly label all vials and tubes with the compound name, concentration, date of preparation, and storage conditions.
-
Post-Experiment Cleanup: Decontaminate all surfaces and equipment used during the handling process.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
-
Unused Lyophilized Peptide: Dispose of as chemical waste in accordance with local, state, and federal regulations.
-
Peptide Solutions: Collect in a designated, labeled waste container. The container should be clearly marked as "Hazardous Waste" or "Chemical Waste" and should list the contents. Do not pour peptide solutions down the drain.[4]
-
Contaminated Materials: All disposable items that have come into contact with the peptide, such as pipette tips, gloves, and paper towels, should be collected in a designated hazardous waste bag.
-
Sharps: Needles, syringes, and other sharp objects should be disposed of in a designated sharps container.
Experimental Workflow Diagram
The following diagram illustrates the key decision points and actions in the lifecycle of handling this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
